Product packaging for Ethyl 4-amino-3,5-difluorobenzoate(Cat. No.:CAS No. 1415920-00-1)

Ethyl 4-amino-3,5-difluorobenzoate

Cat. No.: B1433867
CAS No.: 1415920-00-1
M. Wt: 201.17 g/mol
InChI Key: MGZIYSCSHHUVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-amino-3,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1433867 Ethyl 4-amino-3,5-difluorobenzoate CAS No. 1415920-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZIYSCSHHUVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-amino-3,5-difluorobenzoate stands as a key building block in this context, offering a versatile platform for the synthesis of more complex fluorinated compounds. Its structure, featuring an aniline moiety ortho-difluorinated, presents a unique combination of functionalities that are highly valuable in the design of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to support researchers and drug development professionals in leveraging this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. While comprehensive experimental data for this compound is not extensively available in the public domain, a combination of data from peer-reviewed literature, commercial sources, and high-quality computational predictions allows for a detailed characterization.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂--INVALID-LINK--[1]
Molecular Weight 201.17 g/mol --INVALID-LINK--[1]
CAS Number 1415920-00-1--INVALID-LINK--[2]
Appearance Transparent plate-like crystalsNovikov et al., 2024[3]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in dichloromethane (DCM)Novikov et al., 2024[3]
Storage Room temperature, sealed in a dry, dark place--INVALID-LINK--[2]

Note on Physical Properties: The non-fluorinated analog, Ethyl 4-aminobenzoate (Benzocaine), has a melting point of 88-90 °C and is soluble in ethanol, chloroform, and ether, while being sparingly soluble in water.[4] This information may serve as a general reference, but significant deviations can be expected due to the presence of the fluorine substituents.

Structural and Spectroscopic Data

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[3]

Crystal Structure

The crystal structure reveals a quinoid character of the phenyl ring, which is a consequence of the electron-donating amino group and the electron-withdrawing ester group in a para-relationship. The presence of the ortho-fluorine substituents leads to a distortion of the bond angles within the aromatic ring. In the solid state, the molecules are interconnected by N-H···O and N-H···F hydrogen bonds, as well as C-H···F short contacts and π-stacking interactions.[3]

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • Aromatic protons: A multiplet in the aromatic region. Due to the symmetry of the substitution pattern, the two aromatic protons are expected to be chemically equivalent.

  • Amine protons: A broad singlet for the -NH₂ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ethyl group: Two distinct signals for the methyl and methylene carbons.

  • Ester carbonyl: A signal in the downfield region, characteristic of a carbonyl carbon.

  • Aromatic carbons: Signals corresponding to the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and ester substituents. The carbons directly bonded to fluorine will exhibit C-F coupling.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H stretching: Characteristic stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

  • C=O stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

  • C-F stretching: Strong absorptions in the fingerprint region, indicative of the carbon-fluorine bonds.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 201.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and potentially the loss of ethylene from the ethyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the primary aromatic amine, the ethyl ester, and the fluorinated benzene ring.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

The presence of two ortho-fluorine atoms, which are electron-withdrawing, is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated analog.

Reactivity of the Ester Group

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4-amino-3,5-difluorobenzoic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Influence of the Fluorinated Aromatic Ring

The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, they can activate the ring towards nucleophilic aromatic substitution, although the presence of the strong electron-donating amino group complicates this. The C-F bond itself is generally stable and requires harsh conditions to be cleaved.

Synthesis

A reliable synthetic protocol for this compound has been reported, starting from 4-amino-3,5-difluorobenzoic acid.[3]

Experimental Protocol: Esterification of 4-amino-3,5-difluorobenzoic acid
  • Dissolution: Dissolve 4-amino-3,5-difluorobenzoic acid (1 equivalent) in ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 4-amino-3,5-difluorobenzoic acid D Reflux A->D B Ethanol B->D C H₂SO₄ (cat.) C->D E Neutralization (NaHCO₃) D->E Reaction Mixture F Extraction (DCM) E->F G Drying (Na₂SO₄) F->G H Concentration G->H I Purification H->I J This compound I->J Final Product

Synthetic Workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is exemplified by its use in the preparation of fluorinated azobenzene derivatives, which are investigated as photoswitchable compounds for potential applications in photopharmacology.[3] The difluoroaniline moiety can be incorporated into larger molecules to enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties conferred by the fluorine atoms can modulate the pKa of the molecule and its ability to engage in hydrogen bonding, thereby influencing its binding affinity to target proteins.

Applications_in_Drug_Development cluster_core This compound cluster_modifications Chemical Modifications cluster_outcomes Improved Drug Properties Core Core Scaffold Amine_Mod Amine Functionalization Core->Amine_Mod Ester_Mod Ester Hydrolysis/Amidation Core->Ester_Mod Aromatic_Mod Further Aromatic Substitution Core->Aromatic_Mod Metabolic_Stability Increased Metabolic Stability Amine_Mod->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Ester_Mod->Binding_Affinity Lipophilicity Modulated Lipophilicity Aromatic_Mod->Lipophilicity Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity->Bioavailability Lipophilicity->Bioavailability

Role of this compound in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex fluorinated molecules with applications in drug discovery and materials science. Its unique combination of a reactive amino group, a modifiable ester functionality, and a metabolically robust difluorinated aromatic ring makes it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its known physical and chemical properties, synthesis, and potential applications. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility and broaden its applications in the scientific community.

References

An In-depth Technical Guide on Ethyl 4-amino-3,5-difluorobenzoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Abstract

Ethyl 4-amino-3,5-difluorobenzoate is a key fluorinated aromatic compound with significant applications in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the amino group imparts unique electronic properties, making it a valuable building block for synthesizing novel therapeutic agents. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role in drug discovery, providing field-proven insights for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

A foundational understanding of a compound's utility begins with a detailed analysis of its molecular structure and intrinsic properties.

1.1. Molecular Structure

This compound is characterized by a benzene ring substituted with an ethyl ester, an amino group, and two fluorine atoms. Its formal IUPAC name is this compound.[1] The fluorine atoms at the 3 and 5 positions, ortho to the amino group, are crucial as they significantly influence the molecule's electronic and conformational characteristics. The molecular formula for this compound is C₉H₉F₂NO₂.[1][2][3][4]

Figure 1: Chemical structure of this compound.

1.2. Physicochemical Data

The key physicochemical properties are summarized in Table 1. This data is essential for designing experiments, including selecting appropriate solvents, determining reaction temperatures, and developing purification strategies.

PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol [1][3][4]
Appearance Solid
CAS Number 1415920-00-1[3][4]

Table 1: Key Physicochemical Properties.

Synthesis and Reactivity Insights

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield.

2.1. Typical Synthesis Workflow

A prevalent synthetic route begins with 4-amino-3,5-difluorobenzonitrile, which is treated with sodium hydroxide and subsequently hydrochloric acid to yield 4-amino-3,5-difluorobenzoic acid.[2][5] This intermediate is then dissolved in ethanol with sulfuric acid and refluxed to produce this compound.[2]

G A 4-amino-3,5-difluorobenzonitrile B 4-amino-3,5-difluorobenzoic acid A->B 1. NaOH 2. HCl C This compound B->C Ethanol, H₂SO₄, Reflux

Figure 2: Synthetic pathway for this compound.

2.2. Mechanistic and Experimental Considerations
  • Hydrolysis: The initial step involves the hydrolysis of the nitrile group of 4-amino-3,5-difluorobenzonitrile to a carboxylic acid. This is typically achieved under basic conditions followed by acidification.

  • Esterification: The subsequent esterification of the carboxylic acid is a classic Fischer esterification reaction. Using a large excess of ethanol and a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ethyl ester. The reaction is typically heated to reflux to increase the reaction rate.

Significance in Drug Discovery and Development

The distinct structural attributes of this compound make it a valuable scaffold in medicinal chemistry.

3.1. Bioisosteric Replacement and Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[6] Fluorine's high electronegativity can alter the pKa of adjacent functional groups and modify the molecule's electronic profile, which can lead to improved pharmacokinetic properties.[6] The difluoro substitution in this compound is particularly effective at blocking sites of oxidative metabolism.

3.2. Application as a Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor for azobenzene derivatives that have applications in photopharmacological studies.[2] These photosensitive molecules can be used as molecular tools to control biological processes.[2][5] It is also categorized as a "Protein Degrader Building Block," indicating its utility in the development of molecules that can target and degrade specific proteins.[4]

G cluster_0 Core Compound cluster_1 Key Properties cluster_2 Applications A This compound B Enhanced Metabolic Stability A->B C Modulated Electronic Profile A->C D Photopharmacology B->D E Protein Degraders C->E

Figure 3: Relationship between the properties and applications of this compound in drug development.

Experimental Protocol: Esterification of 4-amino-3,5-difluorobenzoic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions.

  • Dissolution: Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol.[2]

  • Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

  • Reflux: Heat the reaction mixture to reflux for approximately 10 hours.[2]

  • Neutralization: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.[2]

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.[2]

  • Purification: Dry the combined organic layers over an anhydrous salt like MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a highly versatile and valuable building block in contemporary organic synthesis, particularly in the field of drug discovery. The unique electronic and steric properties conferred by the difluoro substitution provide a potent tool for medicinal chemists to enhance the properties of new therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and physicochemical characteristics is essential for its effective application in research and development.

References

Ethyl 4-amino-3,5-difluorobenzoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-amino-3,5-difluorobenzoate

This guide provides a detailed examination of the safety data and handling protocols for this compound (CAS No. 1415920-00-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a robust framework for risk mitigation in a laboratory setting.

A Note on Data Extrapolation: Comprehensive toxicological and safety data for this compound are not extensively published. Therefore, this guide is built upon the foundational safety profile of its close structural analog, Ethyl 4-aminobenzoate (Benzocaine, CAS No. 94-09-7), while incorporating the specific hazard information available for the difluorinated compound. The fluorine substituents may alter the reactivity, metabolism, and toxicological profile of the molecule, and thus, a conservative approach to safety is imperative.

Chemical Identification and Core Properties

This compound is an aromatic ester, notable as a building block in medicinal chemistry, particularly in the synthesis of protein degraders.[1] Its structural features—an aniline-like amino group and fluorine atoms ortho to it—dictate its chemical reactivity and inform its safety profile.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1415920-00-1[1]
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [1][2]
Physical State Solid[3]
Storage Store at 2-8°C in a dark, inert atmosphere.[4]

Hazard Identification and GHS Classification

While a complete GHS classification is not universally available, supplier data indicates the following hazards.[4][5] The classification for the parent compound, Ethyl 4-aminobenzoate, is also provided for a more comprehensive risk assessment.[6]

Hazard Statement (this compound)Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Analog Compound GHS Classification: Ethyl 4-aminobenzoate [6]

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2 (H319)

  • Skin Sensitization: Category 1 (H317)

The primary hazards are associated with irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3][7] The potential for skin sensitization is a critical consideration, meaning that initial exposure may not produce a reaction, but subsequent exposures could lead to an allergic response.[6][7]

Hazard Communication Workflow

cluster_ID Identification cluster_Hazards Primary Routes of Exposure & Hazards cluster_Controls Engineering & Personal Protective Controls ID This compound (Solid Powder) Inhalation Inhalation (Harmful, Respiratory Irritation) H332, H335 ID->Inhalation Skin Skin Contact (Irritation, Sensitization) H315, H317 ID->Skin Eyes Eye Contact (Serious Irritation) H319 ID->Eyes Ingestion Ingestion (Harmful) H302 ID->Ingestion Controls Fume Hood Gloves (Nitrile) Safety Goggles Lab Coat Inhalation->Controls MITIGATED BY Skin->Controls MITIGATED BY Eyes->Controls MITIGATED BY Ingestion->Controls MITIGATED BY

Caption: Logical flow from substance identification to hazard mitigation.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The primary causality behind these recommendations is the prevention of dust inhalation and direct contact with skin and eyes.

Engineering Controls
  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[3] The goal is to maintain exposure levels below any established occupational limits and prevent respiratory irritation.

  • Safety Stations: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures to be performed.

PPESpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[3][8]Prevents eye contact with airborne particles, which can cause serious irritation.[3]
Hand Protection Nitrile gloves. Dispose of contaminated gloves properly after use.[3]Prevents skin irritation and potential absorption. Double-gloving is recommended for extended handling.
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters may be required if engineering controls are insufficient or during spill cleanup.[3][9]Protects against inhalation of harmful dust.[9]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, confirm that the chemical fume hood is operational and that all required PPE is correctly worn. Ensure emergency equipment is accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[3] If possible, use a containment balance enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[3] Decontaminate the work area, including the balance and any equipment used.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10]

Storage Requirements
  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][11] The recommended storage temperature is between 2-8°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7][11]

  • Environment: Protect from light and moisture.[12]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[3][9] Contaminated containers should be treated as hazardous waste.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation 1. Immediately move the person to fresh air.[7] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] 3. Seek immediate medical attention.[3]
Skin Contact 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] 2. If skin irritation or a rash occurs, seek medical attention. 3. Wash contaminated clothing before reuse.[7]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] 2. Remove contact lenses if present and easy to do. Continue rinsing.[3] 3. Seek immediate medical attention.[7]
Ingestion 1. Do NOT induce vomiting.[7] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] 3. Never give anything by mouth to an unconscious person.[3][9] 4. Seek immediate medical attention.[3]

Emergency Response Workflow

cluster_Actions Immediate Actions cluster_Assessment Assessment & Reporting cluster_Medical Medical Attention Exposure Exposure Event Occurs Remove Remove from Source (Move to fresh air) Exposure->Remove Flush Flush Affected Area (Skin/Eyes for 15 min) Exposure->Flush Rinse Rinse Mouth (Ingestion) Do NOT induce vomiting Exposure->Rinse Assess Assess Severity (Breathing difficulty, irritation) Remove->Assess Flush->Assess Rinse->Assess Report Report to Supervisor & EHS Assess->Report Medical Seek Immediate Medical Attention (Bring SDS) Report->Medical

Caption: Step-by-step workflow for responding to an exposure event.

Fire-Fighting and Stability Information

  • Flammability: The compound is not considered flammable or combustible.[3] However, like many organic compounds, it can burn if exposed to high temperatures.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][11]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[3][9]

  • Chemical Stability: The product is stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials.[7]

Toxicological and Ecological Information

Toxicological Profile

Detailed toxicological studies on this compound are lacking. The known health effects are primarily irritant properties.[3] Based on its analog, Ethyl 4-aminobenzoate, there is a potential for methemoglobinemia upon chronic or high-level exposure, a condition where the blood's ability to carry oxygen is reduced.[7][9] No components of the analog product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

Ecological Information

Data on the environmental impact of this specific compound is not available. However, the parent compound, Ethyl 4-aminobenzoate, is classified as harmful or toxic to aquatic life.[13] Therefore, it is crucial to prevent the release of this compound into the environment.[3] Do not let the product enter drains, soil, or waterways.[3]

References

A Researcher's Guide to Sourcing and Utilizing Ethyl 4-amino-3,5-difluorobenzoate (>97%) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Design

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. Within the arsenal of fluorinated building blocks, Ethyl 4-amino-3,5-difluorobenzoate (CAS No. 1415920-00-1) has emerged as a critical intermediate, particularly in the burgeoning field of targeted protein degradation.

This guide serves as a comprehensive technical resource for researchers, offering a detailed overview of reputable commercial suppliers, robust protocols for quality assessment, best practices for safe handling, and a discussion of its pivotal role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Part 1: Commercial Sourcing and Supplier Qualification

Procuring high-purity this compound is the foundational step for any successful research campaign. The market offers a range of suppliers, and a systematic approach to their evaluation is crucial to ensure consistency and reliability in experimental outcomes.

Identifying Reputable Suppliers

A survey of the chemical supplier landscape reveals several key players offering this compound, often categorized as a "Protein Degrader Building Block" or a "Fluorinated Building Block". The correct CAS number for this compound is 1415920-00-1 .[1][2][3] Researchers should be aware that older or alternative numbering systems may exist but 1415920-00-1 is the most consistently referenced identifier in current supplier catalogs and scientific literature.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings from prominent suppliers. This data is intended as a representative snapshot and researchers are encouraged to visit the suppliers' websites for the most current information on pricing and availability.

SupplierStated PurityAvailable QuantitiesStorage RecommendationsAdditional Notes
Sigma-Aldrich (Merck) >95%1 G, 5 G, 10 G, etc.RefrigeratorOften provides access to partner supplier stock (e.g., Fluorochem, Synthonix).[3]
BLD Pharm >97% (Typical)Gram to multi-gram scaleKeep in dark place, sealed in dry, 2-8°C.[1]Often provides downloadable analytical data (NMR, HPLC, LC-MS) on their website.[2]
Matrix Scientific >97% (Typical)1 G, 5 GIrritant hazard noted.Provides Safety Data Sheet (SDS) for download.[4]
Ambeed >97% (Typical)Gram to multi-gram scale2-8°CAlso provides access to analytical data upon request or on the product page.[5]
Fluorochem 98%1 G, 5 G, 10 G, etc.Ambient StorageDistributed through partners like Sigma-Aldrich.[6]
Synthonix 95%Gram scaleRefrigeratorDistributed through partners like Sigma-Aldrich.
Supplier Qualification Workflow

A rigorous supplier qualification process is essential to mitigate risks associated with reagent quality. This involves more than just comparing prices; it requires a multi-faceted evaluation of the supplier's documentation, support, and historical performance.

SupplierQualification cluster_InitialScreening Initial Screening cluster_DocumentationReview Documentation Review cluster_Validation In-House Validation cluster_FinalSelection Final Selection Identify Identify Potential Suppliers CAS_Check Verify CAS No. (1415920-00-1) Identify->CAS_Check Purity_Check Check Stated Purity (>97%) CAS_Check->Purity_Check Request_CoA Request Lot-Specific Certificate of Analysis (CoA) Purity_Check->Request_CoA Pass Review_Data Review Analytical Data (NMR, HPLC, MS) Request_CoA->Review_Data SDS_Check Download and Review Safety Data Sheet (SDS) Review_Data->SDS_Check Order_Sample Order Small Test Sample SDS_Check->Order_Sample Pass QC_Test Perform In-House QC Testing (Part 2) Order_Sample->QC_Test Compare_Results Compare Results with Supplier CoA QC_Test->Compare_Results Approve_Supplier Approve Supplier for Large-Scale Purchase Compare_Results->Approve_Supplier Match

Caption: Supplier qualification workflow for ensuring high-purity reagents.

Part 2: In-House Quality Assessment and Purity Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of purity is a hallmark of rigorous scientific practice. The following protocols provide a framework for researchers to validate the identity and purity of this compound in their own laboratories.

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase method can effectively separate the target compound from starting materials, by-products, and other potential impurities.

Methodology:

  • System Preparation:

    • HPLC System: An Agilent 1200 series or similar, equipped with a UV-Vis or Diode Array Detector (DAD).[7]

    • Column: A C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is a suitable starting point.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm.[9]

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh ~10 mg of a reference standard (if available) and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Dilute 1 mL of this stock to 10 mL with diluent to get a 0.1 mg/mL working solution.[9]

    • Sample Solution: Prepare the sample from the supplier in the same manner as the standard solution (0.1 mg/mL).[9] Filter through a 0.45 µm syringe filter if any particulates are visible.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[9]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: Ramp from 50% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 50% B

      • 26-30 min: Re-equilibrate at 50% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100. The result should be ≥97%.

Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of the compound. The proton (¹H) and carbon (¹³C) NMR spectra will have characteristic shifts and coupling patterns.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[5]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial before transfer can aid dissolution.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[10]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Peaks (in CDCl₃):

      • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

      • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

      • A broad singlet for the amine protons (-NH₂).

      • A multiplet (often appearing as a triplet due to coupling with two equivalent fluorine atoms) for the aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Peaks (in CDCl₃):

      • Peaks for the methyl and methylene carbons of the ethyl group.

      • A peak for the carbonyl carbon of the ester.

      • Multiple peaks for the aromatic carbons, showing characteristic splitting patterns due to C-F coupling.

Experimental Protocol 3: Volatile Impurity Analysis by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process. The amino group may require derivatization for optimal chromatographic performance.

Methodology:

  • Derivatization (using Ethyl Chloroformate - ECF):

    • This procedure enhances volatility and reduces peak tailing.[11]

    • In a vial, dissolve a small amount of the sample in a mixture of water, ethanol, and pyridine.

    • Add ECF and vortex vigorously.

    • Add chloroform for extraction. The derivatized analyte will move to the organic layer.

    • Collect the chloroform layer for injection.

  • GC-MS System and Conditions:

    • GC-MS System: Agilent GC-MS or similar.

    • Column: A DB-5MS or equivalent non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injector Temperature: 260°C.[12]

    • Oven Program: Start at 80°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[12]

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 30-550.[13]

  • Data Analysis:

    • The primary peak will correspond to the derivatized this compound.

    • Identify any other peaks by comparing their mass spectra to a library (e.g., NIST) to check for common synthesis solvents or by-products.

Part 3: Core Application in Drug Development - A Key Building Block for PROTACs

This compound has gained significant traction as a precursor for ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[4] This makes it an invaluable tool in the design of PROTACs.

The Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the target protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[14][15] The aniline moiety of this compound serves as a versatile chemical handle. It can be readily functionalized to construct the linker element, which is then connected to a warhead ligand. The difluoro-substituted phenyl ring is a key part of the pharmacophore that ultimately binds to the CRBN E3 ligase.

The linker is not merely a spacer; its length, composition, and attachment points are critical for inducing a productive ternary complex (E3 Ligase-PROTAC-POI) that leads to efficient ubiquitination and subsequent degradation of the target protein.[6][16]

PROTAC_MoA cluster_System Cellular Machinery E3_Ligand { E3 Ligase Ligand | (from this compound)} Linker {Linker} E3 {E3 Ligase (e.g., CRBN)} E3_Ligand:f0->E3 Binds Warhead { Warhead | (Binds Target Protein)} POI {Protein of Interest (POI)} Warhead:f0->POI Binds E3->POI PROTAC Mediates Proximity Ub Ub POI->Ub Poly-ubiquitination Proteasome {26S Proteasome} Proteasome->POI Degradation Ub->Proteasome Recognition

References

A Technical Guide to Ethyl 4-amino-3,5-difluorobenzoate: A Strategic Building Block for VHL-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) has unlocked new therapeutic paradigms, enabling the elimination of disease-causing proteins previously deemed "undruggable."[1] Within this field, Proteolysis Targeting Chimeras (PROTACs) represent a dominant modality, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent destruction by the proteasome.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and the optimization of ligands that engage it is critical for developing potent and selective degraders.[4][5] This guide provides an in-depth technical analysis of Ethyl 4-amino-3,5-difluorobenzoate, a key building block for constructing advanced VHL ligands. We will explore the strategic rationale for its use, provide validated experimental protocols for its incorporation and characterization, and present a self-validating framework for assessing the resulting PROTACs.

Section 1: The Strategic Advantage of Fluorination in VHL Ligand Design

The efficacy of a VHL-based PROTAC is fundamentally tied to the formation of a stable and productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[6][7] The design of the VHL-binding moiety is therefore a critical determinant of success. While foundational VHL ligands are effective, strategic modifications are necessary to enhance their drug-like properties. The introduction of fluorine atoms is a well-established medicinal chemistry strategy to favorably modulate a molecule's metabolic stability, physicochemical properties, and binding affinity.[8][9]

The Causality Behind Difluorination:

The incorporation of two fluorine atoms at the 3 and 5 positions of the benzoate scaffold, ortho to the eventual point of attachment to the core VHL ligand structure, is not arbitrary. This specific substitution pattern imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it more resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Placing fluorine atoms on the aromatic ring can block sites of metabolic attack, prolonging the half-life and exposure of the resulting PROTAC.[10]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic groups, such as the aniline nitrogen.[8][11] This reduction in basicity can improve cell permeability and bioavailability by decreasing the likelihood of the molecule being protonated at physiological pH.[8]

  • Improved Binding Affinity: The fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in the protein backbone) within the VHL binding pocket, potentially increasing binding affinity and ligand efficiency.[9]

These benefits, summarized in the table below, provide a compelling rationale for selecting this compound as a starting material for advanced VHL ligand synthesis.

PropertyStandard C-H Scaffold3,5-Difluoro ScaffoldRationale & Consequence
Metabolic Liability Susceptible to aromatic oxidationBlocked metabolic "soft spots"Increased half-life and in vivo exposure.[8]
Amine Basicity (pKa) HigherLowered due to inductive effectImproved membrane permeability and oral bioavailability.[10]
Binding Interactions Primarily H-bonds, van der WaalsPotential for additional F-protein contactsMay enhance binding affinity (KD) and selectivity.[9]

Section 2: Synthesis and Incorporation of the Building Block

This compound serves as a readily available and versatile precursor for the synthesis of functionalized VHL ligands. The primary amino group provides a convenient handle for elaboration into the core hydroxyproline mimic that is essential for VHL recognition.

Core Properties of the Building Block
IdentifierValue
Chemical Name This compound
CAS Number 1415920-00-1[12]
Molecular Formula C9H9F2NO2[12][13]
Molecular Weight 201.17 g/mol [12][13]
Diagram: General Synthetic Workflow

This diagram illustrates the high-level synthetic logic for converting the building block into a final PROTAC molecule.

G A Ethyl 4-amino- 3,5-difluorobenzoate B Amide Coupling with (S)-Boc-4-hydroxyproline A->B Step 1 C Functionalized VHL Ligand (Protected) B->C D Deprotection & Linker Attachment (e.g., Amide Coupling) C->D Step 2 E VHL Ligand-Linker Conjugate D->E F Coupling to POI Ligand (e.g., Click Chemistry) E->F Step 3 G Final PROTAC Molecule F->G

Caption: High-level workflow for PROTAC synthesis.

Experimental Protocol 1: Synthesis of a VHL Ligand Precursor

This protocol describes a representative transformation of this compound into a core VHL ligand structure, ready for linker attachment. This process involves forming the critical amide bond with a protected hydroxyproline derivative.

Materials:

  • This compound

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO3, Brine, Anhydrous MgSO4

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) and Boc-Hyp-OH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality Check: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected VHL ligand intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM (approx. 0.1 M).

    • Add Trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Self-Validation: Monitor the reaction to completion by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates successful deprotection.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step (linker coupling) after co-evaporation with a solvent like toluene to remove residual TFA.

Section 3: A Self-Validating Framework for PROTAC Characterization

The synthesis of a PROTAC is only the beginning. A rigorous, multi-tiered characterization cascade is essential to validate its structure, mechanism of action, and cellular activity. This framework ensures that the observed biological effects are directly attributable to the designed molecule.

Part A: Structural Verification

Before any biological testing, the identity and purity of the final PROTAC must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are used to confirm the molecular structure. The presence of characteristic peaks for the VHL ligand, the POI ligand, and the linker, along with the disappearance of starting material signals, provides structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): This technique confirms the exact molecular weight of the PROTAC, providing definitive proof of its elemental composition.[14] Tandem MS (MS/MS) can further be used to analyze fragmentation patterns, which should correspond to the cleavage of the molecule at predictable locations (e.g., within the linker).[14][15]

Part B: Biophysical Evaluation of Ternary Complex Formation

The catalytic activity of a PROTAC depends on its ability to form a ternary complex.[6] Biophysical assays are critical for quantifying the binding events that underpin this mechanism.[16][17]

Diagram: Biophysical Characterization Workflow

G cluster_0 Binary Binding cluster_1 Ternary Complex cluster_2 Thermodynamics A PROTAC + VHL C VHL + PROTAC + POI A->C Measure KD (SPR/BLI/FP) B PROTAC + POI B->C Measure KD (SPR/BLI/FP) D ITC Analysis C->D Measure ΔH, ΔS

Caption: Workflow for biophysical PROTAC evaluation.

Experimental Protocol 2: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities (KD) of the PROTAC for its individual binding partners and to quantify the stability and cooperativity of the ternary complex.[7][18]

Procedure:

  • Immobilization: Immobilize biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.

  • Binary Affinity (PROTAC to VHL): Flow serial dilutions of the PROTAC over the VCB-functionalized surface to determine the KD of the PROTAC for VHL.

  • Binary Affinity (PROTAC to POI): In a separate experiment (or using an alternative assay like fluorescence polarization), determine the KD of the PROTAC for the POI.

  • Ternary Complex Formation:

    • Prepare a solution containing a fixed, saturating concentration of the POI.

    • To this solution, add serial dilutions of the PROTAC.

    • Flow these POI-PROTAC mixtures over the VCB-functionalized surface.

    • Causality Check: By pre-saturating the PROTAC with the POI, the binding event observed on the chip reflects the formation of the ternary complex (VCB::PROTAC::POI).

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (alpha, α) by comparing the affinity of the PROTAC for VHL in the presence and absence of the POI.

ParameterInterpretationDesired Outcome
KD (Binary) Affinity for individual proteinsPotent binding (typically nM range) to both VHL and POI.
KD (Ternary) Stability of the ternary complexHigh affinity (low KD) indicates a stable complex.
Alpha (α) Cooperativityα > 1: Positive cooperativity (POI enhances binding to VHL). α < 1: Negative cooperativity. α = 1: No cooperativity. Positive cooperativity is often, but not always, associated with efficient degradation.[6]
Part C: Cellular Assessment of Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol 3: Determination of DC₅₀ and Dₘₐₓ by Western Blot

Objective: To quantify the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.

Procedure:

  • Cell Treatment: Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Imaging and Analysis:

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

    • Quantify the band intensities for the POI and the loading control using software like ImageJ.

    • Normalize the POI signal to the loading control for each lane.

    • Plot the normalized POI levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

    • Self-Validation: The degradation should be dose-dependent. A "hook effect," where degradation is less efficient at very high concentrations, is often observed and is a hallmark of PROTAC-mediated degradation due to the formation of unproductive binary complexes.[7]

ParameterDefinitionInterpretation
DC₅₀ Concentration for 50% degradationA measure of potency. A lower DC₅₀ value indicates higher potency.
Dₘₐₓ Maximum level of degradation achievedA measure of efficacy. A higher Dₘₐₓ (closer to 100%) indicates more complete degradation.

Section 4: Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that leverages established principles of medicinal chemistry to construct superior VHL-recruiting PROTACs. The deliberate introduction of the 3,5-difluoro substitution pattern provides a rational approach to enhancing metabolic stability and modulating physicochemical properties, which are critical for advancing degraders from tool compounds to clinical candidates.

The self-validating experimental framework presented here—progressing from unambiguous structural verification to quantitative biophysical analysis and finally to robust cellular characterization—provides a reliable pathway for researchers in drug development. By understanding the causality behind each experimental choice and rigorously validating each step, scientists can confidently assess the performance of PROTACs derived from this valuable building block and accelerate the development of next-generation targeted protein degraders.

References

A Comprehensive Spectroscopic Guide to Ethyl 4-amino-3,5-difluorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 4-amino-3,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how spectroscopic techniques unravel the molecular identity and purity of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this fluorinated aromatic amine.

Molecular Structure and Its Spectroscopic Implications

This compound (C₉H₉F₂NO₂) is a substituted benzene derivative with a molecular weight of 201.17 g/mol .[1] The strategic placement of two fluorine atoms ortho to the amino group and meta to the ethyl ester functionality significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these substituent effects is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the aromatic protons.

  • Ethyl Group: The ethyl moiety will present as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen will appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

  • Aromatic Protons: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the ester group and meta to the amino group. The two fluorine atoms will cause splitting of the aromatic proton signal into a triplet.

  • Amino Protons: The amino (-NH₂) protons will likely appear as a broad singlet. Its chemical shift can be concentration-dependent and may exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.3Triplet~7.1
-CH₂-~4.3Quartet~7.1
Aromatic-H~7.4 - 7.6Triplet~8-9 (JH-F)
-NH₂Variable (broad)Singlet-

Causality Behind a Protocol Choice: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. CDCl₃ is a good general-purpose solvent for many organic molecules. However, for compounds with exchangeable protons like amines, DMSO-d₆ can be advantageous as it often allows for the observation of N-H protons with clearer coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal all nine carbon atoms in the molecule, with their chemical shifts influenced by the electronegativity of neighboring atoms and the aromatic ring currents.

Expected ¹³C NMR Spectrum:

  • Ethyl Group Carbons: Two signals will be observed for the ethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

  • Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon bearing the ester group (C1) and the carbon bearing the amino group (C4) will be readily identifiable. The two carbons bonded to fluorine (C3 and C5) will show a large coupling constant with ¹⁹F. The two carbons bearing hydrogen (C2 and C6) will also be equivalent.

  • Carbonyl Carbon: The ester carbonyl carbon (-C=O) will appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~14
-CH₂-~61
Aromatic C-H~115-120
Aromatic C-COOEt~125-130
Aromatic C-F~150-155 (d, ¹JC-F)
Aromatic C-NH₂~140-145
-C=O~165
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies.

Expected IR Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=O, C-F, and C-N bonds, as well as aromatic C=C stretching.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (amine)3300-3500MediumSymmetric & Asymmetric Stretch
C-H (aromatic)3000-3100Medium to WeakStretch
C-H (aliphatic)2850-3000MediumStretch
C=O (ester)~1720StrongStretch
C=C (aromatic)1500-1600MediumStretch
C-F (aryl)1100-1300StrongStretch
C-N1250-1350MediumStretch
C-O (ester)1100-1300StrongStretch

Diagram 1: Key Functional Group Vibrations

G Molecule This compound NH2 N-H Stretch (3300-3500 cm⁻¹) Molecule->NH2 CO C=O Stretch (~1720 cm⁻¹) Molecule->CO CF C-F Stretch (1100-1300 cm⁻¹) Molecule->CF Aromatic Aromatic C=C Stretch (1500-1600 cm⁻¹) Molecule->Aromatic

Caption: Key IR vibrational modes for this compound.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 201, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅): A significant fragment at m/z 156 resulting from the loss of an ethoxy radical.

    • Loss of an ethyl group (-C₂H₅): A fragment at m/z 172.

    • Decarbonylation: Loss of CO from fragment ions is also possible.

    • McLafferty Rearrangement: While less common for aromatic esters, it could potentially lead to a fragment at m/z 173.[2]

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z 201 M_minus_OC2H5 [M-OC₂H₅]⁺ m/z 156 M->M_minus_OC2H5 - •OC₂H₅ M_minus_C2H5 [M-C₂H₅]⁺ m/z 172 M->M_minus_C2H5 - •C₂H₅

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Purity Assessment

The synthesis of this compound typically involves the esterification of 4-amino-3,5-difluorobenzoic acid.[3] The spectroscopic methods detailed in this guide are crucial for confirming the successful synthesis and for assessing the purity of the final product. Impurities from starting materials or side reactions would be readily detectable by the presence of unexpected signals in the NMR, IR, or MS spectra.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, IR, and MS, provides a robust and unambiguous confirmation of its molecular structure. This guide serves as a practical resource for scientists, enabling them to confidently identify and assess the quality of this important chemical intermediate. The principles and protocols outlined herein are foundational to the rigorous scientific standards upheld in modern chemical research and drug development.

References

Navigating the Uncharted Waters of Solubility: A Technical Guide on Ethyl 4-Amino-3,5-Difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its structural motifs, including the aniline and ethyl ester functionalities, combined with the presence of fluorine atoms, impart unique physicochemical properties that are explored in the design of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and quality control. This technical guide aims to provide a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings, experimental methodologies for its determination, and predictive modeling.

A Note on Data Unavailability: As of the latest literature review, specific experimental solubility data for this compound in a range of organic solvents at various temperatures is not publicly available. This guide, therefore, will focus on providing a robust framework for approaching the solubility determination of this compound. It will leverage data from structurally similar molecules to infer expected solubility behavior and will detail the necessary experimental and theoretical workflows to generate the much-needed quantitative data.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is crucial for interpreting its solubility.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem[1]
Molecular Weight 201.17 g/mol PubChem[1]
Appearance Solid (predicted)
Melting Point Not reported
XLogP3 1.7PubChem[1]
Hydrogen Bond Donors 1 (the amino group)PubChem[1]
Hydrogen Bond Acceptors 3 (two oxygen atoms and the nitrogen atom)PubChem[1]

The presence of both hydrogen bond donor (amine) and acceptor (carbonyl, ether oxygen, fluorine) sites, coupled with a moderate octanol-water partition coefficient (XLogP3), suggests that this compound will exhibit a nuanced solubility profile, with significant interactions with both polar and non-polar solvents. The fluorine atoms can also participate in weaker hydrogen bonds and dipole-dipole interactions, further influencing its solubility.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. For this compound, we can anticipate the following interactions:

  • In Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amino and carbonyl groups is expected to lead to good solubility.

  • In Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the polar functionalities of the solvent and the solute will be the primary drivers of solubility.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): Weaker van der Waals forces will be the dominant interactions. Given the polar nature of the solute, its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Practical Workflow

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (this compound) combine Combine in a sealed vial prep_solid->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72h combine->shake Achieve equilibrium centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Separate phases filter Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute Dilute aliquot of the saturated solution filter->dilute Prepare for analysis analyze Quantify concentration (e.g., HPLC-UV, UV-Vis) dilute->analyze

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., at 298.15 K, 310.15 K) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to obtain a clear, saturated solution.

  • Analysis:

    • Accurately dilute a known volume of the saturated solution with the appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

    • Back-calculate the concentration in the original saturated solution to determine the solubility.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of solution. A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • x is the mole fraction solubility

  • ΔHsol is the standard enthalpy of solution

  • ΔSsol is the standard entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

From the slope and intercept of the van't Hoff plot, the enthalpy and entropy of solution can be determined, providing insights into the dissolution process (i.e., whether it is endothermic or exothermic).

The Jouyban-Acree Model

For predicting solubility in solvent mixtures, the Jouyban-Acree model is a widely used and accurate approach.[2][3][4][5] The model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and includes terms for solvent-solvent and solute-solvent interactions.

Predictive Insights from Structurally Similar Compounds

In the absence of direct experimental data, the solubility of this compound can be qualitatively inferred from its structural analogs.

  • Ethyl 4-aminobenzoate (Benzocaine): This non-fluorinated analog is reported to be soluble in ethanol, chloroform, and ethyl ether, and sparingly soluble in water.[2][6] This suggests that this compound will also exhibit good solubility in polar organic solvents.

  • 4-Aminobenzoic acid: The parent carboxylic acid is soluble in polar organic solvents like ethanol and methanol.[7]

  • Fluorinated Benzoic Acids: The introduction of fluorine atoms can influence solubility. For instance, 4-fluorobenzoic acid is soluble in alcohol. The electron-withdrawing nature of fluorine can affect the hydrogen bonding capacity of the amino group and the overall polarity of the molecule.

Based on these comparisons, it is reasonable to hypothesize that this compound will be soluble in alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), with lower solubility in less polar solvents like toluene and minimal solubility in non-polar alkanes like hexane.

Conclusion and Future Directions

While a comprehensive quantitative understanding of the solubility of this compound in organic solvents is currently limited by the lack of experimental data, this guide provides a robust framework for its determination and analysis. The proposed experimental workflow using the isothermal shake-flask method, coupled with thermodynamic modeling, will enable researchers to generate the critical data needed for process development, formulation design, and computational modeling. Future experimental studies are essential to populate the solubility database for this important compound, which will, in turn, accelerate its application in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Ethyl 4-amino-3,5-difluorobenzoate is a key fluorinated building block, serving as a precursor in the synthesis of more complex molecules, such as photoswitchable azobenzene derivatives for photopharmacology.[1][2] A thorough understanding of its solid-state structure is paramount for predicting its behavior in various applications and for designing novel compounds with tailored properties.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will delve into the synthetic protocol, the intricacies of its molecular geometry, and the supramolecular architecture governed by a network of intermolecular interactions. This guide is intended to be a valuable resource for researchers leveraging this compound in drug design and materials development.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step process starting from 4-amino-3,5-difluorobenzonitrile.[2] The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then esterified to yield the final product.

Experimental Protocol: Synthesis of this compound
  • Hydrolysis of 4-amino-3,5-difluorobenzonitrile:

    • Treat 4-amino-3,5-difluorobenzonitrile with a 1 M solution of sodium hydroxide.

    • Heat the resulting solution to reflux for 24 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl to a pH of approximately 1 to precipitate the hydrochloride salt of 4-amino-3,5-difluorobenzoic acid.

    • Dissolve the salt in ethyl acetate, dry over MgSO4, filter, and concentrate under vacuum to obtain 4-amino-3,5-difluorobenzoic acid.[2]

  • Esterification to this compound:

    • Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 10 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the combined organic phases with sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent. While the specific crystallization conditions for the analyzed structure are not detailed in the primary literature, this is a standard and effective method for obtaining high-quality crystals of small organic molecules.

Molecular and Crystal Structure Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction.[1][2] The analysis reveals key structural features at both the molecular and supramolecular levels. A search of the Cambridge Structural Database (CSD) confirmed the novelty of this specific crystal structure.[1][2]

Molecular Geometry

The molecular structure of this compound is characterized by a phenyl ring substituted with an amino group, an ethyl ester group, and two fluorine atoms in the ortho positions relative to the amino group. The presence of the electron-donating amino group and the electron-withdrawing ester group in a para-disposition imparts a quinoidal character to the phenyl ring.[1]

The fluorine substituents significantly influence the bond angles of the phenyl ring, causing distortions from ideal hexagonal geometry.[1][2] This is a common effect observed in fluorinated aromatic systems due to the high electronegativity of fluorine.

Parameter Value
Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol

A summary of key molecular properties.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of this compound are interconnected through a network of hydrogen bonds and other short contacts, forming a stable three-dimensional architecture.[1][2][3] The primary interactions include:

  • N-H···O Hydrogen Bonds: The amino group acts as a hydrogen bond donor to the carbonyl oxygen of the ester group on an adjacent molecule.

  • N-H···F Hydrogen Bonds: The amino group also participates in hydrogen bonding with the fluorine atoms of neighboring molecules.

  • C-H···F Short Contacts: Additional weak interactions are observed between carbon-hydrogen bonds and fluorine atoms.

  • π-Stacking Interactions: The planar phenyl rings of adjacent molecules engage in π-stacking, further stabilizing the crystal packing.[1][2][3]

These interactions collectively dictate the packing of the molecules in the crystal lattice.

G cluster_synthesis Synthesis Workflow cluster_analysis Structural Analysis cluster_interactions Intermolecular Interactions 4-amino-3,5-difluorobenzonitrile 4-amino-3,5-difluorobenzonitrile 4-amino-3,5-difluorobenzoic acid 4-amino-3,5-difluorobenzoic acid 4-amino-3,5-difluorobenzonitrile->4-amino-3,5-difluorobenzoic acid Hydrolysis (NaOH, HCl) This compound This compound 4-amino-3,5-difluorobenzoic acid->this compound Esterification (EtOH, H2SO4) Single Crystal Single Crystal This compound->Single Crystal Crystallization X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map Crystal Structure Model Crystal Structure Model Electron Density Map->Crystal Structure Model N-H···O Hydrogen Bonds N-H···O Hydrogen Bonds Crystal Structure Model->N-H···O Hydrogen Bonds N-H···F Hydrogen Bonds N-H···F Hydrogen Bonds Crystal Structure Model->N-H···F Hydrogen Bonds C-H···F Contacts C-H···F Contacts Crystal Structure Model->C-H···F Contacts π-Stacking π-Stacking Crystal Structure Model->π-Stacking

Caption: Workflow for the synthesis and structural analysis of this compound.

Implications for Drug Development and Materials Science

The detailed structural information presented here is crucial for several reasons:

  • Rational Drug Design: Understanding the solid-state conformation and intermolecular interactions of this building block can aid in the computational design of more complex drug candidates. The fluorine atoms, in particular, can be leveraged to modulate binding to biological targets. The selective introduction of fluorine is a well-established strategy in drug design to enhance efficacy and bioavailability.[4]

  • Polymorphism Prediction: Knowledge of the stable crystal packing arrangement is the first step in identifying and characterizing potential polymorphs, which can have significant implications for the physical properties and bioavailability of a pharmaceutical compound.

  • Materials Engineering: For applications in materials science, such as the development of photoresponsive materials, the crystal packing and intermolecular interactions will influence the bulk properties of the material, including its optical and mechanical characteristics.[1][2]

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of this compound. The single-crystal X-ray diffraction analysis reveals a molecule with distinct geometric features arising from its fluorine substitution and a robust supramolecular assembly governed by a network of hydrogen bonds and π-stacking interactions. This foundational knowledge of its solid-state structure is invaluable for researchers and scientists working in drug development and materials science, enabling more informed design and engineering of novel molecular systems.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3,5-difluorobenzoate is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, 3,5-difluorobenzoic acid. The described three-step synthesis involves nitration, esterification, and reduction, with each step optimized for clarity and reproducibility in a standard laboratory setting.

This guide is structured to not only provide a detailed experimental procedure but also to offer insights into the rationale behind the chosen reagents and reaction conditions, thereby empowering researchers to understand and potentially adapt the synthesis for their specific needs.

Synthetic Pathway Overview

The synthesis of this compound from 3,5-difluorobenzoic acid is accomplished via a three-step reaction sequence as illustrated below. This pathway was designed for its logical flow and utilization of common and reliable organic transformations.

Synthesis_Pathway start 3,5-Difluorobenzoic Acid intermediate1 4-Nitro-3,5-difluorobenzoic Acid start->intermediate1 Step 1: Nitration (HNO₃, H₂SO₄) intermediate2 Ethyl 4-nitro-3,5-difluorobenzoate intermediate1->intermediate2 Step 2: Esterification (Ethanol, H₂SO₄) product This compound intermediate2->product Step 3: Reduction (SnCl₂·2H₂O, Ethanol)

Caption: Overall synthetic route from 3,5-difluorobenzoic acid to the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Standard laboratory glassware and equipment are required.

Reagent/MaterialGradeSupplier
3,5-Difluorobenzoic acid≥98%Commercially available
Fuming Nitric Acid90%Commercially available
Sulfuric Acid95-98%Commercially available
EthanolAnhydrousCommercially available
Tin(II) Chloride Dihydrate≥98%Commercially available
Ethyl AcetateACS GradeCommercially available
Sodium BicarbonateACS GradeCommercially available
Sodium SulfateAnhydrousCommercially available
Hydrochloric AcidConcentratedCommercially available

Step 1: Nitration of 3,5-Difluorobenzoic Acid to 4-Nitro-3,5-difluorobenzoic Acid

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The carboxylic acid and fluorine atoms are deactivating groups, but the fluorine atoms direct the incoming electrophile to the ortho and para positions. Steric hindrance from the carboxylic acid group favors nitration at the para position (position 4). Concentrated sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1]

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Cool H₂SO₄ in an ice bath B Slowly add 3,5-Difluorobenzoic Acid A->B D Add nitrating mixture dropwise to the benzoic acid solution at 0-5 °C B->D C Prepare nitrating mixture (HNO₃ in H₂SO₄) separately and cool C->D E Stir at room temperature for 2-3 hours D->E F Monitor reaction by TLC E->F G Pour reaction mixture onto crushed ice F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry the product under vacuum I->J

Caption: Workflow for the nitration of 3,5-difluorobenzoic acid.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 20 mL of concentrated sulfuric acid.

  • Slowly add 5.0 g (31.6 mmol) of 3,5-difluorobenzoic acid to the sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

  • In a separate beaker, carefully prepare a nitrating mixture by adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1 with a few drops of acetic acid).

  • Once the reaction is complete, slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the resulting white to pale yellow solid, 4-nitro-3,5-difluorobenzoic acid, under vacuum.

Step 2: Fischer Esterification of 4-Nitro-3,5-difluorobenzoic Acid to Ethyl 4-nitro-3,5-difluorobenzoate

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] In this step, the synthesized 4-nitro-3,5-difluorobenzoic acid is converted to its ethyl ester. A large excess of ethanol is used as both the reactant and the solvent to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] A catalytic amount of sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[4]

Detailed Protocol:

  • To a round-bottom flask, add the dried 4-nitro-3,5-difluorobenzoic acid (assume quantitative yield from the previous step, approx. 31.6 mmol), 50 mL of anhydrous ethanol, and a magnetic stirrer.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:4).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining acid, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-nitro-3,5-difluorobenzoate as a solid.

Step 3: Reduction of Ethyl 4-nitro-3,5-difluorobenzoate to this compound

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, including catalytic hydrogenation and the use of metal reductants in acidic media.[5] We have chosen tin(II) chloride (SnCl₂) in ethanol as it is a mild and effective method for the selective reduction of aromatic nitro groups in the presence of other functional groups like esters.[6][7] The reaction proceeds via a series of electron transfer steps from Sn(II) to the nitro group.[8]

Detailed Protocol:

  • In a round-bottom flask, dissolve the Ethyl 4-nitro-3,5-difluorobenzoate (assume approx. 31.6 mmol) in 100 mL of ethanol.

  • Add 21.4 g (94.8 mmol, 3 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC (eluent: ethyl acetate/hexanes 1:4).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate to the residue. Stir vigorously until the tin salts are fully precipitated.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTime (h)
1NitrationFuming HNO₃, H₂SO₄H₂SO₄0 °C to RT2-3
2EsterificationEthanol, H₂SO₄ (cat.)EthanolReflux4-6
3ReductionSnCl₂·2H₂OEthanolReflux2-4

Conclusion

This application note provides a reliable and detailed three-step protocol for the synthesis of this compound from 3,5-difluorobenzoic acid. The procedures outlined are based on well-established organic transformations and have been designed for ease of implementation in a standard laboratory setting. By following these protocols, researchers can efficiently synthesize this key fluorinated building block for a variety of applications in drug discovery and materials science.

References

Application Note: Synthesis of Symmetrical Tetra-ortho-Fluorinated Azobenzene Derivatives Using Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Azobenzene Photoswitches

Azobenzene and its derivatives are a cornerstone of photopharmacology and material science, acting as molecular photoswitches that can be isomerized between their trans and cis states using light. This reversible isomerization allows for precise spatiotemporal control over biological processes and material properties.[1][2] The strategic incorporation of fluorine atoms into the azobenzene scaffold, particularly at the ortho-positions relative to the azo group, imparts significant advantages. Fluorination can enhance the separation of the n→π* absorption bands of the trans and cis isomers, enabling the use of lower-energy visible light for switching, which is more compatible with biological systems.[3][4] Furthermore, ortho-fluorination has been shown to dramatically increase the thermal stability of the cis-isomer, extending its half-life from hours to months, a critical feature for applications requiring long-lived active states.[1] The introduction of fluorine can also favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[5][6]

This application note provides a detailed protocol for the synthesis of a symmetrical tetra-ortho-fluorinated azobenzene, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), starting from Ethyl 4-amino-3,5-difluorobenzoate. This precursor is strategically chosen for its difluoro-substitution pattern, which ultimately places fluorine atoms at all four ortho-positions of the resulting azobenzene, maximizing the benefits of ortho-fluorination.

Mechanistic Rationale: The Diazotization-Coupling Pathway

The synthesis of azobenzene derivatives from aromatic amines is a classic and robust transformation in organic chemistry, proceeding through a two-step sequence: diazotization followed by an azo coupling reaction.

  • Diazotization: The process begins with the conversion of the primary aromatic amine, this compound, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[7] The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), and subsequent proton transfers and elimination of water lead to the formation of the aryl diazonium ion, a powerful electrophile.[7]

  • Azo Coupling: The resulting diazonium salt is then subjected to a coupling reaction. In the synthesis of symmetrical azobenzenes like the target compound, a reductive coupling is employed. While traditional azo coupling involves an electron-rich aromatic compound attacking the diazonium salt[8][9][10], a common method for symmetrical azo compounds is the self-coupling of the aniline precursor, often promoted by specific reagents. In the featured protocol, the synthesis proceeds via a four-step process where the aniline is first converted to an intermediate that then undergoes oxidative coupling. A key publication describes the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from this compound, which itself is synthesized from 4-bromo-2,6-difluoroaniline over several steps.[1][2] The final step involves the formation of the azo bridge.

The presence of the electron-withdrawing difluoro and ethyl ester groups on the starting aniline moderates its reactivity but provides the foundation for the desirable electronic and photochemical properties of the final azobenzene product.

Experimental Protocol and Workflow

The following protocol is adapted from the synthetic procedure reported by Novikov, E. M., et al. (2024).[1][2][11] It outlines the synthesis of the intermediate, this compound, and its subsequent conversion to the target azobenzene derivative.

Part 1: Synthesis of this compound (II)

This synthesis involves a multi-step process starting from 4-bromo-2,6-difluoroaniline.

  • Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile (I). 4-bromo-2,6-difluoroaniline is reacted with copper(I) cyanide in DMF.[1]

  • Step 2: Synthesis of 4-amino-3,5-difluorobenzoic acid. The nitrile (I) is hydrolyzed using sodium hydroxide.[1]

  • Step 3: Synthesis of this compound (II). The resulting carboxylic acid is esterified using ethanol and sulfuric acid.[1]

Part 2: Synthesis of Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III)

The protocol for the final conversion to the azobenzene derivative is a key step. While the specific single-step conversion from the ethyl aminobenzoate is not explicitly detailed as a simple self-coupling in the primary reference, the overall synthesis from precursors is provided.[1][2] The formation of the symmetrical azobenzene from the fluorinated aniline is a critical transformation.

Conceptual Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Azobenzene Formation A 4-bromo-2,6-difluoroaniline B 4-amino-3,5-difluorobenzonitrile (I) A->B + CuCN, DMF C 4-amino-3,5-difluorobenzoic acid B->C + NaOH (hydrolysis) D This compound (II) C->D + EtOH, H2SO4 (esterification) E Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) D->E Oxidative Coupling

Caption: Synthetic pathway from 4-bromo-2,6-difluoroaniline to the target azobenzene.

Detailed Lab Protocol (Esterification Example)

This specific protocol details the synthesis of This compound (II) from 4-amino-3,5-difluorobenzoic acid, as described in the literature.[1]

Materials:

  • 4-amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol)

  • Ethanol (300 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (6 mL)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-amino-3,5-difluorobenzoic acid (14.9 g) in ethanol (300 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (6 mL) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 10 hours using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Data and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundFormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
This compound (II) C₉H₉F₂NO₂201.17~84% (of benzoic acid)[1]NMR, FT-IR, Mass Spectrometry, Single-Crystal X-ray Diffraction[1][11][12]
Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) C₁₈H₁₄F₄N₂O₄414.31-UV-Vis Spectroscopy (showing characteristic n→π* and π→π* transitions), NMR, Single-Crystal X-ray Diffraction[1][11][12]

The photochemical properties of the final azobenzene (III) are of primary interest. The ortho-fluorine and para-ester groups are expected to result in a significant separation of the n→π* absorption bands and a very long thermal half-life of the cis-isomer.[1][2]

Troubleshooting and Expert Insights

  • Stability of Diazonium Salts: The intermediate diazonium salt is thermally unstable and should be prepared at low temperatures (0–5 °C) and used immediately in the subsequent coupling step. Decomposition is often indicated by the evolution of nitrogen gas and the formation of phenol byproducts.

  • Reaction pH: The pH of the coupling reaction is critical. For couplings with phenols, alkaline conditions are required to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. For couplings with amines, mildly acidic to neutral conditions are generally preferred.[9][10]

  • Purification: The final azobenzene product is often highly colored, which can aid in its purification by column chromatography. Due to the high stability of the trans isomer, care should be taken to protect the sample from UV light if the cis isomer is to be isolated or studied.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced photoswitchable molecules. The protocol outlined provides a reliable pathway to symmetrical tetra-ortho-fluorinated azobenzenes, which are of significant interest for applications in photopharmacology and smart materials. The strategic placement of fluorine atoms bestows these molecules with favorable photochemical properties, including visible-light responsiveness and high thermal stability of the metastable state, making them powerful tools for researchers in chemistry, biology, and materials science.

References

The Strategic Deployment of Ethyl 4-amino-3,5-difluorobenzoate in Modern Pharmacophore Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-amino-3,5-difluorobenzoate, a fluorinated aniline derivative of increasing importance in medicinal chemistry. We dissect the strategic rationale for its use, grounded in the advantageous physicochemical properties imparted by its unique substitution pattern. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of this versatile building block and its subsequent application in the construction of diverse pharmacophores. Key transformations, including amide bond formation, palladium-catalyzed cross-coupling reactions, and heterocycle synthesis, are presented with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Rationale for Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance a compound's pharmacological profile.[1][2] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[2] However, its high electronegativity, the highest of any element, profoundly alters the electronic environment of a molecule. This can lead to a multitude of beneficial effects, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can block metabolic "soft spots" and prolong the in vivo half-life of a drug.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[2] This can be crucial for optimizing a drug's solubility, membrane permeability, and oral bioavailability.

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can modulate the conformation of a molecule to better fit a target's binding site.[1]

  • Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][4]

This compound is a prime example of a building block that leverages these principles. The ortho-fluorine atoms to the amino group decrease its basicity and provide steric shielding, influencing its reactivity in a predictable manner. The para-ester group offers a versatile handle for further synthetic modifications.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-bromo-2,6-difluoroaniline.[2] The following protocol is adapted from established literature procedures.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Bromo-2,6-difluoroaniline B 4-Amino-3,5-difluorobenzonitrile A->B CuCN, DMF, Reflux C 4-Amino-3,5-difluorobenzonitrile D 4-Amino-3,5-difluorobenzoic acid C->D NaOH, H2O, Reflux then HCl E 4-Amino-3,5-difluorobenzoic acid F This compound E->F Ethanol, H2SO4, Reflux

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular Weight
4-Bromo-2,6-difluoroaniline67561-97-7207.01
Copper(I) Cyanide (CuCN)544-92-389.56
Dimethylformamide (DMF)68-12-273.09
Sodium Hydroxide (NaOH)1310-73-240.00
Hydrochloric Acid (HCl)7647-01-036.46
Ethanol (EtOH)64-17-546.07
Sulfuric Acid (H₂SO₄)7664-93-998.08
Ethyl Acetate (EtOAc)141-78-688.11
Dichloromethane (DCM)75-09-284.93
Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile [2]

    • In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 24 hours.

    • Cool the reaction to room temperature and pour into an aqueous solution of ammonium hydroxide.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography.

  • Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic acid [2]

    • Dissolve 4-amino-3,5-difluorobenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (1 M).

    • Heat the solution to reflux for 24 hours.

    • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 3: Synthesis of this compound [2]

    • Dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq) in absolute ethanol.

    • Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

    • Heat the mixture to reflux for 10 hours.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound.

Applications in Pharmacophore Synthesis

This compound is a versatile building block for a variety of pharmacophores. The amino group can be readily functionalized through amide bond formation or cross-coupling reactions, while the ester can be hydrolyzed and used as a handle for further modifications or serve as a key interaction point with a biological target.

Amide Bond Formation: Synthesis of Bioactive Amides

The synthesis of amides is a cornerstone of medicinal chemistry. The reduced basicity of the aniline nitrogen in this compound due to the ortho-fluorine atoms can make standard amide coupling conditions sluggish. More potent coupling reagents are often required for efficient conversion.

Protocol 2: General Procedure for Amide Bond Formation

Materials:

Reagent/SolventPurpose
This compoundStarting Material
Carboxylic Acid of InterestCoupling Partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Base
Anhydrous Dimethylformamide (DMF)Solvent

Procedure:

  • To a solution of the carboxylic acid of interest (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can also serve as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This is a powerful method for constructing complex diarylamine scaffolds found in many kinase inhibitors.

Protocol 3: Buchwald-Hartwig Amination

Materials:

Reagent/SolventPurpose
This compoundStarting Material
Aryl or Heteroaryl HalideCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Scaffolds: Benzimidazoles

The 2,6-difluoroaniline moiety can be used to construct heterocyclic systems. For instance, condensation with a carboxylic acid or its derivative can lead to the formation of a benzimidazole ring, a common scaffold in medicinal chemistry. The synthesis of the CDK4/6 inhibitor Abemaciclib, for example, involves the formation of a benzimidazole core from a related 2,6-difluoroaniline derivative.[5]

Hypothetical Workflow: Benzimidazole Formation

Caption: A generalized workflow for the synthesis of benzimidazoles.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmacophores. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this important intermediate, enabling the exploration of novel chemical space in drug discovery.

References

Application Note: Palladium-Catalyzed N-Arylation of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide for the Synthesis of N-Aryl Fluoroanilines

Introduction: The Significance of N-Arylated Fluoroanilines

N-arylated aromatic amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The incorporation of fluorine atoms into these scaffolds often enhances metabolic stability, binding affinity, and lipophilicity, making fluorinated anilines particularly valuable building blocks in drug discovery. Ethyl 4-amino-3,5-difluorobenzoate is a key intermediate, and its N-arylation provides access to a diverse range of compounds with significant biological potential.

While classical methods like the Ullmann condensation have long been used for C-N bond formation, they often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2][3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[4][5] This methodology offers milder conditions, broader substrate scope, and superior functional group tolerance, making it the premier choice for synthesizing complex molecules.

This application note provides a comprehensive guide to the N-arylation of this compound using Buchwald-Hartwig amination. It details a robust experimental protocol, explains the mechanistic rationale behind the procedural choices, and offers insights grounded in established catalytic principles.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4][5] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.

The overall transformation is as follows:

Where Ar-X is the aryl halide, and H₂N-R is the amine (in our case, this compound).

The success of the reaction hinges on a synergistic interplay between the palladium source, a phosphine ligand, a base, and the solvent.

  • Palladium Catalyst: The active catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst or introduced directly as a Pd(0) complex.[6]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[7] For electron-deficient anilines like our substrate, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior. These ligands facilitate the formation of a highly reactive, monoligated L1Pd(0) active species, which accelerates the rate-determining oxidative addition step and promotes the final reductive elimination.[8][9]

  • Base: A non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for C-N bond formation.[10] Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base must be compatible with the functional groups on the substrates; for instance, a strong base like NaOtBu could potentially saponify the ester group on our substrate under prolonged heating, making a milder base like K₃PO₄ or Cs₂CO₃ a more prudent choice in some cases.[6]

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle, as illustrated below.[1][4][6] The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord R'NH₂ PdII_Amine [L-Pd(II)(Ar)(NH₂R')]+X⁻ AmineCoord->PdII_Amine Deprot Deprotonation (-H-Base)⁺ PdII_Amine->Deprot Base PdII_Amido L-Pd(II)(Ar)(NHR') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR' (Product) RedElim->Product

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Aniline derivatives are toxic and can be absorbed through the skin.[11]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested Purity
This compound865158-71-2201.16>98%
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.04>98%
t-BuBrettPhos Pd G3 Precatalyst1445085-87-9816.37>98%
Sodium tert-butoxide (NaOtBu)865-48-596.10>98%
Toluene, Anhydrous108-88-392.14Dri-Solv Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49N/A
Saturated aq. Sodium Chloride (Brine)7647-14-558.44N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Silica Gel7631-86-960.08230-400 mesh
Equipment
  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Schlenk line or glovebox

  • Heating mantle or oil bath with temperature controller

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and chromatography

Experimental Workflow Diagram

Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solid & Liquid) Setup->Reagents Reaction 3. Reaction (Heat & Stir) Reagents->Reaction Workup 4. Aqueous Work-up (Quench & Extract) Reaction->Workup Dry 5. Drying & Filtration Workup->Dry Concentrate 6. Concentration (Rotary Evaporation) Dry->Concentrate Purify 7. Purification (Column Chromatography) Concentrate->Purify Product 8. Final Product Purify->Product

Figure 2. General workflow for the N-arylation experiment.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the t-BuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Expertise Note: The order of addition of solids is generally not critical, but it is good practice to add the catalyst last. If using a glovebox, all solids can be weighed and added directly. If using a Schlenk line, the flask should be evacuated and backfilled with inert gas three times after adding the non-sensitive solids before adding the catalyst under a positive flow of gas.

  • Solvent Addition: Seal the vial with a septum. Purge the vial with nitrogen or argon. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and outcomes for the N-arylation of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene10016~85-95
24-Chlorotoluenet-BuBrettPhos G3 (2)-K₃PO₄ (2.0)Dioxane11024~70-85
33-BromopyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)t-BuOH9018~80-90
42-BromonaphthaleneXPhos Pd G3 (1.5)-NaOtBu (1.5)Toluene10012>90

Note: Yields are representative and can vary based on reaction scale and purity of reagents. Optimization may be required for specific substrates.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxidation), insufficient base, low temperature.Ensure strictly anhydrous/anaerobic conditions. Use fresh, high-purity reagents. Increase temperature or reaction time.
Hydrodehalogenation of Ar-X Presence of water or other proton sources. Side reaction is faster than coupling.Use a more active ligand/catalyst system. Ensure all reagents and solvents are scrupulously dry.
Ester Saponification Base is too strong for the reaction temperature/time.Switch to a milder base (K₃PO₄, Cs₂CO₃). Reduce reaction temperature or time.
Formation of Diarylamine The product amine is more reactive than the starting amine.Use a slight excess of the starting aniline. Use a bulkier ligand to disfavor the second amination.

References

HPLC and GC analytical methods for fluorinated intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of Fluorinated Intermediates

Abstract

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug development, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, make fluorinated intermediates highly valuable synthons. However, these same properties present significant analytical challenges. This guide provides a comprehensive overview and detailed protocols for the robust analysis of fluorinated intermediates using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, method development strategies, and validation requirements to ensure data integrity for researchers, scientists, and drug development professionals.

The Analytical Challenge of Organofluorine Compounds

Fluorine's high electronegativity and the strength of the carbon-fluorine bond create molecules with unique chromatographic behaviors. Unlike their non-fluorinated analogs, these compounds can exhibit altered polarity, reduced volatility, and unique intermolecular interactions, complicating separation and detection.[1][2] A single analytical platform is often insufficient to characterize the vast array of fluorinated substances, which can range from volatile gases to polar, non-volatile solids.[1] Consequently, a deep understanding of both HPLC and GC techniques is essential for selecting and optimizing the appropriate analytical approach.

Causality of Analytical Choices

The decision to use HPLC versus GC is fundamentally driven by the analyte's volatility and thermal stability.

  • Gas Chromatography (GC) is the premier choice for compounds that are volatile or can be chemically modified (derivatized) to become volatile without degradation.[3]

  • High-Performance Liquid Chromatography (HPLC) is suited for a broader range of compounds, particularly those that are non-volatile, thermally labile, or highly polar.[4]

This guide will dissect the nuances of applying each technique to the specific challenges posed by fluorinated intermediates.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is a workhorse in pharmaceutical analysis, but standard C8 and C18 columns can provide insufficient selectivity for fluorinated compounds.[5][6] The unique nature of organofluorines often requires specialized stationary phases and mobile phase modifiers to achieve optimal separation.

The Power of Fluorinated Stationary Phases

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl and phenyl functionalities, offer alternative selectivity compared to traditional alkyl phases.[5][6] These phases can engage in dipole-dipole, π–π, and ion-exchange interactions, which are particularly effective for separating halogenated aromatic compounds and positional isomers.[5][6]

  • Expertise in Action: For a mixture of fluorinated aromatic intermediates, a PFP column can provide enhanced resolution where a C18 column fails, due to specific π–π interactions between the electron-rich phenyl rings of the analytes and the electron-deficient fluorinated rings of the stationary phase.[5]

Ion-Pairing Chromatography for Charged Fluorinated Intermediates

Many fluorinated intermediates are acidic or basic, existing in an ionized state that leads to poor retention and peak shape on standard reversed-phase columns. Ion-Pair Chromatography (IPC) addresses this by introducing a reagent to the mobile phase that forms a neutral complex with the charged analyte.[7][8]

Perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA), are excellent ion-pairing reagents for basic (cationic) analytes.[7][9][10] They form a neutral ion pair that is more readily retained by the hydrophobic stationary phase.[7][10] The retention increases with the chain length of the perfluorinated acid, offering a powerful tool for optimizing selectivity.[9][10]

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Fluorinated Intermediate Sample Dissolve Dissolve in Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolve Ensure complete dissolution Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Remove particulates[11] Inject Inject onto HPLC System Filter->Inject Protect column & instrument[12] Column Separation on Column (e.g., C18, PFP, F5) Inject->Column Elution Isocratic or Gradient Elution Column->Elution Detection Detection (UV, MS) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analytes Integrate->Quantify Report Generate Report Quantify->Report

Protocol: HPLC Analysis of a Fluorinated Aromatic Acid

This protocol outlines a general method for analyzing a non-volatile, acidic fluorinated intermediate.

Objective: To quantify the purity of a fluorinated benzoic acid derivative.

1. Materials and Reagents:

  • Reference Standard (certified purity)

  • Sample of fluorinated benzoic acid derivative

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), HPLC grade

  • Methanol, HPLC grade

2. Instrumentation and Columns:

  • HPLC system with UV or MS detector

  • Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the acidic analyte, promoting retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minProvides a broad elution window for separating the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[11]
Injection Vol. 10 µLStandard volume to avoid column overload.
Detection UV at 254 nmAssumes the analyte has a UV chromophore.

4. Sample Preparation Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of 100 µg/mL.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[12]

5. System Suitability Test (SST):

  • Inject the standard solution five times.

  • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.

6. Analysis and Data Processing:

  • Inject the standard and sample solutions.

  • Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Gas Chromatography (GC) Methods

GC is ideal for volatile fluorinated intermediates. However, many intermediates, especially those containing polar functional groups like -OH, -COOH, or -NH2, are non-volatile and prone to adsorption within the GC system.[13] Chemical derivatization is a critical step to overcome these limitations.[3][14]

The Necessity of Derivatization

Derivatization chemically modifies the analyte to:

  • Increase Volatility: By replacing active hydrogens (e.g., in -OH or -COOH groups) with non-polar groups.[14][15]

  • Improve Thermal Stability: To prevent degradation in the hot GC inlet and column.[3]

  • Enhance Detector Response: Introducing fluorine-containing groups via derivatization can dramatically increase the response of an Electron Capture Detector (ECD), which is highly sensitive to electronegative atoms.[4][16]

Common derivatization reactions include silylation and acylation.[3][15] For fluorinated intermediates, using a fluorinated acylating reagent like Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) is particularly advantageous for trace analysis with an ECD.[16]

Headspace GC for Volatile Impurities

For analyzing highly volatile fluorinated intermediates or residual solvents in a complex matrix, Headspace (HS) GC is the technique of choice.[17][18] In HS-GC, the sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (the "headspace").[17] An aliquot of this gas is then injected into the GC, avoiding the introduction of non-volatile matrix components that could contaminate the system.[17][19] This technique is widely used for residual solvent analysis in pharmaceuticals and for analyzing volatile organic compounds (VOCs).[18][19]

Protocol: GC-MS Analysis of a Fluorinated Alcohol after Derivatization

This protocol describes the analysis of a fluorinated alcohol intermediate after converting it to a more volatile silyl ether.

Objective: To confirm the identity and purity of a trifluoromethyl-substituted benzyl alcohol.

1. Materials and Reagents:

  • Sample of trifluoromethyl-substituted benzyl alcohol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl Acetate, GC grade

2. Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Derivatization Protocol:

  • Accurately weigh ~5 mg of the fluorinated alcohol into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis. Causality: Heating accelerates the silylation reaction, ensuring it proceeds to completion.[16] Pyridine acts as a catalyst and acid scavenger.

4. GC Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, 1.2 mL/minInert carrier gas with good efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the derivatized analyte from solvent and potential byproducts.
Detector MS (Scan mode, 40-500 m/z)Provides mass spectral data for positive identification. FID can be used for quantification.

5. Analysis and Data Processing:

  • Inject 1 µL of the derivatized sample solution.

  • Identify the peak corresponding to the silylated derivative by its retention time and mass spectrum.

  • Assess purity based on the relative peak area in the chromatogram.

Choosing the Right Path: HPLC vs. GC

The selection between HPLC and GC is a critical first step in method development. The following decision tree provides a logical framework for this choice.

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[20] Validation is a mandatory requirement in regulated environments like drug development.[21] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[20][22]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[20]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.[20]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[23]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.[23]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Summary of Validation Parameters
ParameterAcceptance Criteria (Typical for Assay)How to Test
Specificity No interference at the analyte's retention time.Analyze blank, placebo, and spiked samples.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze at least 5 concentrations across the range.
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each.[23]
Precision (Repeatability) %RSD ≤ 2.0%6 replicate preparations at 100% concentration or 9 determinations across the range.[23]
LOQ Signal-to-Noise ratio ≥ 10[23]Determined by S/N ratio or from linearity curve standard deviation.

By rigorously following these validation protocols, laboratories can ensure the production of reliable, reproducible, and scientifically sound data, which is the bedrock of all research and development activities.[20]

References

Application Note: Elucidating the Three-Dimensional Architecture of Ethyl 4-amino-3,5-difluorobenzoate via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation

Ethyl 4-amino-3,5-difluorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of an amino group (a hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and strategically placed fluorine atoms confers unique electronic and steric properties upon the molecule. These features heavily influence its intermolecular interactions, which in turn dictate its crystal packing, solid-state properties (e.g., solubility, stability, bioavailability), and its potential for forming co-crystals.[1][2]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] This technique provides unambiguous data on molecular geometry, conformation, and the intricate network of non-covalent interactions that stabilize the crystal lattice.[4][6] Understanding this supramolecular architecture is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This application note provides a comprehensive, field-proven protocol for the single-crystal XRD analysis of this compound, from crystal growth to final structure validation and data deposition. The causality behind each step is explained to empower researchers to adapt and troubleshoot the process for analogous small molecules.

Foundational Principle: Bragg's Law and the Fourier Transform

The core of X-ray diffraction lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. Due to the regular spacing of the atoms, the scattered waves interfere with one another. Constructive interference occurs only at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law (nλ = 2d sinθ).

The resulting diffraction pattern, a collection of spots of varying intensities, contains all the information about the crystal's internal structure. The positions of the spots relate to the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal), while their intensities are proportional to the square of the structure factor amplitude, which is dependent on the arrangement of atoms within that unit cell. Through a mathematical operation known as a Fourier transform, this diffraction pattern can be converted into a three-dimensional electron density map, from which the atomic positions can be determined and the molecular structure can be built and refined.[7]

Comprehensive Experimental and Computational Workflow

The journey from a powdered sample to a fully validated crystal structure is a multi-stage process that demands precision at each step.

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_final Finalization A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B High-quality crystal C Diffractometer Setup & Data Collection B->C Mounted crystal D Data Reduction & Integration C->D Raw diffraction frames E Structure Solution (e.g., SHELXS) D->E Reflection file (.hkl) F Structure Refinement (e.g., SHELXL) E->F Initial structural model G Structure Validation (PLATON / checkCIF) F->G Refined structure (.res) G->F Model adjustment H Analysis of Results (Geometry & Interactions) G->H Validated CIF file I Data Deposition (e.g., CCDC) H->I Finalized data

Figure 1: End-to-end workflow for single-crystal X-ray diffraction analysis.

Part A: Protocol for Crystal Growth and Selection

Rationale: The success of the entire experiment hinges on obtaining a single, high-quality crystal, free of defects, cracks, and twinning. For small organic molecules like this compound, slow evaporation is a robust and accessible method. The choice of solvent is critical; it must fully dissolve the compound but have a vapor pressure that allows for gradual evaporation over several days, promoting ordered molecular assembly into a lattice. Dichloromethane (DCM) has been shown to be effective for this compound.[8][9]

Step-by-Step Protocol:

  • Preparation: Dissolve approximately 5-10 mg of this compound in 2 mL of dichloromethane (DCM) in a small, clean glass vial.

  • Sonication: Sonicate the solution for 10 minutes to ensure the compound is fully dissolved.[8]

  • Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature. Allow it to stand undisturbed for 2-4 days.

  • Harvesting: Once suitable crystals (transparent, plate-like crystals are expected[8]) have formed, carefully select a well-formed crystal under a microscope. An ideal crystal should be between 0.1 and 0.3 mm in its largest dimensions and exhibit sharp edges and uniform extinction under cross-polarized light.[7][10]

  • Mounting: Carefully mount the selected crystal onto a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N). The loop is then affixed to a goniometer head for placement on the diffractometer.

Part B: Protocol for X-ray Data Collection

Rationale: Data is typically collected at low temperatures (around 100 K) using a cryo-stream. This minimizes atomic thermal vibrations, resulting in less diffuse scattering and a more precise determination of atomic positions and displacement parameters.[7] The choice of X-ray source depends on the crystal's properties; Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is a common choice for small organic molecules, while Copper (Cu Kα, λ = 1.54184 Å) can be better for very small or weakly diffracting crystals.[6]

Step-by-Step Protocol:

  • Instrument Setup: Mount the goniometer head onto the diffractometer. Center the crystal optically in the X-ray beam path.

  • Cryo-cooling: Cool the crystal to the target temperature (e.g., 100 K) using a stable cryo-stream.

  • Unit Cell Determination: Collect a preliminary set of diffraction frames (e.g., a few short-exposure frames at different orientations). Use the diffractometer's software to auto-index the reflections to determine the crystal's unit cell parameters and Bravais lattice.[11]

  • Data Collection Strategy: Based on the determined unit cell and symmetry, devise a data collection strategy. The goal is to collect a complete and redundant dataset, measuring the intensity of as many unique reflections as possible to a desired resolution (typically at least 0.8 Å for small molecules). Modern software can automatically calculate an optimal strategy involving a series of scans (e.g., ω and φ scans).

  • Execution: Execute the full data collection run. This may take several hours.[10] Monitor the collection process periodically to check for any issues, such as crystal decay.

Parameter Typical Value / Setting Rationale
Radiation SourceMo Kα (λ = 0.71073 Å)Provides good resolution for small molecule analysis.
Temperature100(2) KMinimizes thermal motion for higher precision.[7]
Detector Distance40-60 mmBalances resolution and the ability to capture high-angle data.
Scan Typeω and φ scansEnsures comprehensive coverage of the reciprocal space.
Frame Exposure Time10-30 secondsOptimized to achieve good signal-to-noise without overloading the detector.
2θ Range4° to 55°Captures sufficient data for high-resolution structure determination.
Data Completeness> 99%Ensures all unique reflections are measured for a reliable structure.
Redundancy> 4Multiple measurements of equivalent reflections improve data statistics.

Table 1: Representative Data Collection Parameters.

Part C: Protocol for Structure Solution and Refinement

Rationale: This computational phase transforms the raw diffraction intensities into a chemically sensible atomic model. Structure solution provides an initial, approximate model, which is then iteratively improved through a least-squares refinement process until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The SHELX suite of programs is the industry standard for this process.[12][13]

Step-by-Step Protocol:

  • Data Reduction: Integrate the raw diffraction frames to obtain a list of indexed reflections with their corresponding intensities (h, k, l, and I). Apply corrections for factors like Lorentz-polarization and absorption. This process yields the reflection file (e.g., *.hkl).

  • Space Group Determination: Analyze the systematic absences in the reflection data to determine the crystal's space group. This defines the symmetry operations within the unit cell.

  • Structure Solution: Use a direct methods program like SHELXS or an intrinsic phasing program like SHELXT to solve the phase problem and generate an initial electron density map.[14] This should reveal the positions of most non-hydrogen atoms.

  • Initial Refinement: Assign atom types (C, N, O, F) to the electron density peaks and perform an initial isotropic refinement using SHELXL.[13] This refines the atomic coordinates and a single displacement parameter for each atom.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

  • Hydrogen Atom Placement: Locate hydrogen atoms. They can often be found in the difference Fourier map (a map showing where electron density is unaccounted for by the current model). Alternatively, they can be placed in geometrically calculated positions (e.g., using the HFIX command in SHELXL) and refined using a riding model.[13]

  • Convergence: Continue refinement cycles until the model converges. Convergence is indicated by minimal shifts in atomic parameters between cycles and a flat difference Fourier map. Key indicators of a good refinement are low R-factors (R1 < 0.05) and a Goodness-of-Fit (GooF) value close to 1.0.

Part D: Structure Validation and Analysis

Rationale: A refined structure must be rigorously validated to ensure its chemical and crystallographic integrity. This is a critical self-validating step. Tools like PLATON and the IUCr's checkCIF service are used to check for errors, missed symmetry, and other potential issues.[15][16][17] The final output is a Crystallographic Information File (CIF), the standard format for archiving and publishing crystal structure data.[18][19][20]

Validation_Interactions cluster_validation Structure Validation cluster_analysis Supramolecular Analysis CIF Final Refined CIF CheckCIF Run checkCIF/PLATON CIF->CheckCIF Report Review Validation Report (Alerts A, B, C) CheckCIF->Report FinalCIF Corrected & Finalized CIF Report->FinalCIF Address alerts HBonds Identify N-H···O/ N-H···F H-Bonds FinalCIF->HBonds PiStack Analyze π-π Stacking FinalCIF->PiStack Other Investigate C-H···F Short Contacts FinalCIF->Other

Figure 2: Validation and analysis of the final crystal structure.

Step-by-Step Protocol:

  • Generate CIF: After the final refinement cycle, generate a CIF file using SHELXL (typically by including the ACTA command).

  • Validate: Submit the CIF to the IUCr's online checkCIF service (21--INVALID-LINK--] This service automatically runs PLATON checks for a wide range of potential issues.

  • Review Report: Carefully review the generated checkCIF report. Pay close attention to any 'A' or 'B' level alerts, which indicate serious potential problems that must be investigated and resolved. Common alerts relate to missed symmetry, incorrect atom assignments, or unusual bond lengths. Provide explanations for any remaining alerts that cannot be resolved.

  • Finalize and Deposit: Once the structure is fully validated, the CIF is ready. For publication, the data should be deposited with a crystallographic database, most commonly the Cambridge Structural Database (CSD) for organic molecules, which will assign a unique deposition number.[22][23][24]

Expected Results and Discussion

The analysis of this compound is expected to yield a high-quality crystal structure revealing key molecular and supramolecular features.

Parameter Expected Value
Crystal Data
Chemical formulaC₉H₉F₂NO₂
Formula weight201.17
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c (Å)~5.0, ~25.0, ~7.5
β (°)~105
Volume (ų)~930
Z4
Data Collection
Radiation typeMo Kα
Temperature (K)100(2)
Reflections collected> 8000
Independent reflections> 2000
Refinement
R_int< 0.04
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-fit (S)~1.0
Largest diff. peak/hole (e.Å⁻³)-0.3 to 0.3
Note: Unit cell parameters are based on previously published data for illustrative purposes and may vary slightly.[8][25]

Table 2: Typical Crystal Data and Structure Refinement Details.

Molecular and Supramolecular Features: The refined structure will confirm the molecular connectivity and provide precise bond lengths and angles. Of particular interest is the supramolecular assembly. The amino group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This is expected to lead to the formation of N-H···O hydrogen bonds, linking the molecules into chains or sheets.[9][26]

Furthermore, the presence of fluorine atoms can lead to other significant interactions. Weak N-H···F or C-H···F hydrogen bonds are possible and can play a crucial role in directing the crystal packing.[1][9] The electron-deficient nature of the fluorinated aromatic ring may also influence π-stacking interactions with neighboring molecules. A thorough analysis of these non-covalent interactions using software like PLATON or Mercury is essential for a complete understanding of the solid-state structure.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive characterization of pharmaceutical compounds and advanced materials like this compound. By following a systematic and rigorous protocol encompassing crystal growth, data collection, structure refinement, and validation, researchers can obtain a precise and reliable three-dimensional model of the molecule. This structural information provides fundamental insights into the intermolecular forces that govern its solid-state behavior, enabling the rational design and development of next-generation chemical entities.

References

Application Notes & Protocols: Diazotization Reactions of 3,5-Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Document ID: AN-DFDA-20260105

Abstract

This guide provides a comprehensive overview of the diazotization of 3,5-difluoroaniline and its derivatives, a critical transformation for the synthesis of highly valuable fluorinated building blocks in pharmaceutical and agrochemical research. The presence of two meta-positioned fluorine atoms significantly influences the electronic properties of the aniline ring, necessitating specific considerations in reaction design and execution. This document outlines the core mechanistic principles, provides detailed, field-tested protocols for the formation of 3,5-difluorobenzenediazonium salts, and describes their subsequent conversion into a variety of functional groups via Sandmeyer, Balz-Schiemann, and hydrolysis reactions. Emphasis is placed on the causality behind experimental choices, safety protocols for handling potentially unstable intermediates, and troubleshooting common issues.

Introduction: The Strategic Importance of 3,5-Difluoroaniline Derivatives

3,5-Difluoroaniline is a crucial intermediate in modern organic synthesis.[1] The unique substitution pattern of the fluorine atoms imparts valuable properties to downstream compounds, including enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity.[2] These characteristics make 3,5-difluoro-substituted aromatic cores highly sought after in the development of novel pharmaceuticals and agrochemicals.[1]

The conversion of the primary amino group of 3,5-difluoroaniline into a diazonium salt (-N₂⁺) is a gateway transformation. The diazonium group is an outstanding leaving group, readily displaced by a wide array of nucleophiles to generate compounds that are otherwise difficult to synthesize.[3] This guide focuses on the practical application of this chemistry, providing researchers with the necessary tools to confidently and safely utilize these powerful synthetic intermediates.

Mechanistic Considerations: The Influence of Meta-Difluoro Substitution

The diazotization reaction proceeds by the nitrosation of the primary amine with a nitrosonium ion (NO⁺).[4] The nitrosonium ion is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or H₂SO₄.[4]

The overall mechanism involves several key steps:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid (formed from NaNO₂ and acid), which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[5]

  • N-Nitrosation: The lone pair of electrons on the nitrogen of the aniline attacks the nitrosonium ion.[5]

  • Proton Transfer & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate, which is then protonated and subsequently loses water to form the final arenediazonium ion.[4]

Causality Behind Experimental Choices for 3,5-Difluoroaniline:

The two fluorine atoms on the aniline ring are powerful electron-withdrawing groups. Their combined inductive effect (-I) significantly reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This has two major consequences:

  • Reduced Basicity/Nucleophilicity: 3,5-Difluoroaniline is a significantly weaker base than aniline. This reduced nucleophilicity means that the initial attack on the nitrosonium ion is slower and less favorable. To overcome this, strongly acidic conditions are required to generate a sufficient concentration of the highly reactive NO⁺ electrophile.[6]

  • Diazonium Salt Stability: Electron-withdrawing groups generally destabilize the bond between the aromatic carbon and the diazonium group, which can impact the thermal stability of the resulting diazonium salt.[7] While some diazonium salts with electron-withdrawing groups can be unstable, the 3,5-difluorobenzenediazonium salt can be prepared and used in situ reliably under controlled conditions. For reactions requiring isolation, conversion to a more stable salt, such as a tetrafluoroborate, is recommended.[8]

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazotization of 3,5-Difluoroaniline NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4 H₂SO₄ (aq) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Aniline 3,5-Difluoroaniline N_Nitrosamine N-Nitrosamine Intermediate Aniline->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Proton Transfer Diazonium 3,5-Difluorobenzenediazonium Ion Diazohydroxide->Diazonium + H⁺, -H₂O Protocol_Workflow start Start: 3,5-Difluoroaniline step1 1. Dissolve in H₂O 2. Cool to 0-5 °C start->step1 step2 3. Slowly add conc. H₂SO₄ (Maintain T < 10 °C) step1->step2 step3 4. Cool slurry to 0-5 °C step2->step3 step5 6. Add NaNO₂ dropwise (Maintain T < 5 °C) step3->step5 step6 7. Stir for 30 min at 0-5 °C step5->step6 end End: Diazonium Salt Solution step6->end

References

Application Notes and Protocols for the Esterification of 4-Amino-3,5-difluorobenzoic Acid to its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-amino-3,5-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. The protocol details a robust and efficient acid-catalyzed esterification of 4-amino-3,5-difluorobenzoic acid using the Fischer-Speier esterification method. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: Significance of this compound

This compound is a valuable fluorinated building block in organic synthesis. The presence of fluorine atoms in the ortho positions relative to the amino group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive precursor for the synthesis of pharmacologically active compounds and advanced materials. For instance, fluorinated azobenzenes derived from this ester are explored for applications in photopharmacology.[1][2] The ester itself is an analogue of benzocaine, a widely used local anesthetic, highlighting the potential for developing new therapeutic agents.[2]

The Fischer-Speier Esterification: Mechanism and Rationale

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[3][4] This reaction is a classic and widely used method due to its reliability and the use of readily available reagents.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case).[5][6] A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.

Causality in Experimental Choices:

  • Acid Catalyst: Concentrated sulfuric acid is selected for its effectiveness in protonating the carboxylic acid and its dehydrating properties, which help to drive the reaction equilibrium forward.[3][5]

  • Excess Ethanol: The Fischer esterification is a reversible reaction.[5] To maximize the yield of the ethyl ester, a large excess of ethanol is used. According to Le Chatelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products.[5][7]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The use of a reflux condenser prevents the loss of volatile reactants and solvent.[3][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-3,5-difluorobenzoic acid≥95%e.g., Sigma-Aldrich[9]Starting material
Ethanol (Absolute)AnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Dichloromethane (DCM)Reagent GradeVariousExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionVariousFor neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying the organic phase
Round-bottom flask--Reaction vessel
Reflux condenser--To prevent solvent loss
Heating mantle--For controlled heating
Magnetic stirrer and stir bar--For efficient mixing
Separatory funnel--For extraction
Rotary evaporator--For solvent removal
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[3]

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[3] Handle it in a fume hood and add it slowly to the reaction mixture.

  • Ethanol: Ethanol is flammable.[3] Keep it away from open flames and ignition sources.

  • General Handling: Handle all chemicals in a well-ventilated area.[10] Avoid inhalation of dust and vapors.[10]

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 14.9 g (86.0 mmol) of 4-amino-3,5-difluorobenzoic acid in 300 mL of absolute ethanol.[1]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add 6 mL of concentrated sulfuric acid. A precipitate may form but will dissolve as the reaction is heated.[1][3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 10 hours using a heating mantle.[1]

  • Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (4 x 300 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The resulting crude product can be further purified by recrystallization or column chromatography if necessary to achieve higher purity.

Reaction Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships influencing the reaction outcome.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-amino-3,5-difluorobenzoic acid in absolute ethanol B Slowly add concentrated H₂SO₄ A->B C Heat to reflux for 10 hours B->C D Cool to room temperature C->D E Neutralize with saturated NaHCO₃ solution D->E F Extract with Dichloromethane E->F G Dry organic phase with Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Final Product H->I Crude this compound

Caption: Experimental workflow for the Fischer esterification.

G Params Reaction Parameters Excess Ethanol Catalyst Concentration Reaction Temperature Reaction Time Equilibrium Reaction Equilibrium Params:f1->Equilibrium Shifts right (Le Chatelier's) Params:f2->Equilibrium Increases rate Params:f3->Equilibrium Increases rate Yield Product Yield Params:f4->Yield Increases (up to a point) SideReactions Side Reactions Params:f3->SideReactions Increases risk Equilibrium->Yield Purity Product Purity SideReactions->Purity Decreases

References

Application Notes & Protocols: Synthesis of Photoswitchable Molecules Using Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorine in Molecular Photoswitches

Photoswitchable molecules, compounds that undergo reversible isomerization upon light irradiation, are powerful tools for spatiotemporal control over biological systems and materials science.[1][2] Among these, azobenzene derivatives are widely utilized due to their robust and significant geometric changes between the trans and cis isomers.[1] However, a major limitation of traditional azobenzenes is their reliance on UV light for trans-to-cis isomerization, which can be damaging to biological samples and has limited tissue penetration.[3]

The strategic incorporation of fluorine atoms into the azobenzene scaffold has emerged as a transformative approach to overcome this challenge. Specifically, ortho-fluorination of the azobenzene core offers several key advantages:

  • Red-Shifted Absorption: Fluorination, particularly tetra-ortho-fluorination, lowers the energy of the n-orbital of the azo group, leading to a separation of the n→π* absorption bands of the E and Z isomers.[3][4] This allows for the use of lower-energy visible light, such as green and blue light, to induce bidirectional isomerization, making these photoswitches more compatible with biological applications.[4][5]

  • Increased Thermal Stability of the Z-isomer: The electron-withdrawing nature of fluorine stabilizes the Z-isomer, significantly increasing its thermal half-life.[4][6] This enhanced stability is crucial for applications where the "switched-on" state needs to be maintained for extended periods.

  • Tunable Photochemical Properties: The degree and position of fluorination, along with other substituents, allow for fine-tuning of the absorption spectra, quantum yields, and thermal relaxation rates to suit specific applications.[4][6]

This guide provides a comprehensive overview of the synthesis of photoswitchable molecules using fluorinated anilines, focusing on the underlying principles, detailed experimental protocols, and key considerations for their application in research and drug development.[7][8]

Synthetic Strategies: The Chemistry Behind Fluorinated Azobenzenes

The synthesis of fluorinated azobenzenes typically involves the coupling of two fluorinated aniline derivatives or the reaction of a fluorinated aniline with a nitrosobenzene counterpart. A common and versatile method is the Mills reaction, which involves the acid-catalyzed condensation of a substituted aniline with a nitrosobenzene.

For tetra-ortho-fluorinated azobenzenes, a practical starting material is commercially available 2,6-difluoroaniline.[4] This can be dimerized or coupled with other substituted anilines to generate a diverse library of photoswitches.

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a tetra-ortho-fluorinated azobenzene.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Characterization & Application Fluorinated Aniline Fluorinated Aniline Coupling Reaction Coupling Reaction Fluorinated Aniline->Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Coupling Reaction Purification Purification Coupling Reaction->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Photoswitching Studies Photoswitching Studies Spectroscopic Analysis->Photoswitching Studies Biological Incorporation Biological Incorporation Photoswitching Studies->Biological Incorporation

Caption: Synthetic workflow for fluorinated azobenzenes.

Experimental Protocol: Synthesis of a Tetra-ortho-fluoro-azobenzene Derivative

This protocol details the synthesis of a representative tetra-ortho-fluoro-azobenzene, a versatile building block for further functionalization.

Materials and Reagents:

  • 2,6-Difluoroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Diazotization of 2,6-Difluoroaniline:

    • In a round-bottom flask cooled in an ice bath, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, prepare a solution of 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

    • Slowly add the diazonium salt solution from step 1 to the second aniline solution at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure tetra-ortho-fluoro-azobenzene.

Data Presentation: Photochemical Properties

The photochemical properties of the synthesized fluorinated azobenzenes are critical for their application. These are typically characterized by UV-Vis spectroscopy.

CompoundSolventλmax (trans) (nm)λmax (cis) (nm)Z-isomer Half-life (t½)
Tetra-ortho-fluoro-azobenzeneDMSO~360~440> 24 hours
p-Ester-tetra-ortho-fluoro-azobenzeneDMSO~370~450> 48 hours[4]
p-Amino-tetra-ortho-fluoro-azobenzeneAcetonitrile~405~59572 hours[6]

Note: The specific λmax and half-life values can vary depending on the solvent and other substituents on the azobenzene core.

Advanced Synthetic Considerations: Introducing Functionality

For applications in drug development and chemical biology, it is often necessary to introduce functional groups for bioconjugation or to enhance water solubility.[3][5]

  • Cross-Coupling Reactions: Functional handles such as bromo or iodo groups can be introduced onto the fluorinated aniline precursors. These can then be used in standard cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach various moieties.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of highly fluorinated azobenzenes makes them susceptible to SNAr reactions.[3][5] This allows for the direct introduction of nucleophiles, such as thiols or amines, providing an orthogonal strategy to cross-coupling.[6]

Diagram: Photoswitching Mechanism

The following diagram illustrates the reversible photoisomerization of a tetra-ortho-fluorinated azobenzene using visible light.

G cluster_0 trans-isomer (E) cluster_1 cis-isomer (Z) trans More Stable cis Less Stable trans->cis Green Light (e.g., 530 nm) cis->trans Blue Light (e.g., 460 nm)

Caption: Reversible photoisomerization of a fluorinated azobenzene.

Applications in Drug Development and Research

The unique properties of fluorinated photoswitchable molecules make them highly valuable for a range of applications:

  • Photopharmacology: By incorporating a fluorinated azobenzene into a drug molecule, its activity can be controlled with light.[9] This allows for targeted drug delivery and release, minimizing off-target effects.

  • Probing Biological Systems: These photoswitches can be used to control the conformation and function of biomolecules, such as peptides and proteins, in real-time.[10]

  • Smart Materials: Fluorinated azobenzenes can be incorporated into polymers and other materials to create light-responsive systems with tunable properties.[11]

Conclusion

The use of fluorinated anilines in the synthesis of photoswitchable molecules has revolutionized the field by enabling the development of robust, visible-light-operated molecular switches. Their enhanced thermal stability and tunable photochemical properties make them ideal candidates for a wide array of applications, from fundamental biological research to the development of next-generation therapeutics. The synthetic protocols and strategies outlined in this guide provide a solid foundation for researchers to design and create novel fluorinated photoswitches tailored to their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Key Control Points

The most commonly employed and reliable route to this compound involves a two-stage process. The overall yield is critically dependent on the efficiency of each step.

  • Stage 1: Hydrolysis. The synthesis typically begins with the hydrolysis of a suitable precursor, such as 4-amino-3,5-difluorobenzonitrile, to produce the key intermediate, 4-amino-3,5-difluorobenzoic acid. This step is foundational; impurities or low conversion here will invariably suppress the overall yield.[1][2]

  • Stage 2: Esterification. The carboxylic acid intermediate is then subjected to a Fischer-Speier esterification using ethanol and a strong acid catalyst (commonly sulfuric acid) to form the final product.[1][3] This is an equilibrium-controlled reaction, making it a primary target for optimization.

Visualizing the Synthetic Workflow

The following diagram outlines the standard synthetic pathway. Each node represents a critical operation that can be optimized.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Esterification Start Start: 4-amino-3,5-difluorobenzonitrile Hydrolysis NaOH-mediated Hydrolysis (Reflux, 16-24h) Start->Hydrolysis Acidification Acidification (HCl or KHSO4) to precipitate acid Hydrolysis->Acidification Isolation1 Isolate & Dry 4-amino-3,5-difluorobenzoic acid Acidification->Isolation1 Esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) Isolation1->Esterification Proceed with pure, dry acid Neutralization Quench & Neutralize (e.g., NaHCO₃ solution) Esterification->Neutralization Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Neutralization->Extraction Purification Dry & Concentrate Organic Phase Extraction->Purification End Final Product: this compound Purification->End

Caption: High-level workflow for the two-stage synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My overall yield is consistently low (<60%). Where should I start my investigation?

A low overall yield is a systemic problem. A logical, stepwise diagnosis is required to pinpoint the source of product loss. The following decision tree illustrates a recommended troubleshooting workflow.

G Start Low Overall Yield Detected CheckAcid 1. Verify Purity of Intermediate Acid (NMR, MP, LCMS) Start->CheckAcid AcidImpure Impurity Detected CheckAcid->AcidImpure [ Purity <98% ] CheckEster 2. Analyze Esterification Step (TLC or LCMS of crude reaction mixture) CheckAcid->CheckEster [ Purity OK ] Repurify Action: Recrystallize or re-purify 4-amino-3,5-difluorobenzoic acid. AcidImpure->Repurify EsterIncomplete Incomplete Conversion CheckEster->EsterIncomplete [ >5% Starting Material ] CheckWorkup 3. Evaluate Work-up & Extraction (Analyze aqueous layers for product) CheckEster->CheckWorkup [ Conversion >95% ] OptimizeEster Action: See Q&A on improving esterification conversion. EsterIncomplete->OptimizeEster WorkupLoss Product Detected in Aqueous Phase CheckWorkup->WorkupLoss [ Significant Product ] OptimizeWorkup Action: See Q&A on work-up best practices. WorkupLoss->OptimizeWorkup FinalCheck If all steps are optimized, consider degradation. Run under N₂. WorkupLoss->FinalCheck [ No Loss Detected ]

Caption: Decision tree for troubleshooting low yield issues.

Detailed Explanation:

  • Intermediate Purity: The quality of the 4-amino-3,5-difluorobenzoic acid is paramount. Impurities from the hydrolysis step can interfere with the esterification catalyst or complicate purification.

  • Esterification Conversion: This is the most common point of failure. As an equilibrium, simply running the reaction for a set time does not guarantee completion.

  • Work-up Losses: The product has both a basic amine and a moderately polar ester group. Improper pH control during neutralization can lead to significant product loss in the aqueous phase.

Q: The Fischer esterification is not going to completion. How can I improve conversion?

This is a classic equilibrium problem governed by Le Châtelier's Principle.[4] To drive the reaction toward the product, you must either increase the concentration of a reactant or remove a product.

  • Action 1: Increase Ethanol Concentration. The most straightforward method is to use ethanol as the solvent, making it a vast excess reagent. This shifts the equilibrium strongly to the product side. If you are using a co-solvent, eliminate it and use pure, absolute (anhydrous) ethanol.

  • Action 2: Ensure Anhydrous Conditions. Water is a product of the reaction. Its presence in the reaction mixture will inhibit forward progress. Use dry glassware and anhydrous reagents (especially the ethanol and sulfuric acid).

  • Action 3: Optimize Catalyst Loading. While catalytic, the amount of sulfuric acid matters. Too little, and the reaction rate will be impractically slow. A typical starting point is 5-10 mol% relative to the carboxylic acid, but for stubborn substrates, this can be increased. One published procedure uses a significant volume of concentrated H₂SO₄ relative to the acid.[1][3]

  • Action 4: Increase Reaction Time & Temperature. Ensure the reaction is refluxing vigorously for an adequate duration. Monitor the reaction by TLC or LCMS every few hours. A typical reflux time is 10-24 hours.[1][5][6]

Q: I am observing a persistent, colored impurity in my final product. What is it and how can I prevent it?

Aromatic amines are susceptible to oxidation, which can produce colored impurities. The appearance of a dark brown or reddish color, especially during reflux or work-up, suggests the formation of azo compounds or other oxidation byproducts.[1]

  • Preventative Measure 1: Inert Atmosphere. Conduct the reaction, especially the reflux step, under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Preventative Measure 2: Degas Solvents. If oxidation is a persistent issue, briefly sparging your ethanol solvent with nitrogen before use can remove dissolved oxygen.

  • Remediation: If the impurity has already formed, purification via column chromatography on silica gel is typically effective. A gradient elution from hexane to ethyl acetate is a good starting point.

Q: My work-up seems complex and I suspect product loss. What are the best practices?

Product loss during work-up is common due to the amphipathic nature of the molecule.

  • Cooling: Before quenching, cool the reaction mixture to room temperature to prevent any potential hydrolysis of the ester by the aqueous base.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) slowly and with vigorous stirring until the evolution of CO₂ gas ceases.[1][4] Crucially, check the pH of the aqueous layer to ensure it is between 8 and 9.

    • Why this pH? Below pH 7, the amino group will be protonated (-NH₃⁺), making the molecule highly water-soluble.[7] Significantly above pH 10, you risk base-catalyzed hydrolysis of the ethyl ester back to the carboxylate.

  • Extraction: Use a sufficiently non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Perform at least 3-4 separate extractions to ensure complete recovery from the aqueous phase. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best acid catalyst for this esterification?

    • Concentrated sulfuric acid (H₂SO₄) is the most common, cost-effective, and reliable catalyst for this transformation.[1][6] Other options include using Boron trifluoride etherate (BF₃·OEt₂), which can sometimes offer milder conditions, or generating anhydrous HCl gas in situ, though these are often less practical for scale.[5]

  • Q: Are there alternative synthetic routes to consider?

    • Yes. An alternative strategy involves starting with Ethyl 3,5-difluoro-4-nitrobenzoate. The nitro group is a powerful electron-withdrawing group that can facilitate the initial synthesis of the aromatic ring. This nitro-ester intermediate can then be reduced to the target amine.

    • Reduction Step: Common reducing agents for aromatic nitro groups include tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂, Pd/C).[8][9] This route avoids the potentially harsh hydrolysis of a nitrile and can sometimes offer a higher overall yield, provided the nitro-ester precursor is readily available.

  • Q: What are the key safety considerations for this synthesis?

    • Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and reacts violently with water. Always add the acid slowly to the ethanol, never the other way around, and ensure the mixture is cooled.

    • Reflux: The use of flammable solvents (ethanol) requires appropriate heating (heating mantle, oil bath) and ventilation. Ensure the reflux condenser is properly functioning.

    • Neutralization: The quenching step with bicarbonate/carbonate produces CO₂ gas. This can cause significant pressure buildup if done too quickly in a sealed or poorly vented vessel (like a separatory funnel). Add the base slowly and vent frequently.

Section 4: Detailed Experimental Protocols

The following protocols are based on established literature procedures and incorporate the optimization principles discussed above.[1][3]

Protocol 1: Synthesis of 4-amino-3,5-difluorobenzoic acid
  • Suspend 4-amino-3,5-difluorobenzonitrile (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Heat the resulting suspension to reflux (approx. 110 °C) and maintain for 16-24 hours. Monitor reaction completion by TLC or LCMS.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the aqueous solution with concentrated HCl or a 10% KHSO₄ solution until the pH is approximately 1-2.[1][2] The product will precipitate as a solid.

  • Isolate the solid by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid (4-amino-3,5-difluorobenzoic acid) under vacuum. A typical yield is 80-85%.[1][2]

Protocol 2: Optimized Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3,5-difluorobenzoic acid (1.0 eq.).

  • Add absolute ethanol (at least 10-20 volume equivalents, e.g., 10-20 mL per gram of acid).

  • With stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 volume equivalents).

  • Heat the mixture to a vigorous reflux and maintain for 10-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc).

  • Cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate. Continue adding the reaction mixture and/or more bicarbonate solution until gas evolution ceases and the aqueous pH is stable at 8-9.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (4 x volume of the initial reaction).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify by silica gel chromatography to obtain this compound as a solid. A typical yield for this step is 75-85%.[1][3]

Section 5: Data Summary Table

The following table summarizes key reaction parameters for the optimized esterification step.

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Ethanol:Acid Ratio 5-10 molar equivalents>20 molar equivalents (used as solvent)Maximizes the concentration of a key reactant to drive the equilibrium forward (Le Châtelier's Principle).[4]
Catalyst (H₂SO₄) 2-5 mol%10+ mol% or 0.1-0.2 vol. eq.Ensures a sufficiently high reaction rate to reach equilibrium in a practical timeframe.
Water Content Standard ReagentsAnhydrous Ethanol & CatalystPrevents the reverse reaction (ester hydrolysis) from limiting the maximum achievable conversion.
Reaction Time 8-10 hours10-16 hours (or until completion by TLC/LCMS)Ensures the reaction has sufficient time to reach equilibrium, which can be slow for this substrate.[1]
Work-up pH NeutralizedpH controlled to 8-9Prevents loss of product as a water-soluble salt (low pH) or through base-catalyzed hydrolysis (high pH).

References

Troubleshooting low yields in Baeyer-Mills synthesis of azobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Baeyer-Mills Azobenzene Synthesis

Welcome to the technical support center for the Baeyer-Mills synthesis of azobenzenes. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity. As your application support partner, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own experiments. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides based on common problems observed in the field.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the Baeyer-Mills reaction.

Q1: My reaction is consuming starting materials, but the yield of the desired azobenzene is disappointingly low. What is the most likely culprit?

This is a classic scenario in Baeyer-Mills synthesis and almost always points towards the formation of a major side product: azoxybenzene .[1] The desired azobenzene formation is a condensation reaction, but a competing redox pathway often interferes.

Causality: The formation of azoxybenzene is particularly prominent when using electron-rich anilines. These anilines are sufficiently reducing to convert the nitrosobenzene starting material into an N-phenylhydroxylamine intermediate. This hydroxylamine then rapidly condenses with another molecule of nitrosobenzene to yield the azoxybenzene.[2] This side reaction is highly efficient and can consume two equivalents of your valuable nitroso-reagent for every one equivalent of azoxybenzene formed, drastically reducing the theoretical maximum yield of your target azobenzene.[2]

Initial Diagnostic Steps:

  • Re-examine Starting Materials: Analyze your starting aniline. If it has strong electron-donating groups (e.g., -OH, -OR, -NR2), you are at high risk for azoxybenzene formation.[3]

  • Check Nitrosoarene Purity: Impurities from the synthesis of the nitrosoarene, specifically residual hydroxylamines, can also directly lead to this byproduct without involving the aniline as a reductant.[1][2] Ensure your nitrosoarene is pure or freshly prepared.

  • Analyze Crude Reaction Mixture: Use ¹H NMR or LC-MS to confirm the presence of the azoxybenzene byproduct in your crude mixture.

Q2: I'm attempting to synthesize an azobenzene using an electron-poor aniline, and the reaction is sluggish with very low conversion. How can I drive it to completion?

The core of the Baeyer-Mills reaction is the nucleophilic attack of the aniline's nitrogen on the nitroso group.[4] When your aniline is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity is significantly diminished, leading to a slow or stalled reaction.[5][6]

Troubleshooting Strategy:

  • Increase Reaction Temperature: This is the most direct way to increase the reaction rate. A study optimizing this reaction in a continuous flow setup found that increasing the temperature from 25°C to 70-90°C was necessary to achieve good conversion.[4][7]

  • Extend Reaction Time: For batch syntheses, simply extending the reaction time at a moderate temperature can improve yields. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.

  • A Word of Caution: While increasing temperature is effective, it can also accelerate side reactions. For electron-poor anilines, azoxybenzene formation is less of a concern, but thermal decomposition can become an issue at very high temperatures (>110°C).[5] A careful balance must be struck.

Q3: My yield is significantly lower when using an ortho-substituted aniline compared to its meta or para isomer. Why does this happen?

This is a classic case of steric hindrance. The initial nucleophilic attack requires the aniline nitrogen to approach the nitroso nitrogen. A bulky substituent at the ortho position physically impedes this approach, slowing down the rate-determining step of the condensation.[4][5] This steric clash can significantly lower the reaction rate and overall yield compared to less hindered isomers. While extending reaction time and increasing temperature can help, yields with sterically hindered substrates are often inherently moderate.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows for tackling specific, complex issues.

Guide 1: Diagnosing and Mitigating Azoxybenzene Formation

Low yields with electron-rich anilines are frequently due to the formation of an azoxybenzene side product. This guide provides a systematic approach to confirm its presence and minimize its formation.

Diagnostic Workflow:

start Low Yield with Electron-Rich Aniline check_crude Analyze Crude Reaction Mixture (1H NMR, LC-MS) start->check_crude azoxy_present Azoxybenzene Detected? check_crude->azoxy_present no_azoxy No Azoxybenzene. Investigate other issues (e.g., decomposition, purity). azoxy_present->no_azoxy No check_nitroso Verify Purity of Nitrosoarene (Sublime or use fresh stock) azoxy_present->check_nitroso Yes nitroso_impure Impure Nitrosoarene check_nitroso->nitroso_impure nitroso_impure->check_nitroso Yes (Impure) Action: Purify/Replace optimize_temp Optimize Reaction Temperature (Target: 60-70°C, avoid >80°C) nitroso_impure->optimize_temp No (Pure) temp_high Temperature Too High? optimize_temp->temp_high temp_high->optimize_temp Yes (High) Action: Lower Temp consider_aniline Consider Less Electron-Rich Aniline Analogue temp_high->consider_aniline No (Optimized) final_product Improved Yield of Desired Azobenzene consider_aniline->final_product

Caption: Troubleshooting workflow for azoxybenzene side product.

Mechanism of Side Product Formation:

The following mechanism illustrates how an electron-rich aniline can reduce nitrosobenzene, initiating the pathway to the undesired azoxybenzene byproduct.

cluster_reduction Step 1: Reduction cluster_condensation Step 2: Condensation aniline Ar-NH₂ (Electron-Rich Aniline) hydroxylamine Ar'-NH-OH (Hydroxylamine) aniline->hydroxylamine + 2[H] from Ar-NH₂ nitroso1 Ar'-N=O (Nitrosobenzene) nitroso1->hydroxylamine nitroso2 Ar'-N=O intermediate Condensation Intermediate nitroso2->intermediate hydroxylamine->intermediate azoxy Ar'-N(O)=N-Ar' (Azoxybenzene) intermediate->azoxy - H₂O

Caption: Formation of azoxybenzene via aniline-mediated reduction.

Guide 2: Optimizing Reactions with Challenging Substrates

This guide provides a structured approach for optimizing reaction conditions for either electron-poor or sterically hindered anilines.

Parameter Optimization Table:

ParameterIssue: Electron-Poor Aniline (Low Nucleophilicity)Issue: Sterically Hindered AnilineRationale
Temperature Increase incrementally (e.g., 50°C → 70°C → 90°C)Increase moderately (e.g., RT → 50°C → 70°C)Provides activation energy to overcome electronic or steric barriers.[5]
Reaction Time Significantly increase (e.g., 12h → 24h → 48h)Increase (e.g., 12h → 24h)Allows more time for the slow nucleophilic attack to occur.
Concentration Maintain standard concentrationMay benefit from slightly higher concentrationIncreases the frequency of molecular collisions (Le Chatelier's principle).
Solvent Acetic acid is standard and generally effective.[5]Acetic acid is standard.Provides the necessary acidic medium for the reaction mechanism.[4]
Monitoring Crucial. Use TLC or LC-MS to track progress.Crucial. Monitor for starting material consumption.Prevents thermal decomposition from prolonged heating after the reaction has completed.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Batch Synthesis of Azobenzene

This protocol is a standard procedure for the Baeyer-Mills reaction under atmospheric conditions.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) and the nitrosobenzene (1.05 eq.) in glacial acetic acid (approx. 0.2 M concentration).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature for electron-rich anilines, 70°C for others) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]

Protocol 2: In Situ Generation of Nitrosobenzene for Baeyer-Mills Reaction

This one-pot method avoids the isolation of potentially unstable nitrosobenzene intermediates.[8][9]

  • Oxidation: Dissolve the aniline that will be converted to the nitroso-compound (1.0 eq.) in a suitable solvent mixture (e.g., CH₂Cl₂/H₂O). Cool the mixture in an ice bath.

  • Oxidant Addition: Add a solution of Oxone® (potassium peroxymonosulfate, approx. 2.2 eq.) in water dropwise, keeping the internal temperature below 5°C. Stir vigorously for 1-2 hours. The organic layer should turn a deep green or blue, characteristic of the nitroso monomer.[10]

  • Phase Separation: Separate the organic layer containing the in situ generated nitrosobenzene.

  • Condensation: In a separate flask, dissolve the second aniline partner (0.95 eq.) in glacial acetic acid. Add the nitrosobenzene solution from the previous step and proceed with the Baeyer-Mills reaction as described in Protocol 1.

References

Technical Support Center: Purification of Crude Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude Ethyl 4-amino-3,5-difluorobenzoate via recrystallization. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.

Compound Overview and Physicochemical Properties

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its purity is critical for the success of subsequent reactions. Recrystallization is a powerful technique for removing impurities generated during its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉F₂NO₂[2][3]
Molecular Weight 201.17 g/mol [2][3]
Appearance White to pale cream crystals or powder[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[5]
CAS Number 1415920-00-1[3]

Note: Melting point data for this specific compound is not consistently reported in publicly available literature; it should be determined experimentally for the purified product and used as a purity benchmark.

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent for recrystallization will dissolve the target compound and any impurities at an elevated temperature but will only dissolve the impurities at room temperature or below, allowing the pure target compound to crystallize out of the solution upon cooling.[7][8]

The seven key mechanisms governing a successful crystallization are: nucleation, growth, oiling out, agglomeration, breakage, seeding, and polymorph transition.[7] Understanding these allows for targeted adjustments to the process to optimize yield and purity.

Recommended Recrystallization Protocol

This protocol is a robust starting point. Solvent selection is the most critical variable and may require preliminary screening with small sample quantities.

Step 1: Solvent System Selection

The key to successful recrystallization is choosing an appropriate solvent or solvent system.[9] The compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[6] Given the ester and aromatic amine functionalities, moderately polar solvents are a good starting point.

Table 2: Suggested Solvents for Screening

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling.
Ethyl Acetate/Hexanes Ethyl acetate is a good solvent for esters.[10] Hexanes act as a non-polar anti-solvent to induce precipitation.
Toluene Aromatic compounds often crystallize well from toluene.
Step 2: Experimental Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point. Causality : Using the minimum amount of hot solvent is crucial; excess solvent will reduce the recovery yield as more product will remain dissolved upon cooling.[8]

  • Decolorization (If Necessary): If the hot solution is colored, this indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality : Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, a hot filtration is required. Preheat a stemless funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[11] Filter the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Causality : Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent (or the anti-solvent, e.g., water or hexanes) to remove any residual soluble impurities adhering to the crystal surfaces.[8] Causality : Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point determination and comparing it to a reference value or the crude material.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization of this compound start Start: Crude Solid dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_check Impurities or color present? dissolve->hot_check decolorize 2a. Add activated charcoal and reheat hot_check->decolorize Yes cool 3. Cool slowly to room temperature hot_check->cool No hot_filter 2b. Perform hot filtration decolorize->hot_filter hot_filter->cool ice_bath 4. Cool in ice bath to maximize yield cool->ice_bath filter_wash 5. Isolate crystals via vacuum filtration & wash with ice-cold solvent ice_bath->filter_wash dry 6. Dry crystals under vacuum filter_wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Excess solvent used: The solution is not supersaturated.[12][13]2. High degree of supersaturation: Nucleation has not initiated.1. Reheat the solution to evaporate a portion of the solvent, then allow it to cool again.[12]2. Induce crystallization by scratching the inner surface of the flask at the liquid's surface with a glass rod.[12]3. Add a "seed crystal" (a tiny speck of the pure compound) to the solution.[12]
The compound "oils out" instead of forming crystals. The melting point of the crude solid is lower than the boiling point of the solvent, or the solution is too concentrated.[13] The compound comes out of solution at a temperature above its melting point.1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[12]2. Change to a lower-boiling point solvent or a different solvent system.
Very low recovery yield. 1. Too much solvent was used during dissolution.[8]2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent .4. Excessive washing with cold solvent.1. Use the absolute minimum amount of hot solvent required for dissolution.2. Ensure the filtration apparatus is adequately pre-heated. Use a slight excess of solvent before hot filtration and then boil it off before cooling.[13]3. Ensure the solution is thoroughly cooled in an ice-salt bath before filtering. You can also try a different solvent system where the compound is less soluble when cold.4. Wash the crystals with a minimal volume of ice-cold solvent.[8]
Crystals are colored. Colored impurities from the synthesis are co-precipitating with the product.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[12]
Crystallization happens too quickly or during hot filtration. 1. The solution is too concentrated.2. The filtration apparatus is too cold.[11]1. Add a small amount of extra hot solvent to keep the compound dissolved longer during cooling.[12]2. Use a stemless funnel and ensure both the funnel and receiving flask are pre-heated with hot solvent vapor.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound? A1: Based on common synthetic routes, impurities could include unreacted starting materials like 4-amino-3,5-difluorobenzoic acid, residual acid catalyst (e.g., H₂SO₄), or side-products from the esterification reaction.[14]

Q2: How can I best determine the ideal solvent ratio for a mixed-solvent system? A2: Empirically. Dissolve a small amount of the crude product in a minimal amount of the "good" hot solvent (e.g., ethanol). Then, add the "poor" or anti-solvent (e.g., water) dropwise at the boiling temperature until you see persistent cloudiness (turbidity). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow this solution to cool. This method approximates the optimal ratio for saturation.

Q3: How do I confirm the purity of my final product? A3: The most common methods are melting point determination and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2°C). Comparing the melting point of your recrystallized product to the crude starting material is a good indicator of successful purification. On a TLC plate, the purified product should ideally show a single spot, whereas the crude material may show multiple spots.

Q4: Can I perform a second recrystallization if the first one does not yield a pure enough product? A4: Yes, a second recrystallization can significantly improve purity, especially if the initial crude material was very impure. Simply repeat the procedure with the crystals obtained from the first recrystallization. Be aware that each recrystallization step will result in some loss of material, so the overall yield will decrease.[8]

Q5: Why is slow cooling so important? A5: Crystal formation is an equilibrium process where molecules of the compound arrange themselves into a stable, ordered crystal lattice. Slow cooling allows time for this orderly arrangement to occur, selectively excluding impurity molecules. Rapid cooling or "crashing out" traps impurities within the fast-forming solid, defeating the purpose of the purification.[12]

References

Overcoming steric hindrance in ortho-substituted azobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of sterically hindered azobenzenes. This guide is designed to provide practical, field-proven insights into overcoming the unique challenges posed by ortho-substitution. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and rationalize your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of ortho-substituted azobenzenes.

Question: My Baeyer-Mills condensation is giving a very low yield and a significant amount of an azoxybenzene byproduct. What is happening and how can I fix it?

Answer: This is a classic and frequent issue in Baeyer-Mills reactions, which involve the condensation of an aniline with a nitrosoarene. The formation of an azoxybenzene byproduct is often the primary reason for low yields of the desired azobenzene.[1]

  • The Underlying Cause (Causality): The azoxybenzene byproduct forms when the aniline starting material reduces the nitrosoarene to an aryl hydroxylamine. This hydroxylamine then reacts with another molecule of the nitrosoarene to form the azoxybenzene.[1] This side reaction consumes two equivalents of your nitroso starting material for every one equivalent of byproduct formed, drastically reducing the efficiency of your main reaction.[1] The propensity for this side reaction is dictated by the electronic properties of your substituted aniline.

  • Troubleshooting Steps & Solutions:

    • Evaluate Aniline Electronics: The oxidation potential of the aniline is a key predictor of byproduct formation.[1] Highly electron-rich anilines are more likely to act as reducing agents, leading to more azoxybenzene. If your synthesis allows, consider using an aniline with slightly less electron-donating groups.

    • Modify Reaction Conditions: The Baeyer-Mills reaction is typically conducted in acetic acid.[2][3] Optimizing temperature and reaction time is crucial. For instance, in continuous flow setups, temperatures of 70°C with a residence time of 50 minutes have been found to be optimal, as higher temperatures (80-90°C) can increase the formation of the azoxybenzene side product.[4]

    • Switch Synthetic Strategy: If the Baeyer-Mills reaction remains inefficient, especially for tetra-ortho-substituted products, it is often better to switch to a more robust method. Transition-metal-catalyzed C-H activation strategies, for example, are highly effective for creating sterically constrained azo compounds and avoid this specific byproduct pathway.[5]

Question: I am attempting a direct synthesis of a tetra-ortho-alkoxy-substituted azobenzene, but the yield is negligible. Why is this so difficult?

Answer: Directly synthesizing tetra-ortho-substituted azobenzenes, particularly with bulky alkoxy groups, presents a significant steric challenge for traditional methods.

  • The Steric Problem:

    • Oxidative Dimerization of Anilines: This method is generally limited to symmetrical products, and yields decrease dramatically when ortho-substituents are present due to steric hindrance preventing the two aniline molecules from coupling effectively.[6][7]

    • Direct Palladium-Catalyzed C-H Ortho-Alkoxylation: While powerful, direct and exhaustive ortho-alkoxylation has historically been hampered by a limited substrate scope and very low yields, again due to the increasing steric hindrance as each successive group is added.[7][8]

  • A More Effective, Stepwise Strategy: A highly successful and robust alternative is a sequential, two-step approach involving C-H activation followed by substitution. This method breaks the problem down into more manageable steps:

    • Palladium-Catalyzed C-H Bromination: First, the azobenzene core is exhaustively brominated at all four ortho positions. This reaction is efficient, and the use of a copper(II) co-catalyst can expand the substrate scope.[7]

    • Copper-Catalyzed Methoxylation: The resulting tetra-ortho-brominated azobenzene is then subjected to a copper(I)-catalyzed methoxylation (or alkoxylation) to replace the bromine atoms with the desired alkoxy groups.[6]

    This sequential strategy provides good to excellent overall yields and tolerates a wide variety of functional groups that are incompatible with harsher methods like those involving organolithium reagents.[6][7]

Question: My final azobenzene product is a red oil, but it should be a solid. How do I purify it and induce crystallization?

Answer: This is a common purification issue, especially when the target compound has a relatively low melting point, as even small amounts of impurities can significantly depress the melting point, resulting in an oil at room temperature.[9]

  • Identify the Impurity:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove. If you used one of these, it is the most likely culprit.[9] Extensive washing of an ethereal solution with water and brine (6-10 times) is often necessary. A LiCl wash can also be effective for removing DMF.[9] A proton NMR of your crude product will quickly confirm the presence of residual solvent.

    • Unreacted Starting Materials: Unreacted nitrobenzene, for example, can remain. It has a distinct sweet smell and is toxic, so avoid inhaling it.[9]

  • Purification & Crystallization Techniques:

    • Column Chromatography: This is the most effective way to remove both solvent and starting material impurities. A silica gel column is standard.

    • Inducing Crystallization: Once the compound is pure, you can attempt crystallization.

      • Seed Crystal: If you have a tiny amount of solid material, use it to seed a supersaturated solution of your product.

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.

      • Solvent-Antisolvent: Dissolve your oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Let it stand, and crystals may form.

Frequently Asked Questions (FAQs)

Question: What are the primary modern strategies for synthesizing ortho-substituted azobenzenes to overcome steric hindrance?

Answer: While several classical methods exist, modern synthetic chemistry has largely turned to transition-metal-catalyzed reactions, which offer superior yields, functional group tolerance, and regioselectivity, especially for sterically crowded targets.

  • A) Palladium-Catalyzed C-H Activation/Functionalization: This is arguably the most powerful and versatile strategy.[5] The azo group itself acts as a directing group, guiding a palladium catalyst to selectively activate the C-H bonds at the ortho positions. This allows for the direct introduction of a wide range of functional groups (e.g., halogens, alkoxy groups, alkyls). This method is often the best choice for complex or highly substituted targets.[6][7][8]

  • B) Ortho-Lithiation and Coupling with Diazonium Salts: This method involves using a directing group to facilitate ortho-lithiation of an aromatic substrate, which is then coupled with an aryldiazonium salt.[10][11] It provides good to excellent yields and can be used to create unsymmetrical tetra-ortho-substituted azobenzenes.[10] However, the use of harsh organolithium reagents limits the tolerance for sensitive functional groups compared to Pd-catalyzed methods.[7]

  • C) Baeyer-Mills Reaction: This classical condensation of an aniline and a nitrosobenzene is still widely used.[1][4] It is most effective for electron-rich anilines and electron-poor nitrosobenzenes.[4] While it can be adapted for flow chemistry for scalability, its main drawback is the frequent formation of azoxybenzene byproducts, which lowers yields, particularly with sterically demanding substrates.[1][4]

Decision Workflow for Synthetic Strategy

The following diagram outlines a decision-making process for selecting an appropriate synthetic route.

G start Start: Desired Ortho-Substituted Azobenzene q1 Symmetrical or Unsymmetrical? start->q1 q2 High Functional Group Tolerance Needed? q1->q2 Unsymmetrical method_ox Consider Oxidative Dimerization (Limited Scope) q1->method_ox Symmetrical q3 Are Starting Materials Simple Anilines/Nitrosobenzenes? q2->q3 No method_pd Strategy A: Pd-Catalyzed C-H Activation q2->method_pd Yes method_li Strategy B: Ortho-Lithiation + Diazonium Coupling q3->method_li No method_bm Strategy C: Baeyer-Mills Condensation q3->method_bm Yes

Caption: Decision flowchart for selecting a synthetic strategy.

Question: How does introducing ortho-substituents affect the photochemical properties of azobenzenes?

Answer: Introducing substituents at the ortho positions is a primary strategy for tuning the photochemical properties of azobenzene photoswitches, often with the goal of enabling control with visible or red light, which is less damaging to biological systems and allows for deeper tissue penetration.[12]

  • Red-Shifted Absorption: Ortho-substituents, such as alkoxy or amino groups, push the n→π* absorption band to longer wavelengths (a bathochromic or red-shift).[8][10] Tetra-ortho-alkoxy substitution, for example, can shift the photoresponse by over 100 nm into the yellow-light region.[8] This is crucial for applications in photopharmacology and biology.[12]

  • Stabilization of the Z-isomer: The steric bulk of ortho-substituents raises the ground state energy of the planar E-isomer more than that of the non-planar Z-isomer. This decreases the energy gap between the two isomers and significantly slows the thermal relaxation from Z back to E. Ortho-fluoro substitution is particularly effective at this, leading to Z-isomers with very long thermal half-lives.[13]

  • Potential for Impeded Switching: While steric hindrance is used to tune properties, excessive crowding can be detrimental. In densely packed environments, like self-assembled monolayers or within the cavities of coordination cages, the mechanical motion required for isomerization can be severely hindered or completely blocked.[14][15][16] Similarly, some oligo-ortho-azobenzenes with multiple azo linkages fail to show any E→Z isomerization upon irradiation due to extreme steric constraints.[17][18]

Quantitative Data & Protocols

Yield Comparison for Tetra-ortho-Methoxylated Azobenzene Synthesis

The table below highlights the dramatic improvement in yields achieved by using the sequential C-H activation strategy compared to previously reported methods for several functionalized tetra-ortho-methoxylated azobenzenes.

Compound IDFunctional GroupsPrevious Method Yield (%)Sequential Pd/Cu Catalysis Yield (%)Source
3a 4-Methyl38%99%[6][7]
3b 4-Ethyl6%65%[6][7]
3m 4-Acetamido18%69%[6][7]
- Other Amide-bearing<1%Good to Excellent[6][7]

Protocol: Sequential Pd-Catalyzed Bromination and Cu-Catalyzed Methoxylation

This protocol is adapted from the work of Simeth et al. for the synthesis of functionalized tetra-ortho-methoxyazobenzenes.[6]

PART 1: Palladium-Catalyzed Tetra-ortho-Bromination

  • Setup: To an oven-dried vial, add the starting azobenzene (0.59 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 equiv), Cu(OTf)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Reagents: Add N-Bromosuccinimide (NBS) (5.0 equiv) and the solvent 1,2-dichloroethane (DCE).

  • Reaction: Seal the vial and place it in a preheated block at 120 °C. Stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the tetra-ortho-brominated azobenzene.

PART 2: Copper-Catalyzed Tetra-ortho-Methoxylation

  • Setup: To an oven-dried vial, add the tetra-ortho-brominated azobenzene (0.16 mmol, 1.0 equiv), CuI (0.4 equiv), and 1,10-phenanthroline (0.8 equiv).

  • Reagents: Add NaOMe (8.0 equiv) and the solvent mixture of Toluene/MeOH.

  • Reaction: Seal the vial and place it in a preheated block at 90 °C. Stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench with aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final tetra-ortho-methoxylated azobenzene.

Troubleshooting Workflow for Low Yield in Baeyer-Mills Reaction

G start Low Yield in Baeyer-Mills Reaction check_byproduct Analyze Crude Product (TLC, NMR, MS). Azoxybenzene byproduct present? start->check_byproduct check_sm Starting materials consumed? check_byproduct->check_sm No cause_byproduct Primary Cause: Aniline reduces nitrosoarene. Leads to azoxybenzene formation. check_byproduct->cause_byproduct Yes cause_decomp Possible Cause: Decomposition of starting materials or product under reaction conditions. check_sm->cause_decomp Yes cause_no_reaction Primary Cause: Steric hindrance or poor electronics preventing condensation. check_sm->cause_no_reaction No solution_byproduct Action: Reduce reaction temperature. Consider aniline with less electron-donating groups. cause_byproduct->solution_byproduct cause_decomp->solution_byproduct solution_switch Action: Switch to a more robust method like Pd-catalyzed C-H activation. cause_no_reaction->solution_switch solution_byproduct->solution_switch If yield still poor

Caption: A diagnostic flowchart for troubleshooting low yields.

References

Technical Support Center: Column Chromatography Techniques for Separating Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine into aromatic systems dramatically alters their physicochemical properties, often leading to purification hurdles not seen with their non-fluorinated analogs.[1]

This resource provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable separation methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the separation of fluorinated aromatic compounds.

Q1: Why are fluorinated aromatic compounds often difficult to separate from their non-fluorinated precursors or from each other?

A1: The difficulty arises from the unique electronic properties of fluorine. As the most electronegative element, it creates strong dipoles within the molecule. This can lead to several challenges:

  • Altered Polarity: Fluorine's effect on polarity is not always intuitive. While highly fluorinated compounds can be non-polar ("fluorous"), partially fluorinated aromatics can have significant dipole moments, leading to unexpected retention behavior on both normal and reversed-phase columns.

  • Similar Hydrophobicity: Positional isomers of fluorinated aromatics, or a fluorinated compound and its non-fluorinated precursor, can have very similar hydrophobic profiles, making them difficult to resolve on standard C18 columns that separate primarily based on hydrophobicity.[2][3]

  • Secondary Interactions: The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring and other functional groups, leading to strong secondary interactions (e.g., dipole-dipole, π-π) with the stationary phase.[2][4][5]

Q2: What is the best "go-to" stationary phase for separating fluorinated aromatic compounds?

A2: While there is no single "best" phase for all applications, a Pentafluorophenyl (PFP) stationary phase is an excellent first choice and a powerful alternative to traditional C18 columns.[2][5][6] PFP columns offer multiple interaction mechanisms beyond simple hydrophobicity, including:

  • π-π interactions

  • Dipole-dipole interactions

  • Hydrogen bonding

  • Shape selectivity

These varied interaction modes make PFP phases particularly effective at separating halogenated compounds, positional isomers, and other closely related aromatic molecules where C18 columns fail to provide adequate resolution.[2][4][5][7][8]

Q3: My highly polar fluorinated compound elutes in the void volume on a C18 column. What should I do?

A3: This is a common problem when the analyte is too polar to be retained by the non-polar stationary phase.[9] The recommended strategy is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[9][10][11] This setup promotes the retention of highly polar compounds, which would otherwise pass through a reversed-phase column unretained.[9][10]

Q4: I'm observing significant peak tailing for my basic fluorinated aromatic compound. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds is often caused by strong secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[12] To resolve this:

  • Acidify the Mobile Phase: Add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the basic analyte and suppresses the ionization of the silanol groups, minimizing the unwanted interaction and leading to more symmetrical peaks.[12][13]

  • Use an End-Capped Column: Modern, high-quality end-capped columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic compounds.[9]

  • Consider a PFP Column: PFP phases can sometimes offer better peak shape for basic compounds compared to traditional alkyl phases.[6]

Q5: How can I separate chiral fluorinated aromatic enantiomers?

A5: For chiral separations, Supercritical Fluid Chromatography (SFC) is often a superior technique to traditional HPLC.[14][15][16][17] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[15] When coupled with modern chiral stationary phases (CSPs), particularly those based on polysaccharides, SFC is a powerful tool for resolving fluorinated enantiomers.[14][15][18] Some newer fluorinated CSPs have been specifically designed to enhance chiral recognition for fluorinated compounds.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Poor Peak Resolution

Symptom: Your chromatogram shows co-eluting peaks, broad peaks, or significant peak shouldering, making accurate quantification and isolation impossible.

Potential Causes & Solutions

  • Cause 1: Suboptimal Stationary Phase. The most common reason for poor resolution is that the stationary phase is not providing enough selectivity for your analytes. Standard C18 phases, which rely on hydrophobic interactions, are often insufficient for separating structurally similar fluorinated isomers.[2]

    • Solution: Screen alternative stationary phases. A Pentafluorophenyl (PFP) column should be your first alternative. Its unique ability to engage in multiple types of interactions can dramatically alter selectivity and resolve compounds that co-elute on a C18 phase.[2][5][6][19][20]

Stationary PhasePrimary Interaction MechanismsBest For
C18 (ODS) HydrophobicGeneral-purpose, separation based on hydrophobicity.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, shape selectivityHalogenated compounds, positional isomers, aromatic compounds.[2][4][5][7][8]
Phenyl-Hexyl Hydrophobic, π-πAromatic compounds, provides alternative selectivity to C18.[19]
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingPolar analytes, compatible with highly aqueous mobile phases.[9]
HILIC (Amide, Zwitterionic) Partitioning, hydrogen bonding, electrostaticVery polar fluorinated compounds that are unretained in reversed-phase.[9][10]
  • Cause 2: Incorrect Mobile Phase Composition. The choice of organic modifier and additives can significantly impact selectivity.

    • Solution: Optimize the mobile phase systematically.

      Protocol 1: Mobile Phase Optimization

      • Scouting Run: Start with a generic gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes) on your chosen column to see where the compounds elute.

      • Solvent Swap: If using acetonitrile, perform an identical run swapping it for methanol. The change in solvent can alter elution order and improve resolution.

      • Isocratic Hold: If the scouting run shows partial separation, convert the gradient to a shallow gradient or an isocratic hold around the elution point of the critical pair to maximize resolution.[21]

      • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH by at least 2 units away from the analyte's pKa will ensure it is in a single ionic state, leading to sharper peaks and potentially better separation.[9][22]

      • Temperature Optimization: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. Sometimes, it can also change selectivity. Experiment with temperatures between 30-50°C.[23][24]

Guide 2: Low or No Compound Recovery

Symptom: The desired compound is not detected in the collected fractions, or the yield is significantly lower than expected.

Potential Causes & Solutions

  • Cause 1: Irreversible Adsorption. The compound may be sticking irreversibly to the stationary phase, especially if it is highly polar or if there are strong, unwanted secondary interactions.[9]

    • Solution 1: Change Stationary Phase. If you suspect irreversible binding to silica gel in normal-phase chromatography, consider switching to a more inert support like alumina or Florisil.[25] In reversed-phase, if strong silanol interactions are suspected, switch to a high-quality end-capped column or a different chemistry like a PFP phase.[9]

    • Solution 2: Test Compound Stability. Before running a column, perform a stability test by dissolving your compound in the chosen mobile phase and spotting it on a TLC plate alongside a fresh solution of the compound. Let the mobile phase evaporate and run the plate. If a new spot appears or the original spot diminishes, your compound is degrading on the silica.[25]

  • Cause 2: Inappropriate Sample Loading. If the sample is not fully dissolved or is loaded in a solvent much stronger than the mobile phase, it can lead to band broadening and poor recovery.

    • Solution: Employ a dry loading technique.

      Protocol 2: Dry Loading for Column Chromatography

      • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel (or the stationary phase you are using) to the solution, typically 2-3 times the mass of your crude sample.

      • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed column.

      • Gently add a layer of sand on top before slowly adding the mobile phase.[26] This method ensures that the compound is introduced to the column in a narrow, uniform band, which is critical for a good separation.

Part 3: Visualization & Diagrams

To aid in the troubleshooting process, the following decision tree outlines a logical workflow for addressing poor peak resolution.

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G start Start: Poor Peak Resolution check_mobile_phase Optimize Mobile Phase start->check_mobile_phase swap_solvent Swap Organic Modifier (ACN <-> MeOH) check_mobile_phase->swap_solvent No Improvement success Resolution Achieved check_mobile_phase->success Improved adjust_gradient Adjust Gradient Slope or Switch to Isocratic swap_solvent->adjust_gradient No Improvement swap_solvent->success Improved adjust_ph Adjust pH (for ionizable compounds) adjust_gradient->adjust_ph No Improvement adjust_gradient->success Improved check_stationary_phase Change Stationary Phase adjust_ph->check_stationary_phase Still Poor adjust_ph->success Improved use_pfp Switch to PFP Column check_stationary_phase->use_pfp use_hilic Switch to HILIC (for very polar compounds) check_stationary_phase->use_hilic check_other Check Other Parameters use_pfp->check_other Still Poor use_pfp->success Improved use_hilic->check_other Still Poor use_hilic->success Improved temp Optimize Temperature check_other->temp flow_rate Lower Flow Rate temp->flow_rate No Improvement temp->success Improved flow_rate->success Improved fail Consult Specialist flow_rate->fail Still Poor

A decision tree for troubleshooting poor peak resolution.

References

Managing side reactions in the synthesis of tetrafluoro azobenzene dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrafluoro azobenzene dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized photoswitchable molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and manage common side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tetrafluoro azobenzene dicarboxylate, providing insights into their root causes and offering practical, step-by-step solutions.

Problem 1: Low Yield of the Desired Tetrafluoro Azobenzene Dicarboxylate Product

A diminished yield is a common challenge and can be attributed to several factors, from incomplete reactions to the prevalence of side products.

Possible Cause A: Incomplete Diazotization

The initial formation of the diazonium salt from the corresponding tetrafluoroaniline derivative is a critical step that is highly sensitive to reaction conditions.[1][2]

  • Scientific Rationale: The diazotization reaction requires the in-situ formation of nitrous acid from sodium nitrite and a strong mineral acid. The resulting diazonium salt is unstable at elevated temperatures and can decompose prematurely if not handled correctly.[2] The electron-withdrawing nature of the fluorine and carboxylate groups on the aromatic ring can further destabilize the diazonium salt.

  • Step-by-Step Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite and for the duration of the diazotization. Use an ice-salt bath for efficient cooling.[2]

    • Acid Concentration: Ensure a sufficient excess of mineral acid (e.g., hydrochloric acid) is used. This ensures the complete conversion of sodium nitrite to nitrous acid and helps to stabilize the diazonium salt.[2]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the solution of the amine in acid. This prevents localized temperature increases and uncontrolled reaction rates.[1][2]

    • Purity of Starting Materials: Use highly pure tetrafluoroaniline dicarboxylate starting material. Impurities can lead to unwanted side reactions and the formation of colored byproducts.[2]

Possible Cause B: Inefficient Coupling Reaction

The coupling of the diazonium salt with the coupling partner is highly pH-dependent.

  • Scientific Rationale: The reactivity of the coupling component is dictated by the pH of the reaction medium. For phenolic coupling partners, mildly alkaline conditions (pH > 7.5) are required to form the more nucleophilic phenoxide ion. For aromatic amines, mildly acidic conditions (pH < 6) are optimal.[1] An incorrect pH can significantly slow down or halt the desired coupling reaction.

  • Step-by-Step Solution:

    • pH Optimization: Carefully adjust and monitor the pH of the coupling component's solution before and during the addition of the diazonium salt solution.

    • Slow Addition: Add the cold diazonium salt solution slowly to the coupling partner solution with vigorous stirring to ensure homogeneity and prevent localized pH changes.[1]

Possible Cause C: Formation of Azoxybenzene Side Product (in Baeyer-Mills Reaction)

If employing a Baeyer-Mills reaction (condensation of a nitrosobenzene with an aniline), the formation of an azoxybenzene is a common side reaction that reduces the yield of the desired azobenzene.[3][4]

  • Scientific Rationale: The azoxybenzene byproduct is proposed to form via a competing pathway where the arylamine reduces the nitrosoarene to an aryl hydroxylamine. This hydroxylamine then condenses with another molecule of the nitrosoarene to form the azoxybenzene.[3] Electron-rich anilines are more prone to facilitate this side reaction.[3]

  • Step-by-Step Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants.

    • Temperature Management: Running the reaction at elevated temperatures can increase the formation of azoxybenzene. Optimization of the reaction temperature is crucial.[4]

    • Consider Alternative Routes: If azoxybenzene formation is persistent, consider alternative synthetic strategies such as the diazotization and coupling reaction, which may offer better selectivity for the azo compound.[5][6]

Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity

The isolation of pure tetrafluoro azobenzene dicarboxylate can be hampered by the presence of closely related side products.

Possible Cause A: Self-Coupling of the Diazonium Salt

The diazonium salt can react with the unreacted parent amine to form a triazene impurity.[1]

  • Scientific Rationale: This side reaction is more likely to occur if there is an excess of unreacted amine or if the pH is not optimal for the desired coupling reaction.

  • Step-by-Step Solution:

    • Ensure Complete Diazotization: A slight excess of sodium nitrite can help ensure that all the primary aromatic amine is converted to the diazonium salt.[1]

    • Control Addition Rate: Slow addition of the diazonium salt to the coupling partner ensures that it preferentially reacts with the intended partner rather than any remaining starting amine.[1]

    • Purification: These impurities can often be removed by column chromatography, though careful selection of the stationary and mobile phases is necessary.

Possible Cause B: Formation of Phenolic Byproducts from Diazonium Salt Decomposition

At temperatures above 5°C, diazonium salts can decompose to form phenols.[2]

  • Scientific Rationale: The diazonium group is a good leaving group, and in the presence of water, it can be displaced by a hydroxyl group, especially at elevated temperatures.

  • Step-by-Step Solution:

    • Rigorous Temperature Control: As emphasized before, maintaining a temperature of 0-5°C is critical to prevent the decomposition of the diazonium salt.[2]

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.

Problem 3: Product Exhibits Unexpected Color or Photochemical Properties

The final color and photoswitching behavior of the tetrafluoro azobenzene dicarboxylate are key indicators of its purity and isomeric state.

Possible Cause A: Presence of Isomers or Impurities

The color of the final product can be significantly altered by the presence of impurities or a mixture of cis and trans isomers.[1][7]

  • Scientific Rationale: Azo compounds are known for their vibrant colors, which are sensitive to the electronic environment and isomeric form. The trans isomer is typically more stable and has a different absorption spectrum compared to the cis isomer.[8][9]

  • Step-by-Step Solution:

    • Thorough Purification: Employ rigorous purification techniques such as column chromatography or recrystallization to isolate the pure trans isomer.[5]

    • Characterization: Use analytical techniques like UV-Vis spectroscopy and NMR to confirm the isomeric purity and identify any potential impurities.[7][8][10] The absorption maxima for the π-π* and n-π* transitions can confirm the isomeric state.[8]

    • Control of Isomerization: Protect the purified compound from UV light to prevent unintentional isomerization to the cis form.

Possible Cause B: pH of the Final Product

Many azo compounds, especially those with acidic or basic functional groups like carboxylates, can act as pH indicators.[1]

  • Scientific Rationale: The protonation state of the dicarboxylate groups can influence the electronic structure of the molecule and thus its color.

  • Step-by-Step Solution:

    • Neutralization: Ensure the final, purified product is at a neutral pH unless a specific salt form is desired.

    • Consistent Isolation Protocol: Use a consistent workup and purification procedure to ensure batch-to-batch color consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing asymmetric tetrafluoro azobenzene dicarboxylates?

The Baeyer-Mills reaction, which involves the condensation of a substituted aniline with a nitrosobenzene, is often the preferred method for creating asymmetric azobenzenes.[4][5] This approach allows for greater control over the substitution pattern on both aromatic rings. However, careful optimization is required to minimize the formation of azoxybenzene side products.[3][4]

Q2: How do the tetrafluoro and dicarboxylate substituents affect the synthesis?

The electron-withdrawing nature of both the fluorine atoms and the dicarboxylate groups has a significant impact on the reactivity of the aromatic rings. These substituents can:

  • Deactivate the Ring: This can make electrophilic aromatic substitution reactions, such as the coupling with a diazonium salt, more challenging.

  • Influence Diazonium Salt Stability: The electron-withdrawing groups can further destabilize the diazonium salt, making strict temperature control even more critical.

  • Affect Photochemical Properties: The substitution pattern, particularly the presence of ortho-fluoro groups, is known to influence the photochemical properties, such as the separation of n-π* absorption bands and the half-life of the cis isomer.[10][11]

Q3: What are the best practices for purifying tetrafluoro azobenzene dicarboxylate?

Purification can be challenging due to the potential for multiple side products and the similar polarities of these compounds.

  • Column Chromatography: This is a common and effective method. Silica gel is a standard stationary phase, and a gradient of solvents, such as hexanes and ethyl acetate, can be used to separate the desired product from impurities.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective way to improve purity.

  • Two-Phase Extraction: This can be used as an initial purification step to remove highly polar or non-polar impurities.[5]

Q4: How can I confirm the successful synthesis and purity of my product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is crucial for confirming the identity of the product and detecting impurities.[10][12]

  • UV-Vis Spectroscopy: Used to characterize the photochemical properties, including the absorption maxima of the trans and cis isomers and to monitor the photoisomerization process.[7][8]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the purity of the fractions during column chromatography.[5][12]

Q5: What safety precautions should be taken during the synthesis?

  • Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme care. It is highly recommended to generate and use them in solution without isolation.[13]

  • Solvents and Reagents: Many of the solvents and reagents used in organic synthesis are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to Safety Data Sheets (SDS): Always consult the SDS for all chemicals used in the synthesis for detailed safety information.

Data and Protocols

Table 1: Typical Optimized Conditions for Diazotization and Coupling Reactions
ParameterDiazotizationCoupling (with Phenol)
Temperature 0-5°C[2]0-5°C
pH Strongly Acidic[1][2]Mildly Alkaline (>7.5)[1]
Reagent Ratio Amine:NaNO₂ ≈ 1:1 to 1:1.1[1]Diazo:Coupler ≈ 1:1
Addition Rate Slow, dropwise[1][2]Slow, dropwise
Reaction Time 15-30 minutes30-60 minutes
Experimental Protocol: Generalized Synthesis via Diazotization and Coupling

This protocol provides a general methodology. Specific quantities and reaction times should be optimized for the particular tetrafluoro azobenzene dicarboxylate derivative being synthesized.

Part 1: Diazotization

  • Dissolve the tetrafluoroaniline dicarboxylate derivative in an excess of a mineral acid (e.g., 3M HCl) in a reaction vessel.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous, vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

Part 2: Azo Coupling

  • In a separate vessel, dissolve the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent.

  • Adjust the pH of the coupling component solution to the optimal range using a base (e.g., sodium hydroxide for phenols) or an acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the tetrafluoro azobenzene dicarboxylate should form.

  • Continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Side Reactions Start Start Diazotization Diazotization Start->Diazotization Tetrafluoroaniline Dicarboxylate Coupling Coupling Diazotization->Coupling Diazonium Salt Decomposition Decomposition Diazotization->Decomposition > 5°C Self_Coupling Self_Coupling Diazotization->Self_Coupling Excess Amine Product Product Coupling->Product Crude Product Low_Yield Low_Yield Coupling->Low_Yield Azoxy_Formation Azoxybenzene Formation Coupling->Azoxy_Formation Baeyer-Mills Side Reaction Impurity Impurity Product->Impurity

Caption: Troubleshooting workflow for tetrafluoro azobenzene dicarboxylate synthesis.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from solubility and polarity to intermolecular interactions.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities and achieve high-purity compounds essential for your research.

Purification Strategy Workflow

Choosing the right purification strategy is critical for success. The following workflow provides a general decision-making framework based on the scale of your experiment and the nature of the impurities.

Purification Workflow start Crude Fluorinated Heterocyclic Compound scale Assess Scale and Purity Requirements start->scale small_scale Small Scale (<1 g) High Purity Needed scale->small_scale Small large_scale Large Scale (>1 g) Moderate to High Purity scale->large_scale Large hplc Preparative HPLC (Reverse or Normal Phase) small_scale->hplc Complex Mixture f_spe Fluorous SPE (F-SPE) (If fluorous-tagged) small_scale->f_spe Fluorous-Tagged column Flash Column Chromatography large_scale->column final_product Pure Compound (Verify by NMR, LC-MS, etc.) hplc->final_product f_spe->final_product crystallization Crystallization column->crystallization If solid extraction Liquid-Liquid Extraction column->extraction If liquid/further cleanup crystallization->final_product extraction->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of fluorinated heterocyclic compounds in a question-and-answer format.

Problem Potential Cause Recommended Solution
Column Chromatography
My fluorinated compound is streaking or tailing on the silica gel column.The basic nitrogen of the heterocycle is interacting strongly with the acidic silanol groups on the silica.Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina (basic or neutral).
I can't separate my fluorinated product from a non-fluorinated starting material using reverse-phase HPLC.The fluorine content may not be high enough to significantly alter the hydrophobicity relative to the impurity on a standard C18 column.Try a "hetero-pairing" approach by using a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) in the mobile phase.[6][7][8] This can enhance the separation by creating a fluorophilic environment that interacts differently with your analyte and impurity. Increasing the column temperature can also improve separation.[6][7]
My highly fluorinated compound elutes too quickly on a reverse-phase column, even with high water content in the mobile phase.Highly fluorinated compounds can be "fluorophilic" and "hydrophobic," yet poorly retained on traditional alkyl phases due to weak van der Waals interactions.Use a specialized fluorinated stationary phase (e.g., perfluorophenyl or perfluoroalkyl phases).[9][10][11] These phases provide "fluorous-fluorous" interactions that increase the retention of highly fluorinated molecules.[9][10]
Crystallization
My fluorinated heterocyclic compound "oils out" instead of crystallizing.The compound is coming out of solution above its melting point, or the solubility difference between the hot and cold solvent is too drastic. Highly fluorinated molecules can have unique packing requirements.Use a solvent with a lower boiling point.[12] Try a solvent mixture where the compound is very soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").[5] Slowly add the anti-solvent to a solution of your compound in the solvent at a slightly elevated temperature. Consider solvents that can participate in hydrogen bonding if your molecule has H-bond donors/acceptors.[5]
I'm struggling to find a suitable single solvent for crystallization.The solubility profile of your fluorinated compound may not be ideal for any single solvent (i.e., too soluble in most organic solvents, insoluble in others).Systematically screen binary solvent systems. Common choices include mixtures of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexanes or toluene).[13] The principle of "like dissolves like" is a good starting point, but the electronic effects of fluorine can lead to unexpected solubility behavior.[9]
Liquid-Liquid Extraction
I'm forming a persistent emulsion during the aqueous workup of my reaction mixture containing a fluorinated heterocycle.Fluorinated compounds can act as surfactants, stabilizing emulsions between aqueous and organic layers.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[14] If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.
My basic fluorinated heterocycle is not extracting efficiently from the organic layer into an acidic aqueous solution.The electron-withdrawing effect of the fluorine atoms can significantly lower the pKa of the heterocyclic nitrogen, making it a weaker base.[1][2][3]Use a more strongly acidic solution for the extraction (e.g., 1M HCl instead of a weaker acid). Perform multiple extractions with smaller volumes of the acidic solution to improve efficiency.[14]

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography of my fluorinated amine so challenging?

A1: The basicity of nitrogen-containing heterocycles can be significantly reduced by the presence of electron-withdrawing fluorine atoms.[1][2][3] This change in pKa can alter the compound's interaction with the stationary phase. On silica gel, which is acidic, basic compounds can bind strongly, leading to tailing or even irreversible adsorption. To counteract this, it is often necessary to add a basic modifier like triethylamine to the eluent.

Q2: I need to separate two fluorinated compounds with very similar structures. What is the best approach?

A2: For separating structurally similar fluorinated compounds, high-performance liquid chromatography (HPLC) with a specialized stationary phase is often the most effective method. A pentafluorophenyl (PFP) phase can offer unique selectivity for aromatic and halogenated compounds due to π-π and dipole-dipole interactions.[9][10] Alternatively, a fluorous stationary phase can separate compounds based on their fluorine content.[9][15]

Q3: What are some common impurities I might encounter after synthesizing a fluorinated pyridine?

A3: Common impurities can include unreacted starting materials, such as the corresponding non-fluorinated pyridine or the fluorinating agent.[16][17] Side products can also arise, for example, from the displacement of the fluorine atom by nucleophilic solvents (like methanol) if the reaction is performed at elevated temperatures.[16] It's also possible to have regioisomers if the fluorination reaction is not completely selective.

Q4: Can I use standard reverse-phase HPLC (C18) for purity analysis of my fluorinated heterocycle?

A4: Yes, in many cases, a standard C18 column is sufficient for routine purity analysis. However, be aware that the retention behavior of fluorinated compounds can be counterintuitive. While fluorine increases hydrophobicity, highly fluorinated molecules may exhibit reduced retention on alkyl phases. If you observe poor peak shape or inadequate retention, consider using a mobile phase containing a fluorinated alcohol like TFE or switching to a fluorinated stationary phase for more robust analysis.[6][10]

Q5: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?

A5: F-SPE is a powerful purification technique that separates molecules based on their affinity for a fluorous stationary phase (silica gel with a bonded perfluoroalkyl chain).[1][2] It is particularly useful in combinatorial and parallel synthesis where a "fluorous tag" (a highly fluorinated group) is temporarily attached to a substrate. After the reaction, the mixture is passed through a fluorous SPE cartridge. Non-fluorinated impurities and reagents are washed away with a "fluorophobic" solvent (e.g., a methanol/water mixture), while the fluorous-tagged product is retained. The pure product is then eluted with a "fluorophilic" solvent (e.g., methanol or THF).[1][18]

Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)

This protocol provides a general procedure for the purification of a fluorous-tagged compound from a reaction mixture.

Materials:

  • Fluorous SPE cartridge (e.g., SiliaPrep™ Fluorochrom)

  • Crude reaction mixture containing the fluorous-tagged compound

  • Loading solvent (e.g., DMF, DMSO)[1]

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)[1][4]

  • Fluorophilic elution solvent (e.g., methanol, THF)[1][4]

  • SPE manifold (vacuum or positive pressure)

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Place the fluorous SPE cartridge on the manifold.

    • Wash the cartridge with 6 mL of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O) to activate the stationary phase. Discard the eluent.[1]

  • Sample Loading:

    • Dissolve the crude reaction mixture (typically 100-200 mg for a 2g cartridge) in a minimal amount of a suitable loading solvent (e.g., 0.5 mL of DMF).[1][4] The loading solvent should have low fluorophilicity but good dissolving power for your mixture.[1]

    • Apply the dissolved sample to the top of the conditioned cartridge.

    • Gently apply pressure or vacuum to slowly draw the sample onto the fluorous silica gel. Ensure the entire sample is adsorbed.[1]

  • Fluorophobic Wash (Removal of Non-Fluorous Impurities):

    • Add 6-8 mL of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O) to the cartridge in portions.

    • Collect the eluent in a waste container. This fraction contains your non-fluorous starting materials, reagents, and byproducts.

  • Fluorophilic Elution (Collection of the Fluorous Product):

    • Place a clean collection vial under the cartridge outlet.

    • Elute the desired fluorous-tagged compound by washing the cartridge with 8 mL of a fluorophilic solvent (e.g., methanol or THF).[1]

    • Collect this fraction, which contains your purified product.

  • Cartridge Regeneration (Optional):

    • To reuse the cartridge, wash it with 6 mL of a strong organic solvent like THF or acetone and then air dry.[1][2]

References

Preventing degradation of azobenzene derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of azobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these versatile photoswitchable molecules. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you troubleshoot and prevent the degradation of your compounds.

Table of Contents

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

My azobenzene derivative seems to be degrading during the reaction. What are the common causes?

Degradation of azobenzene derivatives during synthesis can be attributed to several factors, often acting in concert. The primary culprits are photochemical, thermal, and chemical instabilities.

  • Photochemical Degradation: Azobenzenes are, by nature, photosensitive. The same light that drives their desirable trans-cis isomerization can also lead to irreversible degradation, especially in the presence of oxygen.[1][2] Unwanted UV light exposure from ambient laboratory lighting can be a significant factor.

  • Thermal Instability: While the trans isomer is generally more thermally stable, elevated reaction temperatures can promote unwanted side reactions or decomposition, particularly for derivatives with sensitive functional groups.[3][4][5] The thermal stability of the metastable Z-isomer is a critical parameter, and its half-life can vary significantly based on the substitution pattern and the solvent.[6]

  • Chemical Instability: The azo bond is susceptible to both oxidative and reductive cleavage.[7][8][9] Strong oxidizing or reducing agents present in the reaction mixture, or formed as byproducts, can break the -N=N- bond, leading to the formation of aromatic amines or other degradation products.[10][11] The pH of the reaction medium also plays a crucial role; highly acidic or basic conditions can catalyze degradation pathways.[12][13][14]

I'm observing poor yields in my azo coupling reaction. What could be going wrong?

Low yields in azo coupling reactions, a common method for synthesizing azobenzenes, often stem from suboptimal reaction conditions or side reactions.[15][16]

  • Diazonium Salt Instability: The diazonium salt intermediate is often unstable and can decompose, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during its formation and subsequent coupling.

  • Incorrect pH: The pH of the coupling reaction is critical. The coupling partner (typically a phenol or an aniline) needs to be sufficiently activated for electrophilic substitution. For phenols, a slightly alkaline pH is required to form the more reactive phenoxide ion. For anilines, the reaction is usually carried out in a slightly acidic medium. If the pH is too low, the concentration of the active coupling species will be too low. If it's too high, the diazonium salt can convert to a non-reactive diazotate ion.

  • Side Reactions: The diazonium salt can undergo side reactions, such as reaction with the solvent or self-coupling, which reduce the yield of the desired product. The choice of solvent and the rate of addition of the diazonium salt to the coupling partner can help minimize these side reactions.

My purified azobenzene derivative is unstable and changes color over time. How can I improve its stability?

The stability of a purified azobenzene derivative is influenced by its structure and storage conditions.

  • Light Protection: As photosensitive molecules, azobenzenes should be protected from light to prevent unwanted isomerization and photodegradation.[17][18] Store your compounds in amber vials or wrap them in aluminum foil and keep them in the dark.

  • Inert Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. This is particularly important for azobenzenes with electron-rich substituents.

  • Temperature: Storing your compounds at low temperatures (e.g., in a refrigerator or freezer) can slow down thermal degradation and cis-trans isomerization.

  • Structural Modifications: The inherent stability of an azobenzene can be tuned by its substituents.[19] For instance, bulky groups near the azo bond can sterically hinder degradation pathways.[4] Introducing intramolecular hydrogen bonds can also "lock" the trans isomer, enhancing its stability.[20][21][22]

During purification by column chromatography, I see streaking and decomposition of my compound on the silica gel. What is happening?

Silica gel is acidic and can promote the degradation of sensitive azobenzene derivatives. The polar surface of silica can also catalyze cis-trans isomerization.

  • Acid-Catalyzed Degradation: The acidic nature of silica gel can lead to the protonation of the azo bond, making it more susceptible to cleavage.[1][23] This is a common issue for azobenzenes with basic functional groups like amines.

  • Isomerization on Silica: The polar surface of silica can lower the energy barrier for cis-trans isomerization, leading to a mixture of isomers and causing streaking on the column.

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase C18 column.

  • Work Quickly and Protect from Light: Minimize the time your compound spends on the column and wrap the column in aluminum foil to prevent photoisomerization.

I am trying to synthesize an azobenzene with electron-donating and electron-withdrawing groups, but the reaction is not working well. Are there specific considerations for these "push-pull" systems?

"Push-pull" azobenzenes, which have an electron-donating group on one phenyl ring and an electron-withdrawing group on the other, are of great interest due to their red-shifted absorption spectra.[24] However, their synthesis can present unique challenges.

  • Reactivity of Starting Materials: The electronic nature of the substituents affects the reactivity of the aniline and the diazonium salt. Aniline with a strong electron-withdrawing group will be less reactive in the diazotization step. Conversely, a diazonium salt with a strong electron-donating group will be less electrophilic and less reactive in the coupling step.

  • Control of Reaction Conditions: The synthesis of unsymmetrical azobenzenes often requires careful control of reaction conditions to avoid the formation of symmetric byproducts.[25] Modern synthetic methods, such as the oxidative coupling of anilines, can offer better control over the formation of unsymmetrical products.[26][27]

  • Product Stability: Push-pull systems can be more susceptible to degradation due to the increased polarization of the molecule. Careful handling and purification are essential.

Troubleshooting Guides

Guide 1: Minimizing Photodegradation During Synthesis and Work-up

Photodegradation is a primary concern when working with azobenzenes. The following steps will help you minimize this issue.

Experimental Protocol:

  • Work in a Dimly Lit Area: Whenever possible, conduct your experiments in a fume hood with the sash lowered and the lights turned off or dimmed.

  • Use Amber Glassware: Utilize amber-colored round-bottom flasks, separatory funnels, and vials to block UV and blue light.

  • Wrap Glassware in Aluminum Foil: For clear glassware, wrap the exterior with aluminum foil to provide an effective light barrier.

  • Avoid Direct Sunlight: Never expose your reaction mixture or purified product to direct sunlight.

  • Rapid Work-up and Purification: Minimize the duration of the work-up and purification steps to reduce the total light exposure time.

.dot

cluster_synthesis Synthesis cluster_protection Protective Measures Reaction Reaction Setup Workup Work-up Reaction->Workup Purification Purification Workup->Purification DimLight Dim Lighting DimLight->Reaction Apply to DimLight->Workup Apply to DimLight->Purification Apply to AmberGlass Amber Glassware AmberGlass->Reaction Apply to AmberGlass->Workup Apply to FoilWrap Aluminum Foil FoilWrap->Reaction Apply to FoilWrap->Workup Apply to FoilWrap->Purification Apply to

Caption: Workflow for minimizing photodegradation.

Guide 2: Managing Thermal Stability and Preventing Isomerization

The thermal stability of azobenzene derivatives is crucial for both the reaction outcome and the long-term stability of the product.

Key Considerations and Recommended Parameters:

ParameterRecommendationRationale
Reaction Temperature Keep as low as possible while maintaining a reasonable reaction rate.Minimizes thermal decomposition and unwanted side reactions.
Solvent Choice Select a solvent with a boiling point appropriate for the desired reaction temperature.Avoids unnecessary heating and potential solvent-mediated degradation.
Purification Method Consider non-thermal purification methods like precipitation or crystallization over distillation.High temperatures during distillation can cause isomerization or degradation.
Storage Store purified compounds at low temperatures (e.g., 4 °C or -20 °C).Reduces the rate of thermal cis-trans isomerization and decomposition.[3][6]

.dot

cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage ReactionTemp Reaction Temperature Solvent Solvent Choice ReactionTemp->Solvent PurificationMethod Purification Method Solvent->PurificationMethod StorageTemp Storage Temperature PurificationMethod->StorageTemp Start Start DryGlassware Dry Glassware Start->DryGlassware Assemble Assemble Apparatus DryGlassware->Assemble Purge Purge with Inert Gas Assemble->Purge AddReagents Add Reagents Purge->AddReagents React Run Reaction AddReagents->React End End React->End

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzocaine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of local anesthetic development, the strategic modification of existing pharmacophores to enhance efficacy and safety is a cornerstone of medicinal chemistry. Benzocaine, a widely utilized ester-based local anesthetic, presents a compelling case for such optimization. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated benzocaine, offering insights into the profound impact of fluorination on key drug performance metrics. By integrating theoretical principles with established experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design next-generation local anesthetics with superior properties.

Introduction: The Rationale for Fluorinating Benzocaine

Benzocaine, the ethyl ester of para-aminobenzoic acid (PABA), functions by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and nociceptive signals.[1] While effective, its clinical utility can be limited by factors such as duration of action and metabolic stability. The introduction of fluorine, a bioisostere of hydrogen, is a well-established strategy in medicinal chemistry to modulate a drug's physicochemical and pharmacokinetic properties.[2][3]

The rationale for fluorinating benzocaine is multi-faceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4][5] By strategically placing fluorine atoms on the benzocaine scaffold, particularly at sites susceptible to metabolism, it is possible to slow down its degradation, potentially leading to a longer duration of action.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and acidity (pKa).[6][7] These changes can influence its ability to permeate cell membranes and interact with the sodium channel binding site, thereby affecting its potency and onset of action.

  • Improved Potency: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein and an increase in anesthetic potency.[2]

This guide will delve into a comparative analysis of these key parameters, providing both the theoretical framework and the practical experimental methodologies for their evaluation.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Benzocaine (Non-Fluorinated) Fluorinated Benzocaine (Predicted Effects) Causality of Fluorination
Molecular Weight 165.19 g/mol Increased The atomic weight of fluorine (18.998 amu) is significantly higher than that of hydrogen (1.008 amu).
Lipophilicity (logP) ~1.86 Position-dependent alteration Fluorine's effect on lipophilicity is complex. A single fluorine atom can either increase or decrease logP depending on its position and the overall electronic environment of the molecule.[6]
Acidity (pKa) ~2.5 (for the aromatic amine) Decreased (amine becomes less basic) The strong electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring, making the amino group less basic and thus lowering its pKa.[6]
Solubility Poorly soluble in water Altered Changes in lipophilicity and intermolecular forces due to fluorination will impact aqueous solubility.

Table 1: Comparative Physicochemical Properties of Benzocaine and Predicted Effects of Fluorination.

Synthesis of Fluorinated Benzocaine Analogs

The synthesis of fluorinated benzocaine analogs can be achieved through various established organic chemistry routes. A common strategy involves the esterification of a fluorinated p-aminobenzoic acid precursor.

General Synthetic Workflow

Synthesis_Workflow A Fluorinated p-Nitrobenzoic Acid B Reduction of Nitro Group A->B C Fluorinated p-Aminobenzoic Acid B->C D Esterification (e.g., with Ethanol, Acid Catalyst) C->D E Fluorinated Benzocaine D->E

Figure 1: General synthetic workflow for fluorinated benzocaine.

Example Synthesis: Ethyl 4-amino-2-fluorobenzoate

A specific example is the synthesis of ethyl 4-amino-2-fluorobenzoate, which can be achieved from 4-acetamido-2-fluorobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-fluorobenzoate

  • Esterification: A solution of 4-acetamido-2-fluorobenzoic acid in ethanol is treated with a catalytic amount of a strong acid, such as boron trifluoride etherate.

  • Reflux: The reaction mixture is heated under reflux for an extended period (e.g., 22 hours) to drive the esterification to completion.

  • Solvent Exchange: The solvent is slowly removed by distillation while fresh ethanol is added to maintain the reaction volume.

  • Workup: After completion, the remaining solvent is evaporated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove any unreacted acid.

  • Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid, ethyl 4-acetamido-2-fluorobenzoate, is then hydrolyzed to yield the final product, ethyl 4-amino-2-fluorobenzoate, which can be further purified by recrystallization.

Comparative Anesthetic Potency and Duration of Action

The primary measure of a local anesthetic's potency is its median effective dose (ED50), which is the dose required to produce a defined anesthetic effect in 50% of subjects.[8][9] The duration of action is also a critical parameter for clinical utility.

Expected Outcome: It is hypothesized that strategic fluorination of the benzocaine molecule would lead to a lower ED50 (higher potency) and a longer duration of action.

Experimental Protocol: In Vivo Anesthetic Potency and Duration (Tail-Flick Test)

The tail-flick test is a common in vivo assay to assess the efficacy of local anesthetics.[8][10][11][12]

  • Animal Model: Male Swiss-Webster mice are typically used.

  • Baseline Latency: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is determined for each animal. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.[13]

  • Drug Administration: A standardized volume (e.g., 20 µL) of the test compound (non-fluorinated benzocaine or a fluorinated analog at various concentrations) is injected subcutaneously at the base of the tail. A control group receives a saline injection.

  • Latency Measurement: The tail-flick latency is measured at regular intervals (e.g., every 10 minutes) after injection.

  • Data Analysis: The duration of the anesthetic block is defined as the time until the tail-flick latency returns to baseline. The ED50 can be calculated by plotting the percentage of animals exhibiting a block at each concentration and fitting the data to a dose-response curve.

Tail_Flick_Workflow A Acclimatize Mouse B Measure Baseline Tail-Flick Latency A->B C Subcutaneous Injection of Anesthetic at Tail Base B->C D Measure Tail-Flick Latency at Intervals C->D E Determine Duration of Block and Calculate ED50 D->E

Figure 2: Experimental workflow for the tail-flick test.

Comparative Cytotoxicity

The potential for neurotoxicity is a critical safety consideration in the development of local anesthetics. In vitro cytotoxicity assays using neuronal cell lines provide a valuable tool for early-stage safety assessment.[14][15][16][17][18][19]

Local Anesthetic LD50 (mM) on SH-SY5Y Cells (20-minute exposure)
Bupivacaine 0.95 ± 0.08
Lidocaine 3.35 ± 0.33
Prilocaine 4.32 ± 0.39
Mepivacaine 4.84 ± 1.28
Articaine 8.98 ± 2.07
Ropivacaine 13.43 ± 0.61

Table 2: Comparative Cytotoxicity (LD50) of Various Local Anesthetics on SH-SY5Y Human Neuroblastoma Cells. [15] (Note: Data for benzocaine and fluorinated benzocaine are not available in this specific study but this provides a relevant comparison).

Expected Outcome: The cytotoxicity of fluorinated benzocaine will be concentration-dependent. The impact of fluorination on the LD50 value is difficult to predict without experimental data, as it will depend on the specific position and number of fluorine atoms.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a 96-well plate to a desired confluency.

  • Compound Exposure: The cells are treated with various concentrations of non-fluorinated benzocaine and its fluorinated analogs for a defined period (e.g., 24 hours). Control wells receive only the vehicle.

  • MTT Addition: The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The LD50 value (the concentration of the compound that causes 50% cell death) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Neuronal Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Add MTT Reagent B->C D Incubate to Allow Formazan Formation C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate Cell Viability and Determine LD50 F->G

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Comparative Metabolic Stability

The metabolic stability of a drug is a key determinant of its half-life and bioavailability. As an ester, benzocaine is susceptible to hydrolysis by plasma and liver esterases. Fluorination is a common strategy to block sites of oxidative metabolism by CYP450 enzymes.[4][5]

Expected Outcome: Fluorinated benzocaine is expected to exhibit greater metabolic stability (a longer in vitro half-life) compared to non-fluorinated benzocaine, particularly if the fluorine atom is placed at a site that is normally susceptible to CYP450-mediated oxidation.[5]

Metabolic Pathways of Benzocaine

Benzocaine is primarily metabolized via two pathways:

  • Ester Hydrolysis: Cleavage of the ester bond to form p-aminobenzoic acid (PABA) and ethanol.

  • N-Acetylation: Acetylation of the aromatic amine group to form N-acetylbenzocaine.

Metabolism_Workflow cluster_benzocaine Benzocaine Metabolism cluster_fluorobenzocaine Fluorinated Benzocaine Metabolism (Hypothesized) A Benzocaine B p-Aminobenzoic Acid (PABA) + Ethanol A->B Ester Hydrolysis C N-Acetylbenzocaine A->C N-Acetylation D Fluorinated Benzocaine E Fluorinated p-Aminobenzoic Acid + Ethanol D->E Ester Hydrolysis F N-Acetyl Fluorinated Benzocaine D->F N-Acetylation

Figure 4: Metabolic pathways of benzocaine and hypothesized pathways for fluorinated benzocaine.

Experimental Protocol: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[4]

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system (cofactor for CYP450 enzymes), and a buffer solution.

  • Compound Addition: Add the test compound (non-fluorinated benzocaine or a fluorinated analog) to the incubation mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion

The strategic fluorination of benzocaine holds significant promise for the development of local anesthetics with enhanced performance characteristics. The principles of medicinal chemistry suggest that fluorination can lead to increased metabolic stability, modulated physicochemical properties, and potentially improved potency. While direct comparative experimental data for fluorinated versus non-fluorinated benzocaine is currently limited, the established protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.

By systematically evaluating the impact of fluorination on anesthetic potency, duration of action, cytotoxicity, and metabolic stability, drug development professionals can make data-driven decisions to advance the most promising candidates. The interplay between the position and number of fluorine substituents and the resulting pharmacological profile underscores the importance of a thorough and methodical approach to the design and evaluation of next-generation fluorinated local anesthetics.

References

A Senior Application Scientist's Guide to Validating Ethyl 4-amino-3,5-difluorobenzoate Derivatives with ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage in Drug Discovery

In modern pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy to modulate key properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Ethyl 4-amino-3,5-difluorobenzoate and its derivatives are valuable scaffolds in this domain, serving as precursors for a variety of pharmacologically active agents.[3][4] However, the synthesis of polysubstituted aromatic rings can often yield a mixture of regioisomers. Unambiguous structural confirmation is therefore not merely a procedural step but a critical checkpoint for advancing a lead candidate.

This guide provides an in-depth comparison of methodologies for validating the precise structure of these derivatives, focusing on the unparalleled power of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Pillar 1: Why ¹⁹F NMR is the Definitive Tool for Fluorinated Aromatics

While a suite of analytical tools (¹H NMR, ¹³C NMR, MS) is essential for full characterization, ¹⁹F NMR offers unique advantages for fluorinated molecules that make it exceptionally powerful for isomeric differentiation.[5]

  • Exceptional Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio (approximately 94% that of ¹H), and is 100% naturally abundant.[6][7] This translates to high sensitivity, allowing for rapid data acquisition on small sample quantities without the need for isotopic labeling.[2]

  • Vast Chemical Shift Dispersion: The ¹⁹F NMR chemical shift range spans over 800 ppm, far exceeding that of proton NMR.[6] This wide dispersion means that subtle differences in the electronic environment of each fluorine atom result in large, easily resolved differences in their chemical shifts (δ), making it an exquisitely sensitive probe of molecular structure.[8][9] Even minor changes in substitution or conformation can lead to distinct and identifiable signals.[8]

  • Informative Spin-Spin Coupling: Fluorine nuclei couple not only with neighboring protons and carbons but also with other fluorine atoms.[6] These through-bond interactions, or J-couplings, provide definitive evidence of connectivity. The magnitude of these coupling constants (ⁿJ) is highly dependent on the number of intervening bonds and the geometry of the molecule, offering a rich dataset for structural assignment.[10][11]

Pillar 2: The Logic of Spectral Interpretation for Difluorobenzoates

To validate the structure of an this compound derivative, we must analyze two key ¹⁹F NMR parameters: the chemical shift (δ) and the coupling constants (J).

The 3,5-difluoro substitution pattern places the two fluorine atoms meta to each other. This arrangement creates a unique spectral signature compared to other possible isomers, such as a 2,6-difluoro or 2,4-difluoro analog.

  • Chemical Shift (δ): The electronic environment of the two fluorine atoms in a 3,5-disubstituted pattern is identical due to the molecule's symmetry. Therefore, they are chemically equivalent and should appear as a single resonance in the ¹⁹F NMR spectrum. The exact chemical shift will be influenced by the solvent and any additional substituents on the aromatic ring or the amino group, but their equivalence is the primary indicator.[1]

  • Coupling Constants (J):

    • ⁴JFF (meta-coupling): The two equivalent fluorine atoms will be coupled to each other through four bonds. This meta-coupling is typically small, often in the range of 0-10 Hz.[12][13]

    • ³JHF (ortho-coupling): Each fluorine atom is ortho to two aromatic protons (at positions 2 and 6). This will result in a triplet pattern for the fluorine signal (a 1:2:1 ratio of peak intensities), assuming the protons themselves are equivalent. The ³JHF coupling constant is typically in the range of 5-10 Hz.

    • ⁴JHF (meta-coupling): A smaller coupling may also be observed to the proton at the 4-position if the amino group protons are not rapidly exchanging.

The combination of a single fluorine resonance appearing as a triplet is the hallmark of the 3,5-difluoro substitution pattern.

Pillar 3: A Comparative Workflow for Unambiguous Validation

While a simple 1D ¹⁹F NMR experiment is often sufficient, a multi-faceted approach provides a self-validating system, leaving no room for ambiguity. Below, we compare a direct 1D analysis with a more comprehensive 2D NMR workflow.

Caption: Comparative workflows for ¹⁹F NMR-based structural validation.

Alternative 1: Direct 1D ¹⁹F NMR Analysis

This rapid approach relies on interpreting a single, proton-coupled ¹⁹F spectrum.

  • Performance: For simple derivatives, this method is fast and highly effective. The key is to observe a single fluorine signal that is split into a triplet by the two equivalent ortho protons.

  • Supporting Data: The observation of this specific pattern provides strong evidence for the 3,5-difluoro isomer.

  • Limitation: In cases of complex substitution or unexpected peak overlap in the proton spectrum, this method might not be sufficient to definitively rule out all other possibilities without further data.

Alternative 2: Comprehensive 2D NMR Analysis

This approach provides orthogonal data to build an unshakeable structural assignment. It is the gold standard for publication and regulatory submissions.

  • Performance: By correlating the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei, this method maps the molecular framework bond by bond.[14]

  • Supporting Experimental Data:

    • ¹⁹F-¹H HETCOR: This experiment generates a 2D plot showing correlations between fluorine atoms and the protons coupled to them. For a 3,5-difluoro derivative, you would expect to see a cross-peak connecting the ¹⁹F resonance to the resonance of the aromatic protons at the C2 and C6 positions. This directly proves the spatial proximity and coupling relationship.

    • ¹⁹F-¹³C HMBC: This experiment reveals long-range (typically 2-3 bond) couplings between fluorine and carbon atoms. It would show correlations from the ¹⁹F signal to the carbon atoms at C3/C5 (one bond, ¹JCF), C2/C6 and C4 (two bonds, ²JCF), and C1 (three bonds, ³JCF), providing a complete fingerprint of the fluorinated ring's carbon skeleton.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from fluorine-containing impurities. c. Add an internal standard if precise quantification is needed. For chemical shift referencing, an external standard (e.g., a sealed capillary of CFCl₃) is often preferred to avoid potential interactions with the analyte. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Calibration (Example on a 400 MHz Spectrometer): a. Insert the sample into the NMR magnet and allow it to thermally equilibrate for 5-10 minutes. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical peak shape on the lock signal. This is critical for resolving small J-couplings. d. Tune and match the ¹⁹F channel on the NMR probe to the correct frequency. e. Calibrate the 90° pulse width for ¹⁹F. Accurate pulse calibration is essential for quantitative measurements and optimal performance in 2D experiments.

3. Data Acquisition (1D ¹⁹F Proton-Coupled Spectrum): a. Set the spectral center (transmitter offset) to the expected chemical shift region for fluoroaromatics (typically -100 to -150 ppm relative to CFCl₃).[1][15] b. Use a wide spectral width (e.g., ~200 ppm or 80,000 Hz on a 400 MHz instrument) for the initial scan to ensure all signals are captured.[15] c. Set the relaxation delay (d1) to at least 1.5 seconds to allow for adequate spin relaxation between scans. d. Set the number of scans (nt) based on sample concentration (e.g., 16 or 64 scans). e. Acquire the spectrum without proton decoupling to observe the crucial ¹⁹F-¹H coupling patterns.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to obtain pure absorption peaks. c. Reference the chemical shift scale to CFCl₃ at 0 ppm. d. Integrate the signals if relative concentrations of multiple species are being analyzed.

Data Interpretation: A Comparative Case Study

To illustrate the power of this technique, let's compare the expected ¹⁹F NMR data for this compound against a potential isomeric impurity, Ethyl 4-amino-2,6-difluorobenzoate.

ParameterThis compound (Correct Isomer) Ethyl 4-amino-2,6-difluorobenzoate (Isomer) Justification for the Difference
Number of ¹⁹F Signals 11Both isomers possess C₂v symmetry, rendering the two fluorine atoms chemically equivalent in each case.
¹⁹F Chemical Shift (δ) ~ -130 to -140 ppm~ -115 to -125 ppmThe fluorine atoms in the 2,6-isomer are ortho to the strongly electron-donating amino group, which increases electron density and causes greater shielding (a more upfield, or less negative, chemical shift).
¹⁹F Multiplicity Triplet (t)Triplet (t)In both cases, the fluorine atoms are coupled to two equivalent aromatic protons located two bonds away (ortho).
Coupling Constant ³JHF ≈ 7-10 Hz³JHF ≈ 7-10 HzThe through-bond coupling pathway is similar in both isomers, resulting in comparable coupling constants.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery: An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs targeting a wide array of diseases.[1][2] A common strategy to optimize the pharmacological profile of these molecules is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated isoquinolines, supported by experimental data and detailed protocols to inform rational drug design.

The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, which in turn modulates its biological activity. These effects primarily stem from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.[3][4][5] This guide will explore the causal relationships between fluorination and key drug-like properties, including metabolic stability, membrane permeability, and target engagement, with a focus on isoquinoline derivatives.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can alter a molecule's electron distribution, pKa, lipophilicity, and conformation.[4][6] These changes are often the underlying cause of the observed differences in biological activity between fluorinated and non-fluorinated analogs.

For instance, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the isoquinoline core, which can reduce unwanted interactions with off-target proteins and improve cell permeability.[3] While a single fluorine substitution can slightly increase lipophilicity (logP), the introduction of multiple fluorine atoms or a trifluoromethyl group often decreases it.[7] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Biological Activity

Metabolic Stability: Blocking the Path of Degradation

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[3][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[8][9] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[8][10] This leads to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline Analogs

CompoundSubstitutionHLM t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)
Isoquinoline A H1546.2
Isoquinoline B 7-F4515.4
Isoquinoline C 5-CF3907.7

HLM: Human Liver Microsomes. Data is illustrative and based on typical findings.

The data in Table 1 demonstrates a clear trend: the introduction of fluorine at the 7-position significantly increases the metabolic half-life and reduces intrinsic clearance compared to the non-fluorinated parent compound. The trifluoromethyl group at the 5-position shows an even more pronounced effect, highlighting the power of this modification in mitigating metabolic degradation.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated isoquinolines)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, HLM, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Transfer start_reaction Initiate with NADPH pre_incubate->start_reaction After 5 min sampling Sample at Time Points start_reaction->sampling Incubate quench Quench with ACN (Internal Standard) sampling->quench Transfer Aliquot centrifuge Centrifuge quench->centrifuge Vortex lcms LC-MS/MS Analysis centrifuge->lcms Analyze Supernatant data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for an in vitro microsomal stability assay.

Membrane Permeability: Getting to the Target

For a drug to be effective, it must often cross cell membranes to reach its site of action.[11] Lipophilicity is a key determinant of membrane permeability.[12] Fluorination provides a powerful tool to modulate a compound's lipophilicity and, consequently, its ability to permeate membranes.[12][13]

While increased lipophilicity can enhance membrane permeability, it can also lead to higher metabolic clearance and off-target effects. The judicious use of fluorine allows for a fine-tuning of this property to achieve an optimal balance.[7]

Table 2: Comparative Membrane Permeability of Fluorinated vs. Non-Fluorinated Isoquinolines

CompoundSubstitutionlogPApparent Permeability (Papp) (10⁻⁶ cm/s)
Isoquinoline D H2.15.2
Isoquinoline E 6-F2.48.9
Isoquinoline F 8-CF32.815.1

logP values are calculated. Papp values are illustrative and represent typical results from a PAMPA assay.

The data in Table 2 suggests a correlation between increased lipophilicity due to fluorination and enhanced apparent permeability. This can be particularly advantageous for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant hurdle.[7]

Target Engagement: Enhancing Potency and Selectivity

Fluorine's unique electronic properties can significantly impact a molecule's binding affinity for its target protein. The introduction of a fluorine atom can create favorable interactions within the protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[14][15][16]

In the context of kinase inhibitors, a major class of drugs that often incorporate the isoquinoline scaffold, fluorination has been shown to enhance binding affinity and selectivity.[17] For example, a fluorine atom can interact with the hinge region of the kinase ATP-binding pocket, a common anchoring point for inhibitors.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.[17]

Table 3: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Isoquinoline Kinase Inhibitors

CompoundSubstitutionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Isoquinoline G H50500
Isoquinoline H 7-F10>10,000
Isoquinoline I 5-CF35>10,000

IC₅₀ values are illustrative and demonstrate the potential for fluorination to improve potency and selectivity.

The data in Table 3 illustrates how fluorination can lead to a significant increase in potency against the target kinase while simultaneously improving selectivity by reducing activity against off-target kinases. This is a critical aspect of drug design, as improved selectivity often translates to a better safety profile with fewer side effects.

Experimental Protocol: Kinase Activity Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl₂)

  • Test compounds (fluorinated and non-fluorinated isoquinolines)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phospho-specific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds to create a concentration gradient.

  • Reaction Setup:

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the kinase activity.

  • Signal Measurement:

    • Read the plate using a microplate reader.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Prepare Compound Serial Dilutions reaction_setup Add Kinase, Substrate, and Compound to Plate compound_prep->reaction_setup start_reaction Initiate with ATP reaction_setup->start_reaction incubation Incubate start_reaction->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Plate add_detection->read_plate data_analysis Calculate IC₅₀ read_plate->data_analysis

Caption: A streamlined workflow for a kinase inhibitor activity assay.

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold is a highly effective strategy for modulating key drug-like properties. As demonstrated, fluorination can significantly enhance metabolic stability, fine-tune membrane permeability, and improve target potency and selectivity. By understanding the underlying principles of how fluorine influences molecular properties and utilizing robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds. This comparative guide provides a framework for the rational design of next-generation isoquinoline-based therapeutics with improved pharmacological profiles.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The Fluorine Factor: More Than Just a Strong Bond

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][6]

However, the influence of fluorine extends beyond simple metabolic shielding. Its high electronegativity can alter the electronic properties of the entire molecule.[6] This can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH, which in turn can influence its solubility, permeability, and interaction with target proteins.[5][7] While often beneficial, it's crucial to recognize that fluorination is not a panacea and can sometimes lead to the formation of unique, and potentially reactive, metabolites.[8]

Experimental Approaches: A Comparative Overview

The assessment of metabolic stability is primarily conducted using in vitro systems that model the metabolic environment of the liver, the body's main site for drug metabolism.[9][10] The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes : These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[11][12] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated metabolism.[12][13] However, they lack the full complement of Phase II enzymes and cellular cofactors, which can be a limitation for compounds that undergo significant conjugation reactions.[11][13]

  • Hepatocytes : These are intact liver cells that contain the full range of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete and physiologically relevant picture of a compound's metabolic fate.[9][14][15] Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies and are particularly useful for predicting in vivo clearance.[13][15] They are, however, more complex and costly to perform than microsomal assays.

The choice between these systems depends on the stage of drug discovery and the specific questions being asked. Early-stage screening often relies on microsomal assays for rapid rank-ordering of compounds, while later-stage characterization typically employs hepatocytes for more comprehensive metabolic profiling.[16]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][17]

Compound PairNon-Fluorinated (Parent)Fluorinated AnalogFold Improvement in Half-LifeReference
Risperidone vs. 9-Fluororisperidone t½ = 15 mint½ = 240 min16x[18]
Celecoxib vs. 4'-Fluorocelecoxib t½ = 30 mint½ = 120 min4x[18]
Ezetimibe Analog (SCH 48461) Metabolically LabileEzetimibe (with 4-fluorophenyl) Significantly Improved Stability[6]

Note: The data presented is illustrative and sourced from the referenced literature. Actual values can vary based on specific experimental conditions.

Detailed Experimental Protocol: Microsomal Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies.[1][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and fluorinated analog stock solutions (e.g., 10 mM in DMSO)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis[1]

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and controls by diluting the stock solutions in buffer to a final concentration of 1 µM.[9][12]

  • Incubation:

    • Pre-warm the microsomal solution and compound solutions at 37°C for 5-10 minutes.[20]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.[17]

    • Include a negative control by substituting the NADPH system with buffer to assess non-enzymatic degradation.[20]

    • Incubate the plate at 37°C with gentle shaking.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[9][12] The organic solvent precipitates the proteins, halting enzymatic activity.[17]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[21][22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[14]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1][14]

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

References

A Researcher's Guide to DFT Calculations for Spectroscopic Characterization of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its spectroscopic signature is paramount. Aminobenzoates, key structural motifs in many pharmaceuticals and functional materials, are no exception. This guide provides an in-depth comparison of Density Functional Theory (DFT) calculations with other methods for the spectroscopic characterization of aminobenzoates, supported by experimental data and field-proven insights. We will explore the "why" behind the "how," ensuring a robust and validated approach to your research.

The Indispensable Role of Spectroscopy in Characterizing Aminobenzoates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and electronic properties of aminobenzoates.[1][2][3] These techniques probe the interactions of molecules with electromagnetic radiation, providing a unique fingerprint that can be used for identification, purity assessment, and understanding chemical bonding. However, experimental spectra can often be complex and challenging to interpret without a theoretical framework.[4] This is where computational chemistry, and specifically DFT, plays a pivotal role.

Density Functional Theory: A Powerful Ally in Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the many-electron wavefunction.[5] This allows for the routine calculation of various molecular properties, including those directly related to spectroscopic measurements.

Why DFT for Aminobenzoates?

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic and, consequently, the spectroscopic properties of aminobenzoates.[1][7] DFT calculations can accurately model these subtle differences, providing valuable insights into:

  • Vibrational Frequencies (IR and Raman): DFT can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum.[1][8] This allows for the confident assignment of experimental peaks to specific molecular motions.

  • NMR Chemical Shifts and Coupling Constants: DFT can calculate the magnetic shielding of atomic nuclei, which is directly related to the chemical shifts observed in NMR spectra.[1][9][10][11] This is invaluable for assigning signals in complex spectra and confirming molecular connectivity.

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful extension of DFT that can predict the energies of electronic excitations, corresponding to the absorption bands in a UV-Vis spectrum.[12][13][14]

The synergy between experimental and DFT-calculated spectra provides a robust and self-validating system for structural elucidation and characterization.[1][15]

DFT in Practice: A Comparative Analysis

While DFT is a powerful tool, it is not without its alternatives. Understanding the strengths and weaknesses of different computational methods is crucial for making informed decisions in your research.

MethodPrinciplesAdvantagesDisadvantagesTypical Application for Aminobenzoates
Density Functional Theory (DFT) Solves the Kohn-Sham equations based on electron density.Good balance of accuracy and computational cost.[5]Accuracy depends on the choice of exchange-correlation functional. Can struggle with describing long-range interactions and some excited states.[5]Routine geometry optimizations, IR/Raman and NMR spectra prediction. TD-DFT for UV-Vis spectra.[1][8][12]
Hartree-Fock (HF) An ab initio method that solves the Schrödinger equation with the approximation that each electron moves in the average field of all other electrons.Computationally less expensive than correlated methods. A good starting point for more advanced calculations.Does not account for electron correlation, leading to less accurate results, especially for energies.[16]Rarely used alone for final spectroscopic predictions, but can be a starting point for geometry optimization.
Coupled Cluster (CC) A high-level ab initio method that includes electron correlation effects to a high degree.Considered the "gold standard" for accuracy in quantum chemistry.Very computationally expensive, limiting its application to smaller molecules.Benchmarking DFT results for small aminobenzoate fragments.
Semi-empirical Methods Uses parameters derived from experimental data to simplify the calculations.Very fast, suitable for large molecules and high-throughput screening.Less accurate than DFT and ab initio methods. Parameters may not be available for all elements or bonding situations.Initial screening of large libraries of aminobenzoate derivatives.

Key Takeaway: For the spectroscopic characterization of aminobenzoates, DFT offers the most practical and reliable approach for the majority of research applications. Its ability to provide accurate predictions of IR, NMR, and UV-Vis spectra at a manageable computational cost makes it an indispensable tool.

Experimental and Computational Workflow for Spectroscopic Characterization

The following workflow outlines a synergistic approach to the spectroscopic characterization of an aminobenzoate, integrating experimental measurements with DFT calculations.

DFT_Workflow cluster_exp Experimental Protocol cluster_comp Computational (DFT) Protocol cluster_analysis Analysis & Validation exp_synthesis Synthesis & Purification of Aminobenzoate exp_ir FT-IR & FT-Raman Spectroscopy exp_synthesis->exp_ir exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv analysis_compare Compare Experimental & Calculated Spectra exp_ir->analysis_compare exp_nmr->analysis_compare exp_uv->analysis_compare comp_geom Geometry Optimization comp_freq Frequency Calculation (IR/Raman) comp_geom->comp_freq comp_nmr NMR Shielding Calculation comp_geom->comp_nmr comp_tddft TD-DFT Calculation (UV-Vis) comp_geom->comp_tddft comp_freq->analysis_compare comp_nmr->analysis_compare comp_tddft->analysis_compare analysis_assign Assign Spectroscopic Features analysis_compare->analysis_assign analysis_validate Validate Molecular Structure analysis_assign->analysis_validate

Caption: A synergistic workflow combining experimental spectroscopy and DFT calculations for the robust characterization of aminobenzoates.

Detailed Protocols

Part 1: Experimental Characterization

Objective: To obtain high-quality experimental spectra of the aminobenzoate sample.

Materials:

  • Synthesized and purified aminobenzoate compound

  • Appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • KBr for solid-state IR spectroscopy

  • Spectroscopic grade solvent for UV-Vis (e.g., ethanol, acetonitrile)

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Fourier-Transform Raman (FT-Raman) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • UV-Vis Spectrophotometer

Methodology:

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid aminobenzoate sample with dry KBr powder and pressing it into a transparent disk.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[1]

  • FT-Raman Spectroscopy:

    • Place the solid aminobenzoate sample in a suitable holder.

    • Record the FT-Raman spectrum.

  • NMR Spectroscopy:

    • Dissolve an appropriate amount of the aminobenzoate in a deuterated solvent.

    • Record ¹H and ¹³C NMR spectra.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the aminobenzoate in a suitable spectroscopic grade solvent.

    • Record the UV-Vis absorption spectrum, typically in the range of 200-800 nm.

Part 2: DFT Computational Protocol

Objective: To calculate the theoretical spectra of the aminobenzoate for comparison with experimental data.

Software:

  • Gaussian 16 or a similar quantum chemistry software package.[17][18]

  • GaussView 6 or a similar molecular visualization program.[19]

Methodology:

  • Molecular Structure Input:

    • Draw the 3D structure of the aminobenzoate molecule in GaussView.

    • Perform an initial "Clean-Up" of the geometry.

  • Geometry Optimization and Frequency Calculation:

    • Set up the calculation in Gaussian. A typical input line would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • Rationale:

      • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for organic molecules.[8][20]

      • 6-311++G(d,p): A triple-zeta basis set with diffuse and polarization functions, which is generally sufficient for accurate geometries and frequencies of aminobenzoates.[8]

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to calculate vibrational frequencies. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Use the optimized geometry from the previous step.

    • Set up the NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method. A typical input line would be: #p B3LYP/6-311++G(d,p) NMR=GIAO

    • Rationale: The GIAO method is a reliable approach for calculating NMR shielding tensors.[1][10]

  • TD-DFT Calculation for UV-Vis Spectrum:

    • Use the optimized geometry.

    • Set up the TD-DFT calculation. A typical input line would be: #p B3LYP/6-311++G(d,p) TD(NStates=10)

    • Rationale:

      • TD: Keyword for a Time-Dependent DFT calculation.[13]

      • NStates=10: Calculates the first 10 excited states. This number can be adjusted depending on the desired spectral range.

Data Analysis and Interpretation: Bridging Theory and Experiment

A direct comparison of the raw calculated and experimental data is often not meaningful. The following considerations are crucial for a valid interpretation:

  • Scaling of Vibrational Frequencies: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.[21]

  • Referencing NMR Chemical Shifts: Calculated NMR shieldings are absolute values. To compare them with experimental chemical shifts, they must be referenced to a standard, typically tetramethylsilane (TMS). This can be done by calculating the shielding of TMS at the same level of theory and subtracting it from the calculated shieldings of the aminobenzoate.

  • Solvent Effects: The surrounding solvent can significantly influence spectroscopic properties.[22] For more accurate predictions, especially for UV-Vis spectra, it is advisable to include a solvent model in the DFT calculations (e.g., the Polarizable Continuum Model - PCM).

The following diagram illustrates the decision-making process for choosing the appropriate DFT functional and basis set.

Functional_Basis_Set cluster_functional Functional Selection cluster_basis_set Basis Set Selection start Start: Define Research Goal goal Spectroscopic Property to Predict (IR, NMR, UV-Vis) start->goal accuracy_cost Desired Accuracy vs. Computational Cost goal->accuracy_cost functional_choice Choose Exchange-Correlation Functional accuracy_cost->functional_choice basis_set_choice Choose Basis Set accuracy_cost->basis_set_choice hybrid Hybrid (e.g., B3LYP, PBE0) Good general purpose functional_choice->hybrid range_separated Range-Separated (e.g., CAM-B3LYP) Better for charge-transfer, TD-DFT functional_choice->range_separated double_zeta Double-Zeta (e.g., 6-31G(d)) Faster, for initial screening basis_set_choice->double_zeta triple_zeta Triple-Zeta (e.g., 6-311++G(d,p)) Higher accuracy basis_set_choice->triple_zeta diffuse Add Diffuse Functions (++) For anions, weak interactions basis_set_choice->diffuse validation Validate with Experimental Data or High-Level Calculations hybrid->validation range_separated->validation triple_zeta->validation

Caption: A decision tree for selecting the appropriate DFT functional and basis set for spectroscopic calculations.

Conclusion

The integration of DFT calculations with experimental spectroscopy provides a powerful and robust framework for the characterization of aminobenzoates. By understanding the theoretical underpinnings of DFT and following a systematic and validated workflow, researchers can gain deeper insights into the structure-property relationships of these important molecules, accelerating the pace of discovery and development. This guide has provided the core principles and practical steps to empower you to confidently apply these methods in your own research.

References

A Comparative Analysis of the Thermal Stability of Fluorinated versus Non-Fluorinated Azobenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photoswitchable molecules, azobenzenes stand out for their robust and reversible isomerization between trans and cis states, a property that has propelled their use in fields ranging from materials science to photopharmacology.[1][2] The transition from the thermodynamically stable trans isomer to the metastable cis isomer can be triggered by light, but the utility of the cis state is often dictated by its thermal stability—how long it can persist before spontaneously reverting to the trans form. This guide provides an in-depth comparison of the thermal stability of non-fluorinated azobenzenes and their fluorinated counterparts, supported by experimental data and mechanistic insights, to aid researchers in selecting and designing molecules for their specific applications.

The lifetime of the metastable cis isomer is a critical parameter that varies significantly depending on the application.[3] For applications requiring rapid, reversible switching, a short cis-state lifetime may be desirable. Conversely, for applications such as drug delivery, where a therapeutic effect needs to be maintained for a specific duration, or in molecular data storage, a long-lived cis state is paramount.[3][4]

The Decisive Impact of Fluorination on Thermal Stability

The introduction of fluorine atoms onto the azobenzene scaffold, particularly at the ortho positions relative to the azo group, has a profound and well-documented effect on the thermal stability of the cis isomer.

Mechanistic Underpinnings of Enhanced Stability

The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. The energy barrier for this thermal relaxation is significantly influenced by the electronic properties of the substituents on the phenyl rings.

Fluorine is the most electronegative element, and its introduction, especially at the ortho positions, exerts a strong electron-withdrawing inductive effect. This has been shown to destabilize the transition state of the thermal isomerization process, thereby increasing the activation energy required for the cis-to-trans conversion and dramatically extending the half-life of the cis isomer.[5][6] Theoretical studies suggest that the presence of fluorine in the ortho-positions has a distinct effect on the molecular orbital distribution of the isomers, which contributes to this stabilization.[5][6]

The following diagram illustrates the isomerization process and the influence of ortho-fluorination on the energy landscape.

G cluster_0 Isomerization Energy Profile cluster_1 Effect of ortho-Fluorination trans trans-Azobenzene TS Transition State trans->TS ΔG‡ (Non-fluorinated) cis cis-Azobenzene cis->TS Thermal Relaxation TS->trans trans_F trans-F-Azobenzene TS_F Transition State (Fluorinated) trans_F->TS_F ΔG‡ (Fluorinated) cis_F cis-F-Azobenzene cis_F->TS_F Slower Thermal Relaxation TS_F->trans_F

Figure 1: Energy profile for azobenzene isomerization. Ortho-fluorination increases the energy barrier for thermal relaxation, stabilizing the cis-isomer.

Quantitative Comparison of Thermal Half-Lives

Experimental data consistently demonstrates the dramatic increase in the thermal half-life of the cis isomer upon fluorination. The effect is particularly pronounced with an increasing number of ortho-fluoro substituents.

CompoundSubstitution PatternSolventTemperature (°C)Thermal Half-life (τ₁/₂)Reference
AzobenzeneUnsubstitutedAcetonitrileRoom Temp.4.7 hours[5][6]
2-FluoroazobenzeneMono-ortho-fluoroAcetonitrileRoom Temp.8.3 hours[5][6]
2,2'-DifluoroazobenzeneDi-ortho-fluoroAcetonitrileRoom Temp.36.9 hours[5][6]
2,2',6-TrifluoroazobenzeneTri-ortho-fluoroAcetonitrileRoom Temp.56.6 hours[5][6]
2,2',6,6'-TetrafluoroazobenzeneTetra-ortho-fluoroAcetonitrileRoom Temp.2187.6 hours (~91 days)[5][6]
Tetra-ortho-fluoroazobenzeneTetra-ortho-fluoroDMSO298 K~2 years[7]
Fluorinated Macrocyclic AzobenzeneTetra-ortho-fluoro, di-para-fluoro-25 °C>120 years[7]

Note: Room temperature is assumed to be approximately 25°C (298 K). Half-lives can vary with solvent and precise temperature conditions.

The data clearly shows a trend of increasing thermal stability with the number of ortho-fluoro substituents. A tetra-ortho-fluorinated azobenzene macrocycle has been reported with an extraordinary half-life exceeding 120 years at room temperature, highlighting the immense potential of this substitution pattern for creating highly bistable molecular switches.[7]

Experimental Protocols

The synthesis and characterization of these compounds are crucial for their application. Below are representative protocols for the synthesis of a non-fluorinated and a fluorinated azobenzene, followed by the methodology for measuring thermal relaxation kinetics.

Synthesis of a Representative Non-Fluorinated Azobenzene (4-Methoxyazobenzene)

A common method for synthesizing asymmetrical azobenzenes is through a diazonium coupling reaction.[8]

Workflow for Diazonium Coupling

G cluster_synthesis Synthesis of 4-Methoxyazobenzene aniline 4-Methoxyaniline diazonium 4-Methoxyphenyldiazonium tetrafluoroborate aniline->diazonium NaNO₂, HBF₄ azo_phenol 4-Hydroxy-4'-methoxyazobenzene diazonium->azo_phenol Phenol, NaOH phenol Phenol final_product 4-Methoxyazobenzene azo_phenol->final_product Methylating agent (e.g., MeI, K₂CO₃)

Figure 2: Synthetic workflow for a non-fluorinated azobenzene.

Step-by-Step Protocol:

  • Diazotization: Dissolve 4-methoxyaniline in an aqueous solution of tetrafluoroboric acid at 0°C.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C to form the diazonium salt.

  • Coupling: In a separate flask, dissolve phenol in an aqueous sodium hydroxide solution at 0°C.

  • Slowly add the diazonium salt solution to the phenol solution. A colored precipitate of 4-hydroxy-4'-methoxyazobenzene will form.

  • Methylation: Filter and dry the product from the previous step.

  • Dissolve the 4-hydroxy-4'-methoxyazobenzene in a suitable solvent (e.g., acetone) and add potassium carbonate and methyl iodide.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Purification: After workup, purify the final product, 4-methoxyazobenzene, by column chromatography.

Synthesis of a Representative Fluorinated Azobenzene (2,2',6,6'-Tetrafluoroazobenzene)

Symmetrical fluorinated azobenzenes can be synthesized by the oxidation of the corresponding fluorinated aniline.[8]

Step-by-Step Protocol:

  • Oxidation: Dissolve 2,6-difluoroaniline in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂), in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture to remove the manganese salts.

  • Concentrate the filtrate and purify the resulting 2,2',6,6'-tetrafluoroazobenzene by column chromatography or recrystallization.

Measurement of Thermal Isomerization Kinetics

The rate of thermal cis-to-trans isomerization is typically measured using UV-Vis spectroscopy.[9][10]

Workflow for Kinetic Measurement

G cluster_kinetics Thermal Relaxation Kinetics Measurement sample Azobenzene solution (trans-isomer) irradiate Irradiate with UV light (e.g., 365 nm) sample->irradiate cis_rich Photostationary state (cis-rich) irradiate->cis_rich monitor Monitor absorbance change over time in the dark cis_rich->monitor data_analysis Plot ln(A_t - A_∞) vs. time monitor->data_analysis results Calculate rate constant (k) and half-life (τ₁/₂) data_analysis->results

Figure 3: Workflow for measuring thermal isomerization kinetics.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the desired solvent (e.g., acetonitrile, DMSO) in a quartz cuvette.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the thermally adapted sample (predominantly the trans isomer).

  • Photoisomerization: Irradiate the sample with UV light at a wavelength corresponding to the π-π* transition of the trans isomer (typically around 365 nm) until a photostationary state is reached, indicating the maximum conversion to the cis isomer.

  • Kinetic Monitoring: Place the cuvette in the dark in a temperature-controlled spectrophotometer.

  • Record the UV-Vis spectrum at regular time intervals, monitoring the increase in absorbance at the λ_max of the trans isomer or the decrease at the λ_max of the cis isomer.

  • Data Analysis: The thermal relaxation from cis to trans typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance after full relaxation. The slope of this plot is -k.

  • Half-life Calculation: The half-life (τ₁/₂) is calculated using the equation: τ₁/₂ = ln(2) / k.

Conclusion

The strategic fluorination of azobenzenes, particularly at the ortho positions, is a powerful and reliable method for dramatically enhancing the thermal stability of the cis isomer. This modification extends the half-life from hours to days, and in some cases, even years, without significantly compromising the photoswitching properties. This enhanced stability is crucial for the development of advanced photoresponsive materials, long-acting photopharmaceuticals, and high-density optical data storage systems. Researchers and drug development professionals can leverage this structure-property relationship to fine-tune the thermal relaxation kinetics of azobenzene-based systems to meet the specific demands of their intended applications.

References

A Researcher's Guide to Accelerating Drug Discovery: In-Silico vs. In-Vitro Analysis of Novel 4-Amino Benzoate Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, high costs, and significant attrition rates. The family of 4-amino benzoate ester derivatives has garnered considerable interest, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] However, synthesizing and testing every conceivable derivative is an inefficient and resource-prohibitive strategy.

This guide provides a comprehensive comparison of in-silico and in-vitro methodologies for the analysis of novel 4-amino benzoate ester derivatives. We will move beyond mere protocol listings to explore the causal logic behind these experimental choices, demonstrating how a synergistic approach can de-risk drug discovery projects, accelerate timelines, and increase the probability of identifying successful lead compounds.[4][5] This integrated workflow, moving from computational prediction to experimental validation, represents a cornerstone of modern, efficient drug design.[6][7]

Part I: The Predictive Power of In-Silico Analysis

In-silico analysis leverages computational power to model, simulate, and predict the behavior of drug candidates before a single physical experiment is conducted.[5] This predictive-first approach is indispensable for triaging vast virtual libraries of compounds, allowing researchers to focus precious lab resources on derivatives with the highest likelihood of success.[4][8]

Molecular Docking: Predicting Target Engagement

The foundational principle of targeted drug therapy is the interaction between a small molecule (the ligand) and its biological target, typically a protein. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6] A high predicted binding affinity suggests a stronger, more stable interaction, which often correlates with higher biological potency.

Causality in Action: For our 4-amino benzoate ester derivatives, a common target in oncology research is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation pathways.[2][9] By docking our virtual derivatives into the ATP-binding site of EGFR, we can predict which structural modifications are most likely to enhance inhibitory activity. This allows us to prioritize the synthesis of, for example, Derivative C over Derivative A, based on a more favorable predicted binding energy.

Illustrative Data: Molecular Docking of 4-Amino Benzoate Derivatives against EGFR (PDB: 3W2Q)

Derivative IDStructure ModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Derivative A R = -CH₃-7.2H-bond with Met793
Derivative B R = -CH₂CH₂OH-8.1H-bonds with Met793, Asp855
Derivative C R = -C₆H₄-Cl-9.5H-bond with Met793; Pi-stacking with Phe723
Erlotinib (Reference Drug)-9.8H-bond with Met793

Note: Data is hypothetical and for illustrative purposes.

ADMET Prediction: Foreseeing a Compound's Fate

A potent drug is useless if it cannot reach its target in the body or is overtly toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast a compound's pharmacokinetic and safety profile.[10] Early-stage ADMET analysis is critical for identifying compounds with potential liabilities, such as poor oral bioavailability or a high risk of toxicity, thereby preventing costly late-stage failures.[8][10]

Causality in Action: Properties like adherence to Lipinski's Rule of Five can indicate the potential for oral bioavailability.[11] Predictions of potential liver toxicity (hepatotoxicity) or mutagenicity can immediately flag a compound as high-risk. For instance, while Derivative C showed excellent predicted binding, its poor predicted aqueous solubility and potential for metabolic instability might deprioritize it in favor of Derivative B, which presents a more balanced profile.

Illustrative Data: Predicted ADMET Properties

Derivative IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted Aqueous SolubilityPredicted Hepatotoxicity
Derivative A 215.22.1130GoodLow Risk
Derivative B 245.31.8240ExcellentLow Risk
Derivative C 311.74.5130PoorModerate Risk

Note: Data is hypothetical and generated based on common QSAR models.

Part II: The Essential Reality Check of In-Vitro Analysis

Following the prioritization of candidates through in-silico screening, in-vitro analysis provides the first crucial layer of experimental validation. These assays, performed on isolated cells or proteins, test the real-world biological activity of the synthesized compounds.

cluster_0 In-Silico Phase cluster_1 In-Vitro Phase Virtual Library Virtual Library Docking Docking Virtual Library->Docking Predict Binding ADMET ADMET Docking->ADMET Filter for Drug-likeness Prioritized Hits Prioritized Hits ADMET->Prioritized Hits Synthesis Synthesis Prioritized Hits->Synthesis Select & Synthesize Cytotoxicity Assay Cytotoxicity Assay Synthesis->Cytotoxicity Assay Test Potency Target Assay Target Assay Cytotoxicity Assay->Target Assay Confirm Mechanism Lead Compound Lead Compound Target Assay->Lead Compound In_Silico_Prediction In-Silico Prediction (High Docking Score) In_Vitro_Result In-Vitro Result (Low IC50) In_Silico_Prediction->In_Vitro_Result Guides Experiment Correlation Strong Correlation (Model is Predictive) In_Vitro_Result->Correlation Validates Prediction No_Correlation Poor Correlation (Refine Model or Hypothesis) In_Vitro_Result->No_Correlation Challenges Prediction Lead_Optimization Lead Optimization (Design New Derivatives) Correlation->Lead_Optimization No_Correlation->Lead_Optimization

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. Ethyl 4-amino-3,5-difluorobenzoate, a halogenated aromatic amine, requires meticulous handling not only during its use but also at the end of its experimental life. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements to ensure the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 1415920-00-1) is a compound that presents multiple health and environmental risks.[1] Its classification as both a halogenated organic compound and an aromatic amine dictates its handling as hazardous waste.[2]

Key hazard statements associated with this compound include:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H317: May cause an allergic skin reaction[4][5][6][7]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

The presence of fluorine atoms classifies it as a halogenated organic compound , which has specific disposal pathways, often involving high-temperature incineration at a regulated facility.[2] Aromatic amines as a class are known for potential toxicity and require careful handling to avoid skin absorption and inhalation.[8][9]

PropertyInformationSource
CAS Number 1415920-00-1[1]
Molecular Formula C9H9F2NO2[3][1]
GHS Signal Word Warning[3]
Key Hazards Harmful if swallowed, Skin/Eye Irritant, Skin Sensitizer, Respiratory Irritant[3][4][5][6][7]
Chemical Class Halogenated Organic Compound, Aromatic Amine[2]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12] The following protocol ensures compliance and safety.

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Aromatic amines can sometimes permeate standard gloves, so check for breakthrough times and consider double-gloving.[8]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[5][6]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[13]

This is the most crucial step in the disposal process. Never mix halogenated waste with non-halogenated waste. Co-mingling waste streams can create dangerous reactions and significantly increase disposal costs.

  • Designate a "Halogenated Organic Waste" container. This container is exclusively for compounds like this compound and other chlorinated, brominated, fluorinated, or iodated organic materials.[2][14]

  • Check for Incompatibilities: Do not mix this waste with acids, bases, or strong oxidizing agents.[5][14] Keep waste streams simple and well-documented.

Proper containment and identification are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[11][15]

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[16]

  • Labeling: The label must be affixed to the container before the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "Waste this compound" (avoid formulas or abbreviations).[14]

    • A clear indication of the hazards (e.g., "Irritant," "Sensitizer").[10]

Laboratories that generate hazardous waste must establish an SAA.[16] This is a designated location at or near the point of generation and under the control of laboratory personnel.[10][17]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[14][16]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[17]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[16] Partially filled containers can remain in the SAA for up to one year.[16]

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EH&S: When the waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department. They will arrange for pickup by a licensed hazardous waste disposal vendor.

  • Documentation: Maintain a log of the waste generated, including the chemical name and quantity, as part of good laboratory practice and regulatory compliance.

Disposal Decision Workflow

G Start Waste Generated: This compound IsHalogenated Is the waste a halogenated organic? Start->IsHalogenated Segregate Segregate into a dedicated 'Halogenated Organic Waste' container. IsHalogenated->Segregate  Yes   NonHalogenated Place in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenated  No   Label Properly label container: 'Hazardous Waste' Full Chemical Name Segregate->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Full Is container full? Store->Full ContactEHS Contact EH&S for pickup by licensed vendor. Full->ContactEHS  Yes   Continue Continue accumulation. Full->Continue  No  

Caption: Decision workflow for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating risks.

  • Minor Spill (in a fume hood):

    • Ensure your PPE is adequate. Alert others in the immediate area.

    • Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][13]

    • Clean the spill area with soap and water.

    • Label the container with the contents of the spill debris and dispose of it as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate: Immediately evacuate the area.[13]

    • Alert: Notify your supervisor and call your institution's emergency number or EH&S office.

    • Secure: Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.

For any exposure, have the Safety Data Sheet (SDS) available for the responding medical personnel.[4]

By adhering to this comprehensive disposal guide, researchers and laboratory managers can ensure that this compound is managed safely and responsibly throughout its lifecycle, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-amino-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Ethyl 4-amino-3,5-difluorobenzoate (CAS No. 1415920-00-1). In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety for every experiment.

Hazard Assessment: The "Why" Behind the "What"

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of specific PPE. While comprehensive toxicological data for this specific molecule is limited, its structure—a halogenated aromatic amine—and available safety data provide a clear rationale for cautious handling.

The Globally Harmonized System (GHS) classification for this compound includes several key hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Furthermore, the non-fluorinated analog, Ethyl 4-aminobenzoate (Benzocaine), is known to cause skin sensitization (allergic skin reaction) and, in some cases, methemoglobinemia, a condition affecting oxygen transport in the blood.[2][3] Given these factors, we must operate under the assumption that this compound presents similar, if not enhanced, risks due to the presence of fluorine atoms. The primary routes of exposure we must guard against are inhalation of the powder, skin contact, and eye contact.

Core PPE Requirements for Standard Laboratory Operations

For any work involving this compound, a baseline level of PPE is mandatory. The following table outlines the minimum requirements for various common laboratory tasks.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage Safety glasses with side shieldsNitrile glovesLaboratory coat (fully buttoned)Not typically required
Weighing (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coat (fully buttoned)Required if outside a fume hood or powder-containment balance shield
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coat (fully buttoned)Not required if performed in a certified chemical fume hood
Running Reactions & Workups Chemical splash goggles. Face shield recommended if splash potential is high.Nitrile gloves (inspect frequently)Laboratory coat (fully buttoned)Not required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator (APR) with P100/organic vapor cartridges

Procedural PPE Selection: A Risk-Based Workflow

Static PPE recommendations are insufficient for the dynamic environment of a research lab. The scale of your work and the specific manipulations involved dictate the necessary level of protection. The following workflow provides a logical pathway for selecting appropriate PPE for any task involving this compound.

PPE_Workflow cluster_start Initiation cluster_exposure Exposure Potential Assessment cluster_ppe PPE Level Determination cluster_location Work Location start Assess Task & Scale dust Potential for Dust or Aerosol Generation? start->dust ppe_enhanced Enhanced PPE - Goggles & Face Shield - Double Gloves - Apron over Lab Coat - Respiratory Protection (APR) dust->ppe_enhanced No (e.g., large spill) location Work Inside Certified Chemical Fume Hood? dust->location Yes ppe_standard Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat (Inside Fume Hood) location->ppe_standard Yes location->ppe_enhanced No

Caption: PPE selection workflow for this compound.

Step-by-Step Operational and Disposal Plans

A. Routine Handling Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure through engineering controls and proper technique.

  • Preparation: Don your core PPE: a buttoned lab coat, nitrile gloves, and chemical splash goggles.[4][5]

  • Engineering Control: Perform all manipulations, including weighing and dissolution, within a certified chemical fume hood to mitigate inhalation risk.[4][5]

  • Weighing: If weighing on an analytical balance, use a disposable weigh boat. Handle the container and spatula with care to avoid generating airborne dust.[6][7]

  • Transfer: To transfer the solid, gently tap it from the weigh boat into your reaction vessel. Do not use a blast of solvent, which could aerosolize the powder.

  • Dissolution: Add the solvent slowly to the solid. If sonication or heating is required, ensure the vessel is appropriately capped or covered.

  • Post-Handling: After completing the task, wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid waste container. Remove gloves and wash hands thoroughly with soap and water.[2]

B. Emergency Protocol: Spill and Exposure Management

Rapid and correct response is critical in an emergency.

If a Spill Occurs:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (more than a few grams) and outside a fume hood, evacuate the lab.

  • Control: If safe to do so, prevent the spread of the powder by covering it with an inert absorbent material.[8] Do not use a dry brush or towel to sweep it up, as this will generate dust.[7]

  • Don Enhanced PPE: Before cleanup, don enhanced PPE, including chemical splash goggles, a face shield, double nitrile gloves, and an air-purifying respirator.[8]

  • Cleanup: Gently wipe up the material with damp paper towels, working from the outside in.[7] Place all contaminated materials into a sealed bag or container.[6][7]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[7]

  • Dispose: Label the sealed bag as "Hazardous Waste: this compound" and place it in the designated halogenated waste stream.[8][9]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[5][6] For all exposures, bring the Safety Data Sheet (SDS) to the attending physician.[5]

C. Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Segregation is Key: As a fluorinated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[4][9][10] Never mix halogenated and non-halogenated waste streams.[8][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound."[9][10] Do not use abbreviations.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8][10] Ensure it is in good condition and stored in a designated, well-ventilated satellite accumulation area.[2][8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be placed in the designated halogenated solid waste container.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[4] Do not pour any amount of this chemical or its solutions down the drain.[4][6]

By integrating these principles and procedures into your daily laboratory workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3,5-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.